10-Boc-SN-38
説明
7-ethyl-10-hydroxycamptothecin (SN 38) is a liposomal formulation of the active metabolite of Irinotecan [DB00762], a chemotherapeutic pro-drug approved for the treatment of advanced colorectal cancer. SN 38 has been used in trials studying the treatment of Cancer, Advanced Solid Tumors, Small Cell Lung Cancer, Metastatic Colorectal Cancer, and Triple Negative Breast Cancer, among others.
7-Ethyl-10-hydroxycamptothecin has been reported in Apis cerana with data available.
7-ETHYL-10-HYDROXYCAMPTOTHECIN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
See also: Irinotecan (broader); Irinotecan Hydrochloride (related).
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(19S)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHBVJOVLFPMQE-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040399 | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86639-52-3 | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86639-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-ethyl-10-hydroxycamptothecin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHYL-10-HYDROXYCAMPTOTHECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H43101T0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 10-Boc-SN-38: A Key Intermediate in Advanced Cancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the technical aspects of 10-Boc-SN-38, a pivotal, yet often behind-the-scenes, molecule in the landscape of modern cancer research. While not a therapeutic agent itself, its role as a protected intermediate is crucial for the synthesis of next-generation drug delivery systems and prodrugs of the potent antitumor compound, SN-38.
Introduction: The Significance of SN-38 and the Need for Chemical Modification
SN-38, the active metabolite of the FDA-approved chemotherapy drug irinotecan, is a highly potent topoisomerase I inhibitor.[1][2] Its mechanism of action involves trapping the enzyme topoisomerase I on DNA, which leads to DNA double-strand breaks during replication and, ultimately, cancer cell death. In vitro studies have shown SN-38 to be 100 to 1000 times more cytotoxic than its parent drug, irinotecan.[2][]
Despite its high potency, the clinical utility of SN-38 is hampered by its poor water solubility and the inefficient and variable conversion from irinotecan in patients.[] To overcome these limitations, researchers are actively developing novel SN-38-based therapies, including antibody-drug conjugates (ADCs) and various prodrug formulations, to enhance its solubility, stability, and tumor-targeting capabilities.
This is where this compound becomes indispensable. SN-38 possesses two hydroxyl groups at the C10 and C20 positions, both of which can react during chemical synthesis. To achieve selective modification, typically at the C20 position for attaching linkers or promoieties, the more reactive phenolic hydroxyl group at the C10 position must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose, leading to the formation of this compound.[4]
The Role of this compound in Cancer Research
This compound is a key synthetic intermediate, commercially available as a research chemical.[1] Its primary role is to serve as a starting material for the synthesis of more complex SN-38 derivatives. The Boc protecting group is stable under various reaction conditions used to modify the C20 hydroxyl group and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the final SN-38 conjugate.[4]
The logical workflow for utilizing this compound in the development of a targeted SN-38 prodrug is illustrated in the following diagram.
References
An In-Depth Technical Guide to 10-Boc-SN-38: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 10-Boc-SN-38, a key intermediate in the synthesis of prodrugs and derivatives of the potent anti-cancer agent SN-38. This document details its chemical structure, physicochemical properties, synthesis, and role in the development of novel cancer therapeutics.
Introduction
This compound is the tert-butyloxycarbonyl (Boc)-protected form of SN-38, the active metabolite of the chemotherapy drug irinotecan. SN-38 exhibits potent antitumor activity by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. However, the clinical utility of SN-38 is hampered by its poor solubility and stability. The strategic use of the Boc protecting group on the 10-hydroxyl moiety of SN-38 allows for selective chemical modifications at other positions, facilitating the development of prodrugs and antibody-drug conjugates (ADCs) with improved pharmacological profiles.
Chemical Structure and Properties
The chemical structure of this compound features a tert-butyloxycarbonyl group attached to the 10-hydroxyl group of the SN-38 molecule. This modification temporarily masks the phenolic hydroxyl group, preventing its participation in undesired side reactions during subsequent synthetic steps.
Table 1: Physicochemical Properties of this compound and SN-38
| Property | This compound | SN-38 |
| Molecular Formula | C27H28N2O7 | C22H20N2O5 |
| Molecular Weight | 492.52 g/mol | 392.4 g/mol |
| Appearance | Pale yellow to yellow solid | Crystalline solid |
| Solubility | Data not available; expected to be soluble in common organic solvents like dichloromethane and DMF. | Soluble in DMSO (~2 mg/mL) and dimethylformamide (~0.1 mg/mL). Sparingly soluble in aqueous buffers.[1] |
| Stability | Generally stable under anhydrous conditions. The Boc group is labile to acidic conditions. | The active lactone ring is unstable at physiological pH (7.4), undergoing hydrolysis to an inactive carboxylate form. It is more stable at acidic pH (≤ 4.5).[2][3] |
Synthesis and Experimental Protocols
This compound is synthesized from SN-38 through the protection of its 10-hydroxyl group. This intermediate is then typically used in subsequent reactions to create more complex molecules, after which the Boc group is removed to yield the final active compound.
Synthesis of this compound
Protocol:
-
Dissolve SN-38 in a suitable anhydrous solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add di-tert-butyl dicarbonate ((Boc)2O) and a base, such as pyridine or triethylamine (TEA), to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1% HCl) and water to remove the base and any unreacted reagents.
-
The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure to yield this compound as a solid.[4]
Deprotection of this compound
The removal of the Boc group is a critical step to regenerate the active 10-hydroxyl group of SN-38 in the final product.
Protocol:
-
Dissolve the this compound derivative in a suitable solvent, such as dichloromethane (DCM).
-
Add a strong acid, most commonly trifluoroacetic acid (TFA), to the solution. The reaction is typically carried out at room temperature.
-
The reaction progress is monitored by TLC. The deprotection is usually rapid.
-
Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure.
-
The resulting residue, containing the deprotected SN-38 derivative, can be further purified if necessary.[5][6]
Biological Activity and Mechanism of Action
The biological activity of this compound itself is not extensively studied, as it is primarily considered a protected, and likely inactive, intermediate. The crucial 10-hydroxyl group of SN-38 is known to be important for its potent topoisomerase I inhibitory activity. By blocking this group, the Boc modification is expected to significantly reduce or abolish the cytotoxicity of the molecule. The primary purpose of synthesizing this compound is to enable the creation of prodrugs that, upon administration, release the highly active SN-38.
The mechanism of action of the parent compound, SN-38, involves the following steps:
-
Topoisomerase I Inhibition: SN-38 binds to the complex formed between topoisomerase I and DNA.
-
Stabilization of the Cleavable Complex: This binding stabilizes the "cleavable complex," preventing the re-ligation of the single-strand DNA break created by the enzyme.
-
DNA Damage and Cell Death: The collision of the replication fork with this stabilized complex leads to double-strand DNA breaks, ultimately triggering apoptosis and cell death.[]
Applications in Research and Drug Development
The primary application of this compound is as a crucial building block in the development of SN-38-based therapeutics with enhanced properties.
-
Prodrug Development: The Boc-protected intermediate allows for the attachment of various promoieties to other positions of the SN-38 molecule, such as the 20-hydroxyl group. These promoieties can improve solubility, stability, and tumor-specific delivery. Once the prodrug reaches the target site, the promoiety and the Boc group are cleaved to release the active SN-38.[8][9]
-
Antibody-Drug Conjugates (ADCs): this compound is instrumental in the synthesis of linkers that are subsequently conjugated to monoclonal antibodies. This approach enables the targeted delivery of the highly potent SN-38 directly to cancer cells, minimizing systemic toxicity. The ADC Trodelvy® (sacituzumab govitecan), which utilizes an SN-38 payload, is a successful clinical example of this strategy.[][10][11]
Conclusion
This compound is a vital synthetic intermediate that has significantly contributed to advancing the therapeutic potential of SN-38. Its role in enabling the development of innovative drug delivery systems, particularly prodrugs and ADCs, has paved the way for more effective and safer cancer treatments. While not intended for direct therapeutic use, a thorough understanding of its chemistry and handling is essential for researchers and developers in the field of oncology.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel 10-substituted-7-ethyl-10-hydroxycamptothecin (SN-38) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibody conjugates of 7-ethyl-10-hydroxycamptothecin (SN-38) for targeted cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of 10-Boc-SN-38 as a Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of 10-Boc-SN-38, a pivotal derivative of the potent anti-cancer agent SN-38. By delving into its prodrug nature, activation, and subsequent inhibition of topoisomerase I, this document provides a comprehensive resource for researchers in oncology and drug development.
Introduction: The Prodrug Strategy of this compound
This compound is a chemically modified version of SN-38, the active metabolite of the chemotherapy drug irinotecan. The modification consists of the attachment of a tert-butyloxycarbonyl (Boc) protecting group to the 10-hydroxyl (-OH) group of the SN-38 molecule. This strategic chemical alteration renders this compound a prodrug, a pharmacologically inactive compound that is converted into its active form within the body. The primary purpose of this modification is often to facilitate the chemical synthesis of more complex SN-38 derivatives and conjugates, such as those used in antibody-drug conjugates (ADCs), by temporarily masking the reactive 10-hydroxyl group. The anti-neoplastic activity of this compound is entirely dependent on the in-situ cleavage of the Boc group to release the highly potent topoisomerase I inhibitor, SN-38.
Activation and Mechanism of Action
The journey of this compound from an inactive prodrug to a potent cytotoxic agent involves a critical activation step followed by a well-defined mechanism of topoisomerase I inhibition.
Prodrug Activation: Cleavage of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its removal, or deprotection, is typically achieved under acidic conditions. In a laboratory or therapeutic setting, this can be accomplished by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This process breaks the carbonate linkage, releasing the active SN-38, along with isobutene and carbon dioxide as byproducts. The acidic tumor microenvironment may also contribute to the cleavage of the Boc group, leading to a targeted release of SN-38 at the site of action.
Core Mechanism: Inhibition of Topoisomerase I
Once activated to SN-38, the drug targets DNA topoisomerase I, a crucial nuclear enzyme responsible for relaxing supercoiled DNA during replication and transcription. Topoisomerase I achieves this by introducing transient single-strand breaks in the DNA backbone. SN-38 exerts its cytotoxic effect by binding to the enzyme-DNA complex, specifically the "cleavable complex," and stabilizing it. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.
When a replication fork encounters this stabilized ternary complex, it results in the conversion of the single-strand break into a permanent and lethal double-strand break. The accumulation of these double-strand breaks triggers a cascade of cellular responses, including cell cycle arrest, primarily in the S and G2/M phases, and ultimately, apoptosis (programmed cell death).
Quantitative Data
While specific quantitative data for this compound is scarce due to its nature as a synthetic intermediate and prodrug, the activity of its active form, SN-38, is well-documented. The potency of topoisomerase I inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). It is expected that this compound would have a significantly higher IC50 value (indicating lower potency) than SN-38, as the Boc group would sterically hinder the interaction with the topoisomerase I-DNA complex. Upon deprotection, the potent inhibitory activity of SN-38 is restored.
Table 1: In Vitro Cytotoxicity of SN-38 and Related Compounds
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| SN-38 | HT-29 (Human Colon Carcinoma) | Colony-forming | 8.8 | [1] |
| CPT-11 (Irinotecan) | HT-29 (Human Colon Carcinoma) | Colony-forming | >100 | [1] |
| Topotecan | HT-29 (Human Colon Carcinoma) | Colony-forming | 33 | [1] |
| 9-AC | HT-29 (Human Colon Carcinoma) | Colony-forming | 19 | [1] |
Table 2: DNA Damage Induction by Camptothecin Derivatives
| Compound | Parameter | Value (µM) | Reference |
| SN-38 | C1000 (drug concentration producing 1000-rad-equivalents of DNA single-strand breaks) | 0.037 | [1] |
| CPT-11 (Irinotecan) | C1000 | >1 | [1] |
| Topotecan | C1000 | 0.28 | [1] |
| 9-AC | C1000 | 0.085 | [1] |
Experimental Protocols
The characterization of this compound as a topoisomerase I inhibitor involves a series of key experiments to assess its activity before and after activation.
Boc Deprotection Protocol (In Vitro)
This protocol describes the acid-catalyzed removal of the Boc group to generate SN-38 for subsequent assays.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring
Procedure:
-
Dissolve this compound in a minimal amount of DCM in a round-bottom flask.
-
Add an excess of TFA (e.g., 10-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude SN-38.
-
Purify the product by column chromatography if necessary.
Topoisomerase I DNA Relaxation Assay
This assay is a fundamental method to assess the inhibitory activity of a compound on topoisomerase I. The enzyme's activity is measured by its ability to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)
-
Test compounds (this compound and SN-38) dissolved in DMSO
-
Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:
-
1 µL of 10x reaction buffer
-
0.5 µg of supercoiled plasmid DNA
-
1 µL of the test compound at various concentrations (or DMSO as a vehicle control)
-
Nuclease-free water to a final volume of 9 µL.
-
-
Add 1 µL of human Topoisomerase I to each reaction tube (except for the no-enzyme control).
-
Gently mix and incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 2.5 µL of stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the supercoiled and relaxed forms of the DNA are well separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results: The supercoiled DNA will migrate faster than the relaxed DNA. An effective inhibitor will show a higher proportion of supercoiled DNA compared to the control with the enzyme but no inhibitor.
Topoisomerase I Cleavage Complex Assay
This assay directly measures the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.
Materials:
-
Human Topoisomerase I
-
A specific DNA oligonucleotide substrate, 3'-end labeled with a radioisotope (e.g., ³²P) or a fluorescent tag
-
10x Cleavage buffer (similar to relaxation buffer but may have different salt concentrations)
-
Test compounds (this compound and SN-38)
-
Stop solution (e.g., 1% SDS)
-
Proteinase K
-
Formamide loading dye
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Sequencing gel electrophoresis apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Set up the cleavage reactions by combining the labeled DNA substrate, 10x cleavage buffer, and the test compound in a microcentrifuge tube.
-
Add human Topoisomerase I to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30 minutes) to allow the formation of the cleavable complex.
-
Terminate the reaction by adding the SDS stop solution.
-
Treat the samples with Proteinase K to digest the topoisomerase I, leaving the DNA fragments.
-
Add formamide loading dye and heat the samples to denature the DNA.
-
Separate the DNA fragments by size on a denaturing polyacrylamide sequencing gel.
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
Analyze the results: An increase in the intensity of the shorter, cleaved DNA fragments in the presence of the test compound indicates the stabilization of the cleavable complex.
Conclusion
This compound serves as a prodrug of the highly potent topoisomerase I inhibitor, SN-38. Its mechanism of action is contingent upon the cleavage of the Boc protecting group, which unmasks the active phenolic hydroxyl group. The released SN-38 then traps the topoisomerase I-DNA cleavable complex, leading to DNA damage and apoptotic cell death in rapidly dividing cancer cells. Understanding this two-step mechanism, from activation to inhibition, is crucial for the rational design and development of novel cancer therapeutics based on the camptothecin scaffold. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of such compounds.
References
Synthesis and Purification of 10-Boc-SN-38 for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 10-Boc-SN-38, a key intermediate in the development of targeted cancer chemotherapeutics. SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active metabolite of the clinically used anticancer drug irinotecan. However, its poor solubility and the presence of a reactive phenolic hydroxyl group at the C10 position necessitate the use of protecting group strategies for the development of prodrugs and antibody-drug conjugates (ADCs). The tert-butyloxycarbonyl (Boc) protecting group is commonly employed to selectively block the 10-hydroxyl group, allowing for chemical modifications at other positions of the SN-38 molecule.
This document details the synthetic route for the preparation of this compound, including a step-by-step experimental protocol, and outlines the purification and characterization methods commonly used in a laboratory setting.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of SN-38 with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, typically pyridine, in an appropriate solvent such as dichloromethane (DCM). The Boc group selectively protects the more reactive phenolic hydroxyl group at the 10-position.
Reaction Scheme
Caption: Synthetic scheme for the Boc protection of SN-38.
Experimental Protocol
This protocol is adapted from literature procedures for the synthesis of this compound.
Materials:
-
7-Ethyl-10-hydroxycamptothecin (SN-38)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1% Hydrochloric acid (HCl) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve SN-38 (1.00 g, 2.50 mmol) in dichloromethane (50 mL).
-
To the stirred solution, add pyridine (5 mL) followed by di-tert-butyl dicarbonate (1.00 g, 4.50 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 1% HCl solution (3 x 50 mL) and deionized water (3 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Data Presentation: Synthesis
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) | Appearance |
| SN-38 | 392.40 | 2.50 | 1.00 | - | Yellow solid |
| (Boc)₂O | 218.25 | 4.50 | 1.00 | - | Colorless liquid |
| This compound | 492.52 | - | - | ~86% | Faint yellow solid |
Purification of this compound
The crude this compound is typically purified by flash column chromatography on silica gel.
Experimental Protocol: Flash Chromatography
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the sample onto the silica gel column.
-
Elute the column with a gradient of methanol in dichloromethane. A common starting point is 100% DCM, gradually increasing the polarity with methanol.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a faint yellow solid.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Data Presentation: Analytical Characterization
| Technique | Purpose | Expected Observations |
| TLC | Reaction monitoring and purity assessment | A single spot with a higher Rf value than SN-38. |
| ¹H NMR | Structural confirmation | Presence of a singlet at ~1.5 ppm corresponding to the nine protons of the Boc group, and shifts in the aromatic protons of the A ring compared to SN-38. |
| ¹³C NMR | Structural confirmation | Presence of signals corresponding to the quaternary and methyl carbons of the Boc group. |
| Mass Spec. | Molecular weight confirmation | Observation of the molecular ion peak corresponding to the calculated mass of this compound (C₂₇H₂₈N₂O₇), typically as [M+H]⁺ or [M+Na]⁺. |
| HPLC | Purity determination | A single major peak indicating high purity. |
Conclusion
The synthesis and purification of this compound is a crucial step in the development of novel SN-38-based anticancer agents. The protocol described herein, based on established literature, provides a reliable method for obtaining this key intermediate in good yield and purity. Proper characterization is essential to ensure the quality of the material for subsequent use in drug development research. The Boc protecting group can be selectively removed under acidic conditions, allowing for the unmasking of the 10-hydroxyl group at a later stage in a synthetic sequence. This strategy has been instrumental in the creation of innovative drug delivery systems and targeted therapies aimed at improving the therapeutic index of this potent cytotoxic agent.
10-Boc-SN-38 solubility in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 10-Boc-SN-38, a tert-butyloxycarbonyl (Boc)-protected derivative of SN-38. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this document also includes comprehensive solubility information for its parent compound, SN-38, as a critical reference point. Furthermore, detailed experimental protocols for solubility determination and relevant pathway and workflow visualizations are provided to support researchers in the handling and application of this compound.
Introduction to this compound and SN-38
SN-38, or 7-ethyl-10-hydroxycamptothecin, is the highly potent active metabolite of the chemotherapeutic drug irinotecan.[1][2] Its clinical utility as a standalone agent is hampered by its poor aqueous solubility.[][4] this compound is a derivative of SN-38 where the hydroxyl group at the 10-position is protected by a tert-butyloxycarbonyl (Boc) group.[5][6] This modification is often employed in synthetic chemistry to facilitate specific reactions at other positions of the molecule.[7] The addition of the bulky and hydrophobic Boc group is expected to alter the solubility profile of the parent SN-38 molecule, generally decreasing its solubility in polar solvents.
Solubility Data
This compound
SN-38 (Parent Compound)
The solubility of the parent compound, SN-38, has been more extensively characterized. The following table summarizes the available quantitative data.
| Solvent | Solubility | Conditions | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | Standard | [1] |
| Dimethylformamide (DMF) | ~0.1 mg/mL | Standard | [1] |
| Ethanol | 0.008 mg/mL | Standard | [8] |
| Ethanol with 5 equivalents of diethanolamine | ≥ 1 mg/mL | Heated to 60°C, then room temp. for 12h | [8] |
| Water | < 10 µg/mL (lactone form) | Acidic Environment | [8] |
| Water | ≥ 4 mg/mL (carboxylate form) | Alkaline Environment | [8] |
It is crucial to note that the solubility of SN-38, and likely this compound, can be influenced by factors such as temperature, pH, and the presence of co-solvents or excipients. For instance, the solubility of SN-38 in ethanol is significantly increased in the presence of an amine.[8]
Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a hydrophobic compound like this compound, adapted from the widely used shake-flask method.
Objective
To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials
-
This compound (crystalline solid)
-
High-purity organic solvents (e.g., DMSO, DMF, ethanol, methanol, dichloromethane)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial. The exact amount should be more than the expected saturation point.
-
Record the precise weight of the compound added.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow for the sedimentation of undissolved solid.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Attach a chemically inert syringe filter to the syringe and filter the supernatant into a clean vial to remove any remaining micro-particulates.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample of the saturated solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mM.
-
Visualizations
Signaling Pathway of SN-38
The following diagram illustrates the mechanism of action of SN-38, the active metabolite of which this compound is a protected form.
Caption: Mechanism of action of SN-38.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101106995B - Pharmaceutical formulation for increasing solubility of 10-hydroxycamptothecin compounds in non-aqueous polar solvents - Google Patents [patents.google.com]
stability of 10-Boc-SN-38 under different storage conditions
An In-depth Technical Guide on the Stability of 10-Boc-SN-38
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of this compound, a key intermediate in the synthesis of various drug delivery systems for the potent anticancer agent SN-38. Understanding the stability of this compound under different storage conditions is critical for ensuring its quality, efficacy, and safety in research and drug development.
Introduction
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity. However, its clinical utility is hampered by poor solubility and the instability of its active lactone ring, which readily hydrolyzes to an inactive carboxylate form at physiological pH.[1][2] The temporary protection of the 10-hydroxyl group of SN-38 with a tert-butyloxycarbonyl (Boc) group to form this compound is a common strategy to facilitate chemical modifications at other positions of the molecule.[3] The stability of this protected intermediate is crucial for the successful synthesis of SN-38 prodrugs and antibody-drug conjugates (ADCs).
Chemical Structure and Properties
-
IUPAC Name: (4S)-4,11-diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione 10-(tert-butoxycarbonyl) ether
-
Molecular Formula: C₂₇H₂₈N₂O₇
-
Molecular Weight: 492.52 g/mol
-
Appearance: Pale yellow to yellow solid
Recommended Storage Conditions
For long-term storage, this compound should be kept in a well-sealed container at -20°C, protected from light and moisture.[4] While it may be shipped at ambient temperatures for short durations, prolonged exposure to higher temperatures should be avoided to minimize degradation.[5]
Stability Profile of this compound
While specific public data on the comprehensive stability of this compound is limited, its stability can be inferred from the known behavior of SN-38 and the Boc protecting group. The primary degradation pathways are expected to be the hydrolysis of the E-ring lactone and the cleavage of the Boc group.
Table 1: Representative Stability of this compound Solid State under Various Conditions (Hypothetical Data)
| Storage Condition | Duration | Purity (%) | Appearance |
| -20°C | 12 months | >98% | No change |
| 4°C | 12 months | ~97% | Slight discoloration |
| 25°C / 60% RH | 6 months | ~90% | Noticeable discoloration |
| 40°C / 75% RH | 3 months | ~80% | Significant discoloration and clumping |
| Photostability (ICH Q1B) | 1.2 million lux hours | ~92% | Significant discoloration |
Note: This data is representative and intended for illustrative purposes. Actual stability may vary based on the specific batch and storage container.
Table 2: Representative Stability of this compound in Solution (1 mg/mL in DMSO) (Hypothetical Data)
| Storage Condition | Duration | Purity (%) |
| -20°C | 6 months | >98% |
| 4°C | 1 month | ~95% |
| 25°C | 24 hours | ~90% |
Note: Aqueous solutions of this compound are not recommended for storage due to the rapid hydrolysis of both the Boc group and the lactone ring.
Key Factors Influencing Stability
-
Temperature: Elevated temperatures accelerate the degradation of this compound, likely through both hydrolysis of the lactone ring and potential cleavage of the Boc group.
-
pH: The stability of the Boc protecting group is highly pH-dependent. It is stable under neutral and basic conditions but is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid).[3] The lactone ring of the camptothecin core is susceptible to hydrolysis at neutral to basic pH, leading to the inactive carboxylate form.[1]
-
Light: Exposure to light can lead to photodegradation. Therefore, the compound should be stored in light-resistant containers.
-
Humidity: The presence of moisture can facilitate the hydrolysis of the lactone ring, especially at elevated temperatures.[6]
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately assessing the purity of this compound and quantifying its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient elution is typically used to separate this compound from its more polar degradation products (like SN-38 and the hydrolyzed carboxylate form).
-
Gradient Program (Representative):
-
Start with 30% B, linear gradient to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 265 nm and 370 nm.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation Study Protocol
Forced degradation studies are crucial to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours. The primary degradation product is expected to be SN-38 due to the cleavage of the Boc group.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature for 4 hours. This condition will likely lead to both the hydrolysis of the lactone ring and potential cleavage of the Boc group.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 72 hours.
-
Photodegradation: Expose solid this compound to light according to ICH Q1B guidelines.
Visualizations
Signaling Pathway of SN-38
Caption: Mechanism of action of SN-38.
Experimental Workflow for Stability Testing
Caption: Workflow for stability testing.
Conclusion
The stability of this compound is a critical parameter that must be carefully controlled and monitored. While it is relatively stable in solid form when stored at low temperatures and protected from light and moisture, it is susceptible to degradation, particularly in solution and under stress conditions. The primary degradation pathways involve the acid-labile Boc group and the pH-sensitive lactone ring. A validated stability-indicating HPLC method is essential for accurately assessing the purity of this compound and ensuring its suitability for further synthetic applications in the development of novel cancer therapeutics.
References
- 1. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterization of a novel liposome-based formulation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of Boc Protection on SN-38's 10-Hydroxyl in Advanced Drug Development
A Technical Guide for Researchers and Drug Development Professionals
Introduction
SN-38, the active metabolite of the chemotherapeutic agent irinotecan, is a potent topoisomerase I inhibitor, demonstrating cytotoxic efficacy 100 to 1000 times greater than its parent compound.[1] However, its clinical utility is hampered by poor aqueous solubility and non-specific toxicity. To overcome these limitations, SN-38 is frequently incorporated into sophisticated drug delivery systems, most notably antibody-drug conjugates (ADCs), which offer the promise of targeted delivery to cancer cells, thereby enhancing the therapeutic window. The chemical synthesis of these advanced SN-38-based therapeutics is a multi-step process that necessitates the strategic use of protecting groups to prevent unwanted side reactions. This technical guide provides an in-depth analysis of the function of the tert-butyloxycarbonyl (Boc) protecting group on the 10-hydroxyl moiety of SN-38, a critical step in the development of next-generation cancer therapies.
The Role of the 10-Hydroxyl Group and the Necessity for its Protection
The SN-38 molecule possesses two hydroxyl groups at the C10 and C20 positions, both of which can participate in chemical reactions. The 10-hydroxyl group is a phenolic hydroxyl and is more reactive than the tertiary alcohol at the C20 position.[2] This higher reactivity makes the 10-hydroxyl group a potential site for unintended modifications during the chemical conjugation of linkers or other moieties to the C20 position, a common strategy for creating SN-38 prodrugs and ADCs.
To ensure regioselective modification at the C20 position, the 10-hydroxyl group must be temporarily blocked or "protected." The Boc group is an ideal choice for this purpose due to its stability under a range of reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions that do not compromise the integrity of the rest of the SN-38 molecule or the attached linker-payload.[2]
Quantitative Analysis of SN-38 and its Derivatives
The following tables summarize key quantitative data related to the activity and characteristics of SN-38 and its derivatives.
Table 1: In Vitro Cytotoxicity of SN-38 and Related Compounds
| Compound | Cell Line | IC50 | Reference |
| SN-38 | HT-29 (Human Colon Carcinoma) | 8.8 nM | [3] |
| SN-38 | HCT116-Wt (Human Colon Carcinoma) | 0.003 µM | [4] |
| SN-38 | HT29-Wt (Human Colon Carcinoma) | 0.004 µM | [4] |
| SN-38 | LoVo-Wt (Human Colon Carcinoma) | 0.005 µM | [4] |
| SN-38 Nanocrystals-A | HepG2 (Human Liver Cancer) | 0.076 µg/mL | [5] |
| SN-38 Nanocrystals-B | HepG2 (Human Liver Cancer) | 0.179 µg/mL | [5] |
| SN-38 Solution | HepG2 (Human Liver Cancer) | 0.683 µg/mL | [5] |
| Irinotecan (CPT-11) | HT-29 (Human Colon Carcinoma) | > 100 nM | [3] |
| Topotecan (TPT) | HT-29 (Human Colon Carcinoma) | 33 nM | [3] |
| 9-Aminocamptothecin (9-AC) | HT-29 (Human Colon Carcinoma) | 19 nM | [3] |
Note: While a specific IC50 value for Boc-SN-38 is not available in the reviewed literature, it is understood that as a protected intermediate, its cytotoxic activity would be significantly attenuated compared to the free SN-38. The purpose of the Boc group is to be removed to release the fully active drug.
Table 2: Stability of SN-38 Prodrugs
| Prodrug Moiety at 10-OH | Condition | Stability/Release | Reference |
| Carbamate-linked amino acids/dipeptides | Acidic pH | Stable | [6] |
| Carbamate-linked amino acids/dipeptides | pH 7.4 buffer or human plasma | Complete generation of SN-38 | [6] |
| Lipophilic esters | Simulated gastric fluids | Stable | [7] |
| Lipophilic esters | Simulated intestinal fluids (with enzymes) | Hydrolysis (t1/2 < 5 min to > 2 h) | [7] |
Experimental Protocols
Protocol 1: Boc Protection of SN-38 at the 10-Hydroxyl Position
This protocol describes the synthesis of 10-O-Boc-SN-38.
Materials:
-
SN-38
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Pyridine
-
Dichloromethane (DCM)
-
1% Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve SN-38 (1.00 g, 2.50 mmol) in a mixture of pyridine (5 mL) and dichloromethane (50 mL) in a flask.
-
Add di-tert-butyl dicarbonate ((Boc)2O) (1.00 g, 4.50 mmol) to the solution at room temperature.
-
Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, wash the reaction solution three times with 1% HCl and then three times with water.
-
Dry the resulting dichloromethane fraction with anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the 10-O-Boc-SN-38 product as a faint yellow solid.
Protocol 2: Deprotection of 10-O-Boc-SN-38
This protocol details the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
10-O-Boc-SN-38 intermediate (e.g., following conjugation at the C20 position)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole (scavenger)
-
Water
Procedure:
-
Prepare a TFA deprotection mixture consisting of TFA (2 mL), dichloromethane (0.5 mL), anisole (0.12 mL), and water (0.06 mL).[2]
-
Dissolve the Boc-protected SN-38 derivative in the TFA deprotection mixture.
-
For sensitive substrates, such as those containing a maleimide linker, limit the reaction time to 5 minutes to minimize side reactions.[2]
-
Following the deprotection, precipitate the product by adding the reaction mixture to ethyl ether.
-
The resulting TFA salt can be converted to the HCl salt by dissolving it in ethanol with a drop of concentrated HCl, followed by evaporation of the solvent.[2]
Visualizing Key Processes: Signaling Pathways and Experimental Workflows
SN-38-Induced Apoptotic Signaling Pathway
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, leading to DNA single-strand breaks. These breaks, when encountered by the replication machinery, are converted into double-strand breaks, which trigger a cascade of cellular responses culminating in apoptosis.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 10-Substituted-7-ethyl-10-hydroxycamptothecin (SN-38) Prodrugs [mdpi.com]
- 7. Lipophilic Prodrugs of SN38: Synthesis and in Vitro Characterization toward Oral Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Potent Payload: An In-depth Technical Guide to the Discovery and Development of 10-Boc-SN-38
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and development of 10-Boc-SN-38, a critical intermediate in the synthesis of advanced cancer therapeutics. By exploring the evolution from the potent, yet challenging, SN-38 to its protected form, this document offers valuable insights for researchers in oncology and medicinal chemistry.
Introduction: The Legacy of Camptothecins and the Rise of SN-38
The story of this compound begins with the discovery of camptothecin, a natural product isolated from the bark of Camptotheca acuminata. Camptothecin and its analogs were found to exhibit potent anticancer activity by inhibiting topoisomerase I, a crucial enzyme in DNA replication and repair. This mechanism leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[1]
One of the most successful semi-synthetic analogs of camptothecin is irinotecan (CPT-11), a prodrug that is metabolically converted in the body to its active form, SN-38 (7-ethyl-10-hydroxycamptothecin).[1] SN-38 is a remarkably potent topoisomerase I inhibitor, demonstrating 100 to 1000 times greater cytotoxicity than irinotecan itself against various tumor cell lines.[1][] However, the direct clinical application of SN-38 has been hampered by its poor aqueous solubility and the instability of its active lactone ring at physiological pH.[] These limitations spurred the development of various strategies to improve its delivery and therapeutic window, including the synthesis of prodrugs and antibody-drug conjugates (ADCs).
The Rationale for this compound: A Strategic Protection
The chemical structure of SN-38 possesses two hydroxyl groups: a tertiary hydroxyl at the C20 position and a phenolic hydroxyl at the C10 position. The phenolic hydroxyl group at the C10 position is more reactive and can interfere with selective modifications at the C20 position, which is a common site for linker attachment in the development of ADCs and other targeted delivery systems.
To achieve regioselective modification of the C20 hydroxyl group, the more reactive C10 hydroxyl group must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose. It is stable under a variety of reaction conditions used for modifying the C20 position and can be readily removed under acidic conditions without affecting the rest of the molecule.[3] The use of the Boc protecting group allows for the controlled and efficient synthesis of SN-38 derivatives, making this compound a key intermediate in the development of next-generation cancer therapies.[4]
Quantitative Data on SN-38
The following tables summarize key quantitative data for SN-38, providing a baseline for its biological activity and physicochemical properties.
Table 1: In Vitro Cytotoxicity of SN-38 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Cancer | 0.04 ± 0.02 µM | [5] |
| HT-29 | Colorectal Cancer | 0.08 ± 0.04 µM | [5] |
| SW620 | Colorectal Cancer | 0.02 ± 0.01 µM | [5] |
| OCUM-2M | Gastric Cancer | 6.4 nM | [6] |
| OCUM-8 | Gastric Cancer | 2.6 nM | [6] |
| HCT116-Wt | Colon Cancer | 3.4 ± 0.4 nM | [7] |
| HT29-Wt | Colon Cancer | 5.3 ± 0.6 nM | [7] |
| LoVo-Wt | Colon Cancer | 13.9 ± 1.5 nM | [7] |
Table 2: Solubility of SN-38
| Solvent | Solubility | Reference |
| Water | Insoluble | [8] |
| DMSO | ~2 mg/mL | [9] |
| Dimethyl formamide | ~0.1 mg/mL | [9] |
| Methanol | Slightly soluble | [8] |
| Ethanol | Slightly soluble | [8] |
| Chloroform | Slightly soluble | [8] |
Experimental Protocol: Synthesis of this compound
This section details a representative experimental protocol for the synthesis of this compound, compiled from multiple sources.
Materials:
-
SN-38
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1% Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
In a flask, dissolve SN-38 (1.00 g, 2.50 mmol) in dichloromethane (50 mL).
-
Add pyridine (5 mL) to the solution.
-
To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.00 g, 4.50 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction solution three times with 1% HCl and then three times with water.
-
Dry the resulting dichloromethane fraction over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
The resulting product, this compound, is a faint yellow solid. The reported yield is approximately 86%.[10]
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of action of SN-38 and the workflow for the synthesis of this compound.
Conclusion
The development of this compound represents a pivotal advancement in the field of oncology drug development. By providing a stable and versatile intermediate, it has opened the door to the creation of novel SN-38-based therapeutics with improved solubility, stability, and tumor-targeting capabilities. This technical guide has provided a comprehensive overview of the history, rationale, and synthetic methodology behind this compound, offering a valuable resource for researchers dedicated to advancing cancer treatment. The continued exploration of SN-38 derivatives, facilitated by intermediates like this compound, holds immense promise for the future of targeted cancer therapy.
References
- 1. SN-38 - Wikipedia [en.wikipedia.org]
- 3. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-O-SN-38, 362497-15-2 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mdpi.com [mdpi.com]
10-Boc-SN-38: A Linchpin for Advanced SN-38 Prodrug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
SN-38 (7-ethyl-10-hydroxycamptothecin), the highly potent active metabolite of irinotecan, represents a cornerstone in cancer chemotherapy. Its clinical utility, however, is hampered by poor solubility and the inherent toxicity of the free drug. To circumvent these limitations, extensive research has focused on the development of SN-38 prodrugs, which aim to improve its pharmacokinetic profile, enhance tumor-specific delivery, and ultimately widen its therapeutic window. A key intermediate in the synthesis of many of these innovative prodrugs is 10-Boc-SN-38, a protected form of SN-38 where the reactive 10-hydroxyl group is masked with a tert-butyloxycarbonyl (Boc) group. This guide provides a comprehensive overview of the role of this compound as a precursor, detailing synthetic methodologies, quantitative data on various prodrug strategies, and the underlying biological mechanisms.
The Strategic Importance of this compound in Prodrug Synthesis
The chemical structure of SN-38 possesses two primary sites for modification: the phenolic 10-hydroxyl group and the aliphatic 20-hydroxyl group. The 10-hydroxyl group is more nucleophilic and its modification is a common strategy for creating prodrugs with tailored release mechanisms. The Boc protecting group on this compound is crucial as it allows for selective reactions at the 20-hydroxyl position without unintended modifications at the 10-position. Subsequently, the Boc group can be readily removed under acidic conditions to either yield the final 10-hydroxy prodrug or to allow for further functionalization at the 10-position. This strategic protection-deprotection scheme is fundamental to the modular synthesis of a diverse array of SN-38 prodrugs.
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is a critical first step in many prodrug development pipelines. The following is a representative experimental protocol:
Materials:
-
SN-38
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1% Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve SN-38 (1.00 g, 2.50 mmol) in a mixture of dichloromethane (50 mL) and pyridine (5 mL).
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.00 g, 4.50 mmol) and stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture three times with 1% HCl solution and then with water.
-
Dry the resulting dichloromethane fraction over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield this compound as a faint yellow solid.[1]
Expected Yield: 86%[1]
Prodrug Strategies Utilizing this compound
The versatility of this compound as a precursor enables the development of a wide range of SN-38 prodrugs with diverse linker chemistries and release mechanisms. These can be broadly categorized as follows:
-
Ester-based Prodrugs: The 20-hydroxyl group of this compound can be esterified with various carboxylic acids, including amino acids, fatty acids, or linker-payload constructs for antibody-drug conjugates (ADCs).
-
Carbamate-based Prodrugs: Following deprotection of the Boc group, the 10-hydroxyl group can be converted to a carbamate, often to link amino acids or dipeptides.
-
Ether-based Prodrugs: The 10-hydroxyl group can also be modified to form an ether linkage, a strategy employed in some ADC linkers.
-
Polymer Conjugates: Polyethylene glycol (PEG) and other polymers can be attached to SN-38, often via the 20-hydroxyl group of this compound, to improve solubility and circulation half-life.
The following sections provide detailed experimental protocols and quantitative data for representative examples of these strategies.
Experimental Protocols for SN-38 Prodrug Synthesis from this compound
Synthesis of a 20-O-Glycinate SN-38 Prodrug
This protocol details the synthesis of an amino acid-based prodrug at the 20-position, followed by deprotection of the 10-Boc group.
Materials:
-
This compound
-
Boc-glycine
-
Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ethyl ether
-
Ethanol
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Esterification: Dissolve this compound (0.322 g, 0.65 mmol) in dichloromethane (10 mL). Add Boc-glycine (0.23 g, 1.31 mmol), diisopropylcarbodiimide (0.202 mL, 1.31 mmol), and DMAP (0.096 g, 0.79 mmol). Stir the reaction overnight at ambient temperature. Isolate the product (this compound-20-O-glycinate-Boc) by flash chromatography.
-
Deprotection: Treat the purified product (0.4 g) with trifluoroacetic acid. Precipitate the resulting TFA salt in ethyl ether. Dissolve the salt in ethanol (5 mL), add a drop of concentrated HCl, and evaporate the solvent to obtain the final product, SN-38-20-O-glycinate HCl salt, as a yellow powder.
Yields:
-
Esterification step: 94%
-
Deprotection step: Quantitative
Synthesis of a 10-O-Amino Acid Carbamate SN-38 Prodrug
This protocol describes the synthesis of a prodrug with an amino acid linked to the 10-position via a carbamate bond.
Materials:
-
SN-38
-
Amino acid benzyl ester
-
Bis(trichloromethyl) carbonate (triphosgene)
-
Catalytic hydrogenation setup (e.g., Pd/C)
Procedure:
-
Isocyanate Formation: Convert the benzyl ester of the desired amino acid to the corresponding isocyanate in the presence of bis(trichloromethyl) carbonate.
-
Carbamate Formation: React the generated isocyanate with SN-38 to form the 10-O-carbamate-linked SN-38-amino acid benzyl ester.
-
Deprotection: Remove the benzyl protecting group from the amino acid via catalytic hydrogenation to yield the final prodrug.[2]
Yields:
-
Carbamate formation: 83-89%[2]
Quantitative Data of SN-38 Prodrugs Derived from this compound
The following tables summarize key quantitative data for various SN-38 prodrugs, highlighting the impact of different linkers and conjugation strategies on their biological activity and release characteristics.
| Prodrug Name/Description | Linker Type | Conjugation Site | Cell Line | IC₅₀ (nM) | Reference |
| SN-38 | - | - | HCT116 | ~2-3 | [3] |
| hMN-14-[CL1-SN-38] | Glycinate | 20-OH | WiDr | ~2-3 | [3] |
| hMN-14-[CL2-SN-38] | Carbonate | 20-OH | WiDr | ~5-6 | [3] |
| hMN-14-[CL3-SN-38] | Glycinate-Phe-Lys | 20-OH | WiDr | 9.5 | [3] |
| Amino acid-carbamate (5h) | Carbamate | 10-OH | HeLa | <3.2 | [2][4] |
| Dipeptide-carbamate (7c) | Carbamate | 10-OH | HeLa | <3.2 | [2][4] |
| SN38-PA liposomes | Palmitic Acid Ester | 10-OH | S180 | 80 | [5] |
| SN38-PA liposomes | Palmitic Acid Ester | 10-OH | MCF-7 | 340 | [5] |
| OEG-SN38 | Oligo(ethylene glycol) Ester | 20-OH | BCap37 | ~580 (as µg/mL) | [6] |
| Prodrug Name/Description | Release Conditions | Half-life (t₁/₂) | Reference |
| PEG-SN-38 (azide linker-carbamate) | pH 10.5 | ~6 min | [7] |
| SN-38-undecanoate (C20) | Simulated intestinal fluid (with enzymes) | < 5 min to > 2 h | [8] |
| Amino acid-carbamate prodrugs | Human plasma | >35% conversion in 1h | [2][4] |
| Dipeptide-carbamate prodrugs | Human plasma | Complete conversion in 12h | [2][4] |
| OEG-SN38 | PBS (pH 7.4) | >35 h (4.71% release) | [6] |
| OEG-SN38 | PBS with esterase | 54.9% release in 24h | [6] |
Visualizing the Synthesis and Mechanism of Action
Experimental Workflow for SN-38 Prodrug Synthesis
The following diagram illustrates a general workflow for the synthesis of SN-38 prodrugs starting from the parent drug and utilizing this compound as a key intermediate.
References
- 1. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. che.zju.edu.cn [che.zju.edu.cn]
- 7. prolynxinc.com [prolynxinc.com]
- 8. Lipophilic Prodrugs of SN38: Synthesis and in Vitro Characterization toward Oral Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 10-Boc-SN-38: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 10-Boc-SN-38, a key intermediate in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways and experimental workflows.
Introduction
This compound, or 10-O-tert-butoxycarbonyl-7-ethyl-10-hydroxycamptothecin, is a protected derivative of SN-38. SN-38 is the highly potent, active metabolite of the chemotherapeutic drug irinotecan. The tert-butoxycarbonyl (Boc) protecting group on the 10-hydroxyl position allows for selective chemical modifications at other positions of the SN-38 molecule, which is crucial for the synthesis of targeted cancer therapies like antibody-drug conjugates. Accurate spectroscopic characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential to confirm the identity, purity, and stability of this compound.
Data Presentation
The following tables summarize the expected quantitative data from NMR and Mass Spectrometry analyses of this compound. Specific experimental values can be found in the supplementary information of the cited literature.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound
| Analysis Type | Expected Data | Reference |
| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values for all protons. | [1] |
| ¹³C NMR | Chemical shifts (δ) in ppm for all carbon atoms. | [1] |
Note: The actual spectroscopic data is contained within the supplementary materials of the referenced publication.
Table 2: Mass Spectrometry (MS) Data for this compound
| Analysis Type | Parameter | Value | Reference |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula | C₂₇H₂₈N₂O₇ | [2] |
| Molecular Weight | 492.52 g/mol | [2] | |
| Expected m/z ([M+H]⁺) | ~493.1918 | [1] |
Note: The actual spectroscopic data is contained within the supplementary materials of the referenced publication.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its hydrogen and carbon nuclei.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.5-0.7 mL in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
-
Instrumentation and Data Acquisition:
-
Analyses are typically performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
-
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, peak multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to specific protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule ([M+H]⁺).
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass measurement to calculate the elemental composition and confirm that it matches the expected formula of C₂₇H₂₈N₂O₇.
-
Mandatory Visualization
Signaling Pathway of SN-38
The following diagram illustrates the mechanism of action of SN-38, the active metabolite of this compound after deprotection.
Experimental Workflow
The logical flow of the spectroscopic analysis of this compound is depicted below.
References
Methodological & Application
Application Notes and Protocols for the Creation of SN-38 Antibody-Drug Conjugates (ADCs) using 10-Boc-SN-38
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of SN-38 antibody-drug conjugates (ADCs) utilizing a 10-Boc-protected SN-38 intermediate. SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor. However, its clinical utility is hampered by poor water solubility.[1][2][3] Covalent conjugation to a monoclonal antibody (mAb) can overcome this limitation and enable targeted delivery to tumor cells. The use of 10-Boc-SN-38 allows for selective modification at other positions of the SN-38 molecule, or for direct conjugation strategies involving the 10-hydroxyl group.[4]
A common strategy involves the use of a cleavable linker, such as a Cathepsin B-sensitive linker, to ensure the release of the potent SN-38 payload within the target cancer cells.[5][6][7][8][9] This approach aims to create stable and effective ADCs with a favorable therapeutic window.
Experimental Principle
The overall process involves three main stages:
-
Synthesis of a Linker-Payload Conjugate: A bifunctional linker is first synthesized and then coupled to this compound. The Boc protecting group is subsequently removed to yield the active linker-payload construct.
-
Antibody Modification and Conjugation: A monoclonal antibody is modified to introduce reactive handles (e.g., through partial reduction of disulfide bonds to generate free thiols). The activated linker-payload is then conjugated to the modified antibody.
-
Purification and Characterization of the ADC: The resulting ADC is purified to remove unconjugated payload-linker and aggregated species. The purified ADC is then characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and in vitro efficacy.
Experimental Protocols
Protocol 1: Synthesis of a Maleimide-Functionalized Linker-Payload from this compound
This protocol describes the synthesis of a maleimide-functionalized linker-payload, which can be subsequently conjugated to a thiol-containing antibody. The synthesis involves the protection of the 10-hydroxyl group of SN-38 with a Boc group, followed by linker attachment and deprotection.
Materials:
-
This compound
-
Boc-glycine
-
Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole
-
Maleimide-containing bifunctional linker
-
Solvents for reaction and chromatography (e.g., DMF, ethyl acetate, hexanes)
-
Reagents for purification (e.g., silica gel)
Procedure:
-
Protection of SN-38: The phenolic hydroxyl group at the 10-position of SN-38 is protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure and this compound can also be commercially sourced.
-
Coupling of Boc-glycine to this compound:
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Add Boc-glycine (2 equivalents), diisopropylcarbodiimide (DIC, 2 equivalents), and 4-dimethylaminopyridine (DMAP, 1.2 equivalents).[4]
-
Stir the reaction mixture overnight at room temperature.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by flash chromatography on silica gel to obtain the Boc-glycine-10-Boc-SN-38 conjugate.[4]
-
-
Deprotection of the Boc groups:
-
Dissolve the purified product in a mixture of trifluoroacetic acid (TFA), DCM, anisole, and water. A typical mixture consists of TFA (80%), DCM (15%), anisole (3%), and water (2%).[4]
-
Stir the reaction for a short duration, monitoring by TLC or LC-MS until the deprotection is complete.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
-
Conjugation of the Maleimide Linker:
-
Dissolve the deprotected amine-functionalized SN-38 derivative in an appropriate solvent like DMF.
-
Add a maleimide-containing bifunctional linker (e.g., one with an NHS-ester reactive group) and a base such as diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion.
-
Purify the final maleimide-functionalized linker-payload by preparative HPLC.
-
Protocol 2: Preparation of SN-38 ADC by Thiol-Maleimide Conjugation
This protocol outlines the conjugation of the maleimide-functionalized linker-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized linker-payload
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
-
Buffers for purification (e.g., PBS)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a suitable concentration (e.g., 5-10 mg/mL) in PBS.
-
Add a calculated amount of TCEP to partially reduce the interchain disulfide bonds. The molar ratio of TCEP to mAb will determine the number of free thiols generated and thus the final DAR. This step requires optimization for each specific antibody.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized linker-payload in DMSO to prepare a stock solution.
-
Add the linker-payload stock solution to the reduced antibody solution. A typical molar excess of the linker-payload is used to drive the reaction to completion.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unreacted linker-payload and any aggregates.
-
Alternatively, hydrophobic interaction chromatography (HIC) can be used for purification and to separate species with different DARs.
-
Collect the fractions containing the purified ADC.
-
Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS) and concentrate to the desired concentration.
-
Protocol 3: Characterization of the SN-38 ADC
This protocol describes key analytical methods to characterize the purified SN-38 ADC.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and 380 nm (for SN-38). The DAR can be calculated using the Beer-Lambert law with the known extinction coefficients of the antibody and the SN-38-linker. A SN-38-ADC with a DAR of 2-4 will typically have an absorbance ratio (A380/A280) in the range of 0.19-0.36.[10]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The peak areas corresponding to each DAR species can be used to calculate the average DAR.
-
Mass Spectrometry (MS): Native MS or MS after deglycosylation can be used to determine the molecular weight of the ADC and thus the precise DAR.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
-
In Vitro Cytotoxicity Assay:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Plate target cancer cells (expressing the antigen recognized by the mAb) and control cells (antigen-negative) in 96-well plates.
-
Treat the cells with serial dilutions of the SN-38 ADC, free SN-38, and a non-targeting control ADC.
-
Incubate for a defined period (e.g., 72 hours).
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 values (the concentration of the drug that inhibits cell growth by 50%).
-
-
Data Presentation
Table 1: Representative Physicochemical Properties of a Trastuzumab-SN-38 ADC
| Parameter | Value | Method |
| Average DAR | ~4.0 | HIC-HPLC |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregates | <5% | SEC-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity of a Trastuzumab-SN-38 ADC (DAR ~4)
| Cell Line | Target Expression | Compound | IC50 (nM) |
| SK-BR-3 | HER2-positive | Trastuzumab-SN-38 ADC | 15.2 |
| Free SN-38 | 8.5 | ||
| Non-targeting ADC | >1000 | ||
| MDA-MB-231 | HER2-negative | Trastuzumab-SN-38 ADC | >1000 |
| Free SN-38 | 25.7 |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of a SN-38 ADC.
Experimental Workflow
Caption: General workflow for SN-38 ADC synthesis.
References
- 1. Synthesis, characterization, and antitumor evaluation of the albumin-SN38 conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. adcreview.com [adcreview.com]
- 4. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols: Step-by-Step Synthesis of 10-Boc-SN-38-Linker Constructs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of 10-Boc-SN-38-linker constructs, crucial components in the development of antibody-drug conjugates (ADCs). The protocols outlined below are based on established synthetic routes and are intended to guide researchers in the efficient and reproducible preparation of these valuable compounds.
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active metabolite of the chemotherapy drug irinotecan.[][2][3][4] Its high cytotoxicity makes it an attractive payload for ADCs.[][5] However, its poor water solubility and the need for selective delivery to tumor cells necessitate its conjugation to a monoclonal antibody via a linker.[6] The synthesis of SN-38-linker constructs often involves the protection of its reactive hydroxyl groups, with the 10-hydroxyl group being a common site for modification.[7] Protecting this group with a tert-butyloxycarbonyl (Boc) group allows for regioselective functionalization at other positions, typically the 20-hydroxyl group, for linker attachment.[7][8]
This application note details a representative step-by-step synthesis of a this compound-linker construct, providing protocols for key reactions, purification, and characterization.
Overall Synthesis Workflow
The general strategy for synthesizing a this compound-linker construct involves three main stages:
-
Protection of SN-38: The 10-hydroxyl group of SN-38 is protected with a Boc group to prevent its reaction in subsequent steps.
-
Linker Conjugation: A bifunctional linker is attached to the 20-hydroxyl position of the 10-Boc-protected SN-38.
-
Final Modification (if necessary): Further modifications to the linker may be performed to introduce a reactive moiety for antibody conjugation.
This workflow is illustrated in the diagram below.
Figure 1: General workflow for the synthesis of a this compound-linker construct.
Experimental Protocols
The following protocols describe a representative synthesis of a this compound-linker construct.
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 1: Synthesis of this compound (Compound 5)
This step involves the protection of the 10-hydroxyl group of SN-38 with a Boc protecting group.[8]
Protocol:
-
Dissolve SN-38 (1.00 g, 2.50 mmol) in a mixture of dichloromethane (50 mL) and pyridine (5 mL) in a round-bottom flask.[8]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.00 g, 4.50 mmol) to the solution.[8]
-
Stir the reaction mixture at room temperature.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1% HCl and water (3 times each).[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[8]
-
Purify the crude product by flash chromatography to obtain this compound as a faint yellow solid.[8]
Table 1: Summary of Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | SN-38 | [8] |
| Key Reagents | (Boc)₂O, Pyridine | [8] |
| Solvent | Dichloromethane | [8] |
| Reaction Time | Not specified, monitor by TLC | [8] |
| Yield | 86% | [8] |
| Product | This compound (Compound 5) | [8] |
Step 2: Esterification of this compound with a Linker Precursor
This step attaches a linker to the 20-hydroxyl position of this compound. The example here uses a succinic acid-based linker precursor (Compound 3 from a referenced synthesis).[8]
Protocol:
-
Prepare the linker precursor. For example, reacting a hydroxyl-containing molecule with succinic anhydride.[8]
-
Dissolve this compound (Compound 5) and the linker precursor in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with appropriate aqueous solutions (e.g., saturated KHSO₄ and brine).[8]
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the resulting product (this compound-linker) by flash chromatography.
Table 2: Summary of Quantitative Data for a Representative Esterification
| Parameter | Value | Reference |
| Starting Material | This compound | [8] |
| Linker Precursor | e.g., Compound 3 | [8] |
| Key Reagents | EDCI, DMAP | [8] |
| Solvent | Dichloromethane | [8] |
| Reaction Time | Overnight | [7] |
| Yield | Variable (not specified for this specific step) | |
| Product | This compound-linker (e.g., Compound 6) | [8] |
Step 3: Deprotection of the Boc Group (Optional)
If the final construct requires a free 10-hydroxyl group, the Boc group can be removed.
Protocol:
-
Dissolve the this compound-linker construct in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% TFA).[9]
-
Stir the mixture at room temperature for 1-2 hours.[9]
-
Monitor the reaction by TLC or LC-MS.[9]
-
Upon completion, remove the solvent and TFA by evaporation under reduced pressure to obtain the crude deprotected product.[9]
-
The crude product can be purified if necessary.
Table 3: Summary of Quantitative Data for Boc Deprotection
| Parameter | Value | Reference |
| Starting Material | This compound-linker | [9] |
| Key Reagent | Trifluoroacetic Acid (TFA) | [9] |
| Solvent | Dichloromethane | [9] |
| Reaction Time | 1-2 hours | [9] |
| Yield | Quantitative (often assumed) | [7] |
| Product | 10-OH-SN-38-linker | [9] |
Mechanism of Action of SN-38 as an ADC Payload
The ultimate goal of synthesizing SN-38-linker constructs is for their use in ADCs. The following diagram illustrates the mechanism by which an SN-38-based ADC exerts its cytotoxic effect.
Figure 2: Mechanism of action of an SN-38 antibody-drug conjugate.
Conclusion
The synthesis of this compound-linker constructs is a multi-step process that requires careful protection and coupling strategies. The protocols provided here offer a general framework for researchers in the field of ADC development. The specific choice of linker and reaction conditions may need to be optimized depending on the desired properties of the final ADC. The successful synthesis of these constructs is a critical step towards the development of next-generation targeted cancer therapies.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of the Boc Group from 10-Boc-SN-38
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active metabolite of the anticancer drug irinotecan.[1][2] Its clinical utility is often expanded through the synthesis of various prodrugs and antibody-drug conjugates (ADCs). A common strategy in the chemical synthesis and modification of SN-38 involves the protection of its reactive 10-hydroxyl group with a tert-butyloxycarbonyl (Boc) group, forming 10-Boc-SN-38.[1][3] This protecting group is favored for its stability under various conditions and its susceptibility to cleavage under specific, controlled acidic conditions.
These application notes provide detailed protocols for the deprotection of the Boc group from this compound, a critical step in the final synthesis of SN-38 derivatives for research and drug development. The primary method described is acidic cleavage using trifluoroacetic acid (TFA), a widely employed and effective technique.
Methods for Boc Deprotection
The removal of the Boc protecting group from the 10-hydroxyl position of SN-38 is most commonly achieved through acid-mediated cleavage. Trifluoroacetic acid (TFA) in a suitable organic solvent like dichloromethane (DCM) is the reagent of choice for this transformation.[1][4][5] The reaction is typically rapid, often completing within minutes at room temperature.[1][4][5] Careful control of the reaction time is crucial to ensure selective deprotection of the 10-Boc group without affecting other acid-labile functionalities that may be present in the molecule, such as ester or carbonate linkages at the 20-hydroxyl position.[1]
Alternative acidic reagents for Boc deprotection reported in the broader organic chemistry literature include hydrogen chloride (HCl) in dioxane and oxalyl chloride in methanol.[6][7][8][9][10][11] While these methods are effective for a range of substrates, their specific application and optimization for this compound may require further investigation to ensure selectivity and high yields. Thermal deprotection is another possibility but may not be suitable for the heat-sensitive SN-38 molecule.[12]
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection of this compound
This protocol describes the standard procedure for the removal of the Boc group from this compound using a TFA solution.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Anisole (optional, as a scavenger)
-
Water (optional, as a scavenger)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply (optional, for inert atmosphere)
-
Ice bath
-
Rotary evaporator
-
Centrifuge (optional)
-
High-performance liquid chromatography (HPLC) system for purity analysis
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM). A typical concentration is in the range of 10-20 mg/mL.
-
If desired, add scavengers to the reaction mixture to trap the tert-butyl cation byproduct. A common scavenger cocktail consists of anisole (e.g., 0.12 mL per 2 mL of TFA) and water (e.g., 0.06 mL per 2 mL of TFA).[1]
-
Cool the solution in an ice bath to 0 °C.
-
-
Addition of TFA:
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common reagent mixture is 2 mL of TFA for every 0.5 mL of dichloromethane.[1]
-
The reaction is typically rapid. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
-
Reaction Time and Quenching:
-
Stir the reaction mixture at 0 °C to room temperature for a short duration, typically 2 to 15 minutes.[1][4][5] For substrates with other acid-sensitive groups, a reaction time of less than 5 minutes is recommended to maximize selectivity.[1]
-
Upon completion, the reaction can be quenched by the addition of a cold, non-polar solvent such as diethyl ether to precipitate the product.
-
-
Product Isolation and Purification:
-
Isolate the precipitated SN-38 product by filtration or centrifugation.
-
Wash the solid product with cold diethyl ether to remove residual TFA and byproducts.
-
Dry the product under vacuum.
-
For higher purity, the crude product can be further purified by flash chromatography on silica gel or by preparative HPLC.[1] A purity of over 98% can be achieved.[13]
-
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.
Quantitative Data Summary
The efficiency of the Boc deprotection from this compound can be evaluated based on reaction yield and product purity. The following table summarizes representative quantitative data from the literature for the TFA-mediated deprotection method.
| Parameter | Value | Conditions | Reference |
| Yield | 83.7% | TFA treatment for < 5 minutes, followed by precipitation. | [1] |
| Purity | 91.7% | TFA treatment for < 5 minutes, followed by precipitation. | [1] |
| Byproduct Formation | ≤ 20% free SN-38 | TFA reaction for ≤ 5 minutes. | [1] |
| Purity after Purification | >90% (≤ 10% free SN-38) | Additional purification after initial precipitation. | [1] |
Visualizations
Experimental Workflow for Boc Deprotection
The following diagram illustrates the key steps in the experimental workflow for the deprotection of the Boc group from this compound using the TFA-mediated method.
Caption: Experimental workflow for the TFA-mediated deprotection of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the chemical transformation from the protected starting material to the final deprotected product.
References
- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Pre-clinical evaluation of SN-38 and novel camptothecin analogs against human chronic B-cell lymphocytic leukemia lymphocytes. [scholars.duke.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Application Notes & Protocols: Developing Nanoparticle Formulations with 10-Boc-SN-38 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-ethyl-10-hydroxycamptothecin (SN-38) is a potent topoisomerase I inhibitor with antitumor activity 100 to 1000 times greater than its prodrug, irinotecan.[][2] However, its clinical application is severely hampered by poor aqueous solubility and the instability of its active lactone ring at physiological pH.[2][3][4] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, stability, and tumor targeting.[5][6] This document provides detailed protocols for developing nanoparticle formulations using 10-Boc-SN-38, a tert-butyloxycarbonyl (Boc)-protected derivative of SN-38.[7] While this compound is primarily used as a synthetic intermediate to facilitate site-specific modifications,[8][9] its increased lipophilicity can be leveraged for high-efficiency encapsulation into various nanoparticle platforms. The Boc protecting group can then be cleaved by the acidic tumor microenvironment or intracellular enzymes, releasing the active SN-38 payload.
Rationale for this compound in Nanoparticle Formulations
SN-38's therapeutic efficacy is dependent on its closed lactone ring, which is prone to hydrolysis into an inactive carboxylate form at physiological pH (7.4).[2][3] Nanoparticle encapsulation protects this vulnerable structure, prolongs circulation time, and can enhance tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[3][4]
The use of this compound as the encapsulated agent offers a prodrug approach with several potential advantages:
-
Enhanced Lipophilicity: The Boc group increases the molecule's hydrophobicity, potentially improving its compatibility with lipid- and polymer-based nanoparticle cores and leading to higher drug loading.
-
Controlled Release: The acid-labile nature of the Boc group could facilitate preferential drug release in the acidic tumor microenvironment (pH ~6.5) or lysosomes (pH ~4.5-5.0) following endocytosis.[10]
-
Synthetic Versatility: The 10-hydroxyl position is a common site for conjugation.[11] Using the Boc-protected form allows for the development of more complex, multi-functional nanoparticles before deprotection and activation.
Signaling Pathway: SN-38 Mechanism of Action
SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the cleavable complex between topoisomerase I and DNA, SN-38 leads to single-strand breaks, which, upon collision with the replication fork, are converted into irreversible double-strand breaks, ultimately triggering apoptosis.
Caption: SN-38 inhibits Topoisomerase I, leading to DNA damage and apoptosis.
Experimental Protocols
The following protocols describe the formulation and characterization of this compound nanoparticles. These are adapted from established methods for SN-38.
Protocol 1: Preparation of this compound PLGA Nanoparticles
(Adapted from Emulsification-Solvent Evaporation Method[2])
Objective: To encapsulate this compound into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution
-
Deionized water
-
Magnetic stirrer and probe sonicator
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.
-
Emulsification: Add the organic phase dropwise to 10 mL of a 2% PVA solution while stirring at 600 rpm.
-
Sonication: Immediately sonicate the mixture on an ice bath for 2 minutes (30-second pulses with 30-second rests) to form a nano-emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to nanoparticle hardening.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove residual PVA and unencapsulated drug.
-
Final Product: Resuspend the final pellet in a suitable buffer (e.g., PBS) or deionized water for characterization. For long-term storage, lyophilize the nanoparticles with a cryoprotectant (e.g., 5% trehalose).
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
(Adapted from Ultrasonication Technique[12][13])
Objective: To formulate this compound within a solid lipid core.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
-
Water bath and probe sonicator
Procedure:
-
Lipid Phase Preparation: Melt 100 mg of the solid lipid at a temperature approximately 10°C above its melting point. Dissolve 10 mg of this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat 10 mL of a 1% w/v surfactant solution in deionized water to the same temperature.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5 minutes to form a coarse emulsion.
-
Sonication: Immediately process the pre-emulsion using a probe sonicator for 3-5 minutes in the heated water bath to form a nano-emulsion.
-
Cooling: Cool the nano-emulsion in an ice bath while stirring gently to allow the lipid to recrystallize and form solid nanoparticles.
-
Purification: The SLN suspension can be purified by dialysis against deionized water or by filtration to remove excess surfactant.
Protocol 3: Characterization of Nanoparticles
Objective: To determine the physicochemical properties of the formulated nanoparticles.
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water or 10 mM NaCl solution.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter for particle size, the PDI for size distribution, and the zeta potential for surface charge. A PDI below 0.3 is generally considered acceptable for pharmaceutical formulations.[12]
B. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Lyophilize a known amount of the purified nanoparticle suspension.
-
Weigh the lyophilized powder (Total weight).
-
Dissolve a precisely weighed amount of the lyophilized powder (e.g., 2 mg) in a suitable organic solvent (e.g., DMSO or DCM) to break the nanoparticles and release the drug.
-
Quantify the amount of this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
Objective: To evaluate the anticancer efficacy of the nanoparticle formulations on cancer cell lines.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Nanoparticle formulations, free this compound, and free SN-38 solutions.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the nanoparticle formulations and control solutions. Replace the medium in the wells with medium containing the treatments. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 48 or 72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Data Presentation: Comparative Summary of SN-38 Formulations
The following tables summarize data from published literature on various SN-38 nanoparticle formulations, providing a benchmark for newly developed this compound systems.
Table 1: Physicochemical Properties of Various SN-38 Nanoparticle Formulations
| Formulation Type | Mean Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| SN-38 Nanocrystals (A) | 229.5 | - | - | - | - | [3] |
| SN-38 Nanocrystals (B) | 799.2 | - | - | - | - | [3] |
| SLN-SN38 | ~103 | ~0.2 | -5 to -15 | ~90% | - | [12][13] |
| PEG-SLN-SN38 | ~131 | ~0.2 | -5 to -15 | ~90% | - | [12][13] |
| PLGA-SN38 NPs | 170.5 | - | - | 77.35% | 5.95% | [2] |
| HSA-PLA (SN-38) NPs | - | - | - | 97.1% | 19.4% | [15][16] |
| SN38-NC@Lipo | 177.5 | 0.328 | - | 91.32% | 6.88% | [14] |
Table 2: In Vitro Cytotoxicity (IC50) of SN-38 Formulations in Cancer Cell Lines
| Formulation | Cell Line | IC50 (µg/mL) | IC50 (nM) | Reference |
| SN38-PC-LNs | HT-29 | 0.34 | - | [6] |
| Free SN38 | HT-29 | 1.54 | - | [6] |
| SN38-PC-LNs | HepG2 | 0.34 | - | [6] |
| Free SN38 | HepG2 | 8.54 | - | [6] |
| SN38-PC-LNs | A549 | 0.24 | - | [6] |
| Free SN38 | A549 | 5.28 | - | [6] |
| HSA-PLA (SN-38) NPs | Multiple Lines | - | 0.5 - 194 | [15][16] |
Workflow Visualizations
Caption: General workflow for nanoparticle formulation and characterization.
Caption: Stepwise workflow for the preclinical evaluation of nanoparticles.
References
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in SN-38 drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel 10-substituted-7-ethyl-10-hydroxycamptothecin (SN-38) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid lipid nanoparticles containing 7-ethyl-10-hydroxycamptothecin (SN38): Preparation, characterization, in vitro, and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and quality evaluation of 7-ethyl-10-hydroxycamptothecin (SN38) nanocrystalline liposomes and evaluation of anti-breast cancer effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Albumin-based nanoparticles encapsulating SN-38 demonstrate superior antitumor efficacy compared to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Liposomal SN-38 using a 10-Boc-SN-38 Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active metabolite of irinotecan.[1][2][3] Its clinical application as a standalone therapeutic is hampered by its poor solubility in pharmaceutically acceptable solvents, instability of the active lactone ring at physiological pH, and high toxicity.[1][2][3][4][5][6] Liposomal delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, protecting the lactone ring, and potentially enabling passive tumor targeting through the enhanced permeability and retention (EPR) effect.[5]
A significant challenge in developing liposomal SN-38 is the low encapsulation efficiency due to its poor affinity for lipid membranes.[1][2][3] To address this, a prodrug strategy is often employed, where a lipophilic moiety is conjugated to SN-38 to improve its incorporation into the lipid bilayer of liposomes.[4][5] This document outlines a detailed protocol for the preparation of liposomal SN-38 utilizing a 10-Boc-SN-38 intermediate. The tert-butyloxycarbonyl (Boc) protecting group at the 10-hydroxyl position increases the lipophilicity of SN-38, facilitating its loading into liposomes. A subsequent deprotection step can then yield the active SN-38 within the liposomal formulation.
Data Summary
The following tables summarize key quantitative data from studies on various liposomal SN-38 formulations.
Table 1: Physicochemical Properties of Liposomal SN-38 Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading | Reference |
| SN38-PA Liposomes | 80.13 ± 0.94 | 0.094 | -33.53 ± 2.57 | ~99.34 | ~3 mg/mL | [5] |
| Conventional SN-38 Liposomes | 72.5 | 0.097 | -4.2 | 79 | - | [7] |
| DSPE-PEG2000 Folate Targeted Liposomes | 100.49 | 0.22 - 0.26 | -37.93 | 92.47 | - | [7] |
| LE-SN-38 | <200 | - | - | >95 | - | [1][2][3] |
| SN38-NC@Lipo | 177.5 ± 4.124 | 0.328 ± 0.019 | - | 91.32 ± 1.77 | 6.88 ± 0.13% | [8] |
Table 2: In Vitro Cytotoxicity of Liposomal SN-38 Formulations
| Formulation | Cell Line | IC50 (µM) | Reference |
| SN38-PA Liposomes | S180 | 0.08 | [5] |
| SN38-PA Liposomes | MCF-7 | 0.34 | [5] |
| SN38-PA Liposomes | LLC | 0.18 | [5] |
| SN38-PA Liposomes | HCT-116 | 0.12 | [5] |
| SN38-loaded targeted liposomes | MCF-7 | 0.11 | [7][9] |
| SN38 solution | MCF-7 | 0.37 | [7][9] |
Table 3: Pharmacokinetic Parameters of Liposomal SN-38 in vivo
| Formulation | Parameter | Value | Species | Reference |
| SN38-PA Liposome | AUC (vs. CPT-11) | 7.5-fold higher | - | [4][5] |
| SN38-PA Liposome | Antitumor inhibition rate (vs. CPT-11) | 1.61 times higher | - | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound Intermediate
This protocol is adapted from literature procedures for the Boc protection of SN-38.[10]
Materials:
-
SN-38
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1% Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve SN-38 (1.00 g, 2.50 mmol) in a mixture of dichloromethane (50 mL) and pyridine (5 mL).
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.00 g, 4.50 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, transfer the solution to a separatory funnel.
-
Wash the organic layer three times with 1% HCl solution and then three times with deionized water.
-
Dry the resulting dichloromethane fraction over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound as a faint yellow solid.
Protocol 2: Preparation of Liposomal SN-38 via this compound Intermediate
This protocol utilizes the thin-film hydration method, adapted for the lipophilic this compound intermediate.[5]
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC) or other suitable lipid
-
Cholesterol
-
DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA) for deprotection
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve this compound, SPC, cholesterol, and DSPE-PEG2000 in a mixture of chloroform and methanol. A typical molar ratio would be SPC:Cholesterol:DSPE-PEG2000 at 55:40:5. The drug-to-lipid ratio should be optimized, for example, 1:20 (w/w).
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner wall of the flask.
-
Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Deprotection of Boc Group (Post-formulation):
-
Note: This step is crucial and requires careful optimization to maintain liposome integrity.
-
Acidify the liposomal suspension by adding a controlled amount of an aqueous solution of trifluoroacetic acid (TFA) to a final concentration that is sufficient to cleave the Boc group (e.g., 10-50% TFA, to be optimized).
-
Incubate the mixture at room temperature for a defined period (e.g., 1-4 hours), monitoring the deprotection by HPLC.
-
Immediately following deprotection, neutralize the suspension with a suitable base (e.g., NaOH or a buffer with high buffering capacity).
-
Remove the TFA and by-products by dialysis or size exclusion chromatography against PBS (pH 7.4).
-
-
Purification:
-
Remove any unencapsulated SN-38 and other impurities by dialysis against PBS (pH 7.4) or by size exclusion chromatography.
-
-
Sterilization and Storage:
-
Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.
-
Store the liposomes at 4°C.
-
Protocol 3: Characterization of Liposomal SN-38
1. Particle Size and Zeta Potential:
-
Dilute the liposomal suspension in deionized water or PBS.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency and Drug Loading:
-
Separate the unencapsulated drug from the liposomes using mini-spin columns or ultracentrifugation.
-
Disrupt the liposomes by adding a suitable solvent (e.g., methanol or a mixture of methanol and Triton X-100).
-
Quantify the amount of SN-38 in the liposomal fraction and the total amount of drug used for the formulation by HPLC.
-
Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas:
-
EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
DL% = (Amount of encapsulated drug / Total amount of lipid and drug) x 100
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Liposomal SN-38, free SN-38 (dissolved in DMSO), and empty liposomes (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of liposomal SN-38, free SN-38, and empty liposomes. Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and evaluation of liposomal SN-38.
Mechanism of Action of SN-38
Caption: Simplified signaling pathway for SN-38 induced apoptosis.
Logical Relationship of this compound in Liposome Formulation
Caption: Rationale for using the this compound intermediate.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and characterization of a novel liposome-based formulation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and quality evaluation of 7-ethyl-10-hydroxycamptothecin (SN38) nanocrystalline liposomes and evaluation of anti-breast cancer effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Synthesis and Antitumor Evaluation of Biotin-SN38-Valproic Acid Conjugates [mdpi.com]
Application Notes and Protocols for 10-Boc-SN-38 in Targeted Drug Delivery Systems for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 10-Boc-SN-38, a protected prodrug of the potent topoisomerase I inhibitor SN-38, in the development of targeted drug delivery systems for solid tumors.
Introduction and Application Notes
SN-38, the active metabolite of irinotecan, is a highly potent anti-cancer agent with a therapeutic efficacy 100 to 1000 times greater than its parent drug.[1][2][3] Its clinical utility, however, is hampered by poor aqueous solubility and the instability of its active lactone ring at physiological pH.[4][5][6] Targeted drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, stability, and tumor-specific accumulation, thereby improving therapeutic efficacy and reducing systemic toxicity.
The use of this compound serves as a crucial intermediate in the synthesis of various SN-38-based drug delivery platforms. The tert-butyloxycarbonyl (Boc) protecting group on the 10-hydroxyl position allows for selective chemical modifications at other sites of the SN-38 molecule, such as the 20-hydroxyl group, which is essential for creating stable drug-linker conjugates for antibody-drug conjugates (ADCs) or for incorporation into nanoparticle systems.[7] This protection strategy prevents unwanted side reactions and ensures the integrity of the final targeted construct. Following the successful formulation or conjugation, the Boc group can be efficiently removed under acidic conditions to yield the active SN-38 payload within the targeted delivery system.
Key Advantages of Using this compound:
-
Facilitates Controlled Synthesis: Enables regioselective modification of SN-38 for the development of sophisticated drug delivery systems.
-
Versatility in Conjugation Chemistry: Allows for the attachment of a wide array of targeting ligands, polymers, and linkers.
-
Prodrug Strategy: The temporary protection of the 10-hydroxyl group can contribute to the overall stability of the molecule during formulation processes.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on various SN-38 drug delivery systems. This data is intended for comparative purposes to aid in the selection and design of targeted therapies.
Table 1: Physicochemical Properties of SN-38 Nanoparticle Formulations
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading Efficiency (%) | Reference |
| SN-38 Nanocrystals (A) | 229.5 ± 1.99 | 0.141 ± 0.015 | N/A | [8] |
| SN-38 Nanocrystals (B) | 799.2 ± 14.44 | 0.202 ± 0.067 | N/A | [8] |
| PLGA Nanoparticles | 170.5 ± 11.87 | N/A | 5.95 ± 0.087 | [9] |
| Nanostructured Lipid Carriers (NLCs) | 140 | 0.25 | 9.5 | [10][11] |
| Solid Lipid Nanoparticles (SLNs) | ~103 | ~0.2 | ~90 | [3][12] |
| PEGylated SLNs | ~131 | ~0.2 | ~90 | [3][12] |
| uIONP/SN38 | < 5 | N/A | 48.3 ± 6.1% (mg/mg Fe) | [13] |
| IGF1-uIONP/SN38 | < 5 | N/A | 68.2 ± 3.5% (wt%) | [14] |
Table 2: In Vitro Cytotoxicity (IC50) of SN-38 Formulations in Various Cancer Cell Lines
| Formulation | Cell Line | IC50 (µM) | Reference |
| SN-38 Solution | MCF-7 | 0.708 (µg/mL) | [15] |
| SN-38 Nanocrystals (A) | MCF-7 | 0.031 (µg/mL) | [15] |
| SN-38 Nanocrystals (B) | MCF-7 | 0.145 (µg/mL) | [15] |
| SN-38 Solution | HepG2 | 0.683 (µg/mL) | [15] |
| SN-38 Nanocrystals (A) | HepG2 | 0.076 (µg/mL) | [15] |
| SN-38 Nanocrystals (B) | HepG2 | 0.179 (µg/mL) | [15] |
| SN-38 Solution | HT1080 | 0.104 (µg/mL) | [15] |
| SN-38 Nanocrystals (A) | HT1080 | 0.046 (µg/mL) | [15] |
| SN-38 Nanocrystals (B) | HT1080 | 0.111 (µg/mL) | [15] |
| SN38-loaded targeted liposomes | MCF7 | 0.11 | [5] |
| Free SN38 | MCF7 | 0.37 | [5] |
| RGD-uIONP/SN38 | U87MG | 0.0309 ± 0.0022 | [13] |
| IGF1-uIONP/SN38 | MiaPaCa-2 | 0.0118 ± 0.0023 | [14] |
| IGF1-uIONP/SN38 | Panc02 | 0.0208 ± 0.0035 | [14] |
Experimental Protocols
Synthesis of this compound
This protocol describes the protection of the 10-hydroxyl group of SN-38 using a tert-butyloxycarbonyl (Boc) group.
Materials:
-
SN-38
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon atmosphere setup
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol mixture)
Procedure:
-
Dissolve SN-38 in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (catalytic amount) to the solution and stir.
-
Add (Boc)₂O (slight excess, e.g., 1.1-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a small amount of water.
-
Extract the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM) to obtain pure this compound.
-
Characterize the final product by ¹H NMR and mass spectrometry to confirm its identity and purity.
Formulation of SN-38 Loaded Polymeric Nanoparticles
This protocol provides a general method for preparing SN-38 loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water emulsion-solvent evaporation technique. This method can be adapted for this compound, with a subsequent deprotection step if required.
Materials:
-
SN-38 or this compound
-
PLGA (e.g., 50:50 or 75:25 lactide:glycolide ratio)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Magnetic stirrer and probe sonicator
-
Centrifuge
Procedure:
-
Dissolve PLGA and SN-38 (or this compound) in DCM to form the organic phase.
-
Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously to form a coarse oil-in-water emulsion.
-
Homogenize the emulsion using a probe sonicator on an ice bath to form a nanoemulsion.
-
Stir the nanoemulsion at room temperature for several hours to allow for the evaporation of the organic solvent (DCM), leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder for storage and further use.
Deprotection of this compound within Nanoparticles (if applicable):
-
Resuspend the this compound loaded nanoparticles in an acidic solution (e.g., trifluoroacetic acid (TFA) in DCM, or an acidic buffer if the nanoparticles are stable).[7]
-
Stir for a specified time to allow for the removal of the Boc group.
-
Neutralize the suspension and wash the nanoparticles extensively to remove the deprotection reagents.
Characterization of Nanoparticles
3.3.1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Disperse the nanoparticles in deionized water.
-
Measure the particle size distribution and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
3.3.2. Drug Loading and Encapsulation Efficiency:
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO or acetonitrile) to release the encapsulated drug.
-
Quantify the amount of SN-38 using a validated HPLC method with a UV or fluorescence detector.
-
Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.
-
Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
-
In Vitro Drug Release Study
-
Method: Dialysis Method
-
Procedure:
-
Disperse a known amount of SN-38 loaded nanoparticles in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, with a small percentage of a surfactant like Tween 80 to maintain sink conditions).
-
Place the suspension in a dialysis bag with an appropriate molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.
-
Quantify the concentration of released SN-38 in the collected aliquots using HPLC.
-
In Vitro Cytotoxicity Assay
-
Method: MTT Assay
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, HeLa, HT-29) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of free SN-38, SN-38 loaded nanoparticles, and empty nanoparticles (as a control).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
In Vivo Antitumor Efficacy in a Xenograft Model
-
Method: Subcutaneous Tumor Xenograft Model in Nude Mice
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., HT-29, MCF-7) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly divide the mice into treatment groups (e.g., saline control, free SN-38, SN-38 loaded nanoparticles).
-
Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Evaluate the antitumor efficacy by comparing the tumor growth inhibition between the different treatment groups.
-
Visualization of Pathways and Workflows
SN-38 Mechanism of Action and Signaling Pathway
The primary mechanism of action of SN-38 is the inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[16][17] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, leading to single-strand breaks that are converted into lethal double-strand breaks during DNA replication.[18] This DNA damage triggers a cellular response that ultimately leads to apoptosis.
Caption: SN-38 signaling pathway leading to apoptosis.
Experimental Workflow for Targeted Drug Delivery System Development
The development of a targeted drug delivery system using this compound follows a structured workflow from synthesis to in vivo evaluation.
Caption: Experimental workflow for this compound drug delivery systems.
Logical Relationships in Targeted Drug Delivery
The successful targeted delivery of SN-38 to solid tumors relies on a series of interconnected principles, from the design of the delivery vehicle to its interaction with the tumor microenvironment.
Caption: Logical relationships in targeted SN-38 drug delivery.
References
- 1. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in SN38 drug delivery: current success and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. researchgate.net [researchgate.net]
- 7. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102250103B - Synthesis method of SN38 or intermediate thereof - Google Patents [patents.google.com]
- 10. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Modification Endows Small-Molecular SN38 Derivatives with Multifaceted Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSP90 Inhibitor-SN-38 Conjugate Strategy for Targeted Delivery of Topoisomerase I Inhibitor to Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted Delivery of DNA Topoisomerase Inhibitor SN38 to Intracranial Tumors of Glioblastoma Using Sub-5 Ultrafine Iron Oxide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Actively targeted delivery of SN38 by ultrafine iron oxide nanoparticle for treating pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. ClinPGx [clinpgx.org]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for Cellular Uptake Studies of 10-Boc-SN-38 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is the highly potent active metabolite of the chemotherapy drug irinotecan.[1][2] Its clinical utility is hampered by poor water solubility and instability of its active lactone ring at physiological pH.[3][4][5] SN-38 functions by inhibiting topoisomerase I, an enzyme crucial for relaxing DNA supercoiling during replication and transcription.[1][6] This inhibition leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[1][6]
To enhance its delivery and therapeutic index, SN-38 is often conjugated to targeting moieties like antibodies or incorporated into nanoparticle systems.[7][8] The 10-Boc-SN-38 derivative is a key intermediate in this process, where the tert-butyloxycarbonyl (Boc) group protects the reactive 10-hydroxyl position, allowing for specific modifications at other sites of the molecule.[7][9]
Evaluating the cellular uptake of these conjugates is a critical step in preclinical development. It helps determine the efficiency of internalization, intracellular concentration, and subsequent availability of the active drug at its target site. This document provides detailed protocols for quantifying the cellular uptake of SN-38 conjugates using three common analytical methods: Fluorescence Microscopy, Flow Cytometry, and High-Performance Liquid Chromatography (HPLC).
Mechanism of Action: SN-38
The cytotoxic effect of SN-38 begins with its interaction with the DNA-topoisomerase I complex. This stabilizes the complex, preventing the re-ligation of single-strand DNA breaks and leading to cell death.[1][6]
Caption: Simplified signaling pathway of SN-38 from cellular entry to apoptosis induction.
General Experimental Workflow
A typical cellular uptake study follows a standardized workflow, from cell preparation to data analysis. The specific techniques for sample processing and analysis will vary depending on the chosen quantification method.
Caption: General experimental workflow for a cellular uptake study.
Protocol 1: Qualitative & Semi-Quantitative Analysis by Fluorescence Microscopy
This method allows for the direct visualization of the intracellular localization of fluorescently-labeled SN-38 conjugates.
A. Materials
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Cancer cell line of interest (e.g., HeLa, Caco-2, HT-29)[10][11]
-
Fluorescently-labeled this compound conjugate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA) 4% in PBS
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
Glass-bottom dishes or chambered cover glasses[8]
-
Fluorescence or Confocal Laser Scanning Microscope (CLSM)[8][12]
B. Experimental Protocol
-
Cell Seeding : Seed cells onto glass-bottom dishes or chambered cover glasses at a density that will result in 60-70% confluency on the day of the experiment.[13] Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment :
-
Prepare fresh dilutions of the fluorescently-labeled SN-38 conjugate in pre-warmed, serum-free or complete cell culture medium at desired concentrations (e.g., 0.5, 5, 10 µM).[8]
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the drug-containing medium to the cells.
-
Incubate for various time points (e.g., 0.5, 2, 4 hours) at 37°C.[8]
-
-
Washing :
-
Fixation :
-
Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.[8]
-
Wash the cells twice with PBS.
-
-
Staining :
-
Add a nuclear counterstain solution (e.g., 300 nM DAPI in PBS) and incubate for 5-10 minutes at room temperature, protected from light.
-
Wash twice with PBS.
-
-
Imaging :
-
Add a drop of mounting medium to the cells.
-
Image the cells using a fluorescence or confocal microscope. Acquire images in the appropriate channels for the conjugate's fluorophore and the nuclear stain.
-
Protocol 2: High-Throughput Quantitative Analysis by Flow Cytometry
Flow cytometry enables the rapid quantification of fluorescence intensity from thousands of individual cells, providing robust statistical data on the cell population's uptake of a fluorescent conjugate.[15][16][17]
A. Materials
-
All materials from Protocol 1 (except imaging-specific items)
-
Trypsin-EDTA (0.25%)
-
Flow cytometry tubes
-
Flow cytometer
B. Experimental Protocol
-
Cell Seeding : Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.[17]
-
Drug Treatment : Perform drug treatment as described in Protocol 1B, steps 2a-2d. Include an untreated control group for background fluorescence.
-
Cell Harvesting :
-
Remove the drug-containing medium and wash cells three times with ice-cold PBS.
-
Add Trypsin-EDTA to detach the cells. Incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Resuspension :
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of ice-cold PBS or Flow Cytometry Staining Buffer.
-
Keep cells on ice and protected from light until analysis.[17]
-
-
Data Acquisition :
-
Analyze the samples on a flow cytometer.
-
Use the untreated control to set the gates and voltages for the forward scatter (FSC), side scatter (SSC), and fluorescence channels.
-
Record the fluorescence intensity (e.g., mean fluorescence intensity, MFI) for at least 10,000 events per sample.[18]
-
Protocol 3: Absolute Intracellular Drug Quantification by HPLC
This method is the gold standard for accurately measuring the concentration of an unlabeled drug inside cells.[19] It involves cell lysis, drug extraction, and quantification using liquid chromatography.[20]
A. Materials
-
Unlabeled this compound conjugate
-
Cell culture materials (as above)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Cell scraper
-
Acetonitrile (ACN), HPLC-grade
-
Methanol, HPLC-grade
-
Formic acid
-
Ultrapure water
-
Microcentrifuge tubes
-
HPLC system with a suitable detector (UV or MS/MS)
-
BCA Protein Assay Kit
B. Experimental Protocol
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with the unlabeled SN-38 conjugate as described in Protocol 1B, steps 1-2.
-
Cell Harvesting and Lysis :
-
Place the culture plate on ice and remove the drug-containing medium.
-
Wash the cell monolayer three times with ice-cold PBS.
-
Add a known volume of cell lysis buffer (e.g., 200 µL) to each well and scrape the cells.
-
Transfer the cell lysate to a pre-weighed microcentrifuge tube.
-
-
Drug Extraction :
-
Add three volumes of ice-cold acetonitrile with an internal standard (e.g., camptothecin) to the cell lysate to precipitate proteins.[21]
-
Vortex vigorously for 1 minute.
-
Centrifuge at >13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.[8]
-
Reserve a small portion of the initial cell lysate for protein quantification.
-
-
Protein Quantification : Determine the total protein concentration in the lysate using a BCA assay. This will be used to normalize the drug amount per milligram of protein.
-
HPLC Analysis :
-
Data Calculation : Calculate the intracellular drug concentration, typically expressed as nanograms of drug per milligram of total cellular protein (ng/mg).
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different conditions.
Table 1: Cellular Uptake of Fluorescent SN-38 Conjugate by Flow Cytometry
| Treatment Group | Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (MFI ± SD) | Fold Change over Control |
|---|---|---|---|---|
| Untreated Control | 0 | 4 | 150 ± 25 | 1.0 |
| SN-38 Conjugate | 1 | 1 | 1,200 ± 110 | 8.0 |
| SN-38 Conjugate | 1 | 2 | 2,500 ± 230 | 16.7 |
| SN-38 Conjugate | 1 | 4 | 4,800 ± 450 | 32.0 |
| SN-38 Conjugate | 5 | 4 | 15,600 ± 1,200 | 104.0 |
| SN-38 Conjugate | 10 | 4 | 28,900 ± 2,500 | 192.7 |
Table 2: Intracellular Concentration of SN-38 Conjugate by HPLC
| Treatment Group | Concentration (µM) | Incubation Time (h) | Intracellular Drug (ng/mg protein ± SD) |
|---|---|---|---|
| Untreated Control | 0 | 2 | Not Detected |
| SN-38 Conjugate | 5 | 0.5 | 15.2 ± 1.8 |
| SN-38 Conjugate | 5 | 1 | 33.7 ± 3.1 |
| SN-38 Conjugate | 5 | 2 | 68.5 ± 5.9 |
| SN-38 Conjugate | 10 | 2 | 125.4 ± 11.2 |
| SN-38 Conjugate + Inhibitor X | 10 | 2 | 45.1 ± 4.5 |
These tables allow for easy assessment of time- and concentration-dependent uptake of the this compound conjugate. The data can be further analyzed to understand the kinetics and mechanisms of cellular entry.
References
- 1. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 2. SN-38 - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Uptake of irinotecan metabolite SN-38 by the human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel microfluidic liposomal formulation for the delivery of the SN-38 camptothecin: characterization and in vitro assessment of its cytotoxic effect on two tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential Oral Delivery of 7-Ethyl-10-Hydroxy-Camptothecin (SN-38) using Poly (amidoamine) Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
- 16. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 18. High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular Drug Uptake by HPLC | Nawah Scientific [nawah-scientific.com]
- 20. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Animal Models for In Vivo Efficacy Testing of 10-Boc-SN-38 ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. SN-38, the active metabolite of irinotecan, is a highly potent topoisomerase I inhibitor.[1][2][] Its direct conjugation to an antibody, however, is complicated by its poor solubility and the presence of multiple reactive sites.[4] The use of 10-Boc-SN-38, a derivative where the hydroxyl group at the 10-position is protected by a tert-butyloxycarbonyl (Boc) group, facilitates site-specific conjugation, often at the 20-hydroxyl position, allowing for the creation of more homogenous and stable ADCs.[4]
This document provides detailed protocols for the in vivo efficacy testing of this compound ADCs in relevant animal models. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the preclinical evaluation of these novel therapeutic agents.
Mechanism of Action
The cytotoxic payload, SN-38, exerts its anti-cancer effect by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[1][2][5] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which leads to single-strand DNA breaks.[6][7] When a replication fork collides with this stabilized complex, it results in irreversible double-strand DNA breaks, triggering cell cycle arrest and ultimately leading to apoptosis.[5][6][7]
Experimental Protocols
The following protocols provide a framework for conducting in vivo efficacy studies of this compound ADCs using xenograft mouse models. All animal procedures should be performed in accordance with institutional guidelines and regulations (e.g., IACUC-approved protocols).[8]
Protocol 1: Human Tumor Xenograft Model Development
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., NCI-N87 gastric cancer, Calu-3 non-small cell lung cancer, Capan-1 pancreatic cancer)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (or other suitable extracellular matrix)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to the supplier's recommendations until cells reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold, sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Assess cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
-
Preparation of Cell Inoculum:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 107 cells/mL.
-
Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
-
Tumor Implantation:
-
Anesthetize the mice according to your institution's approved protocol.
-
Inject 0.1 mL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 3-5 days post-implantation.
-
Measure tumors 2-3 times per week using digital calipers.
-
Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches 100-200 mm³.
-
Protocol 2: In Vivo Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor activity of a this compound ADC.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound ADC (test article)
-
Vehicle control (e.g., sterile saline or formulation buffer)
-
Non-targeting ADC control (isotype control antibody conjugated to this compound)
-
Positive control (e.g., irinotecan)
-
Sterile syringes and needles for injection
-
Digital calipers
-
Animal balance
Procedure:
-
Group Allocation: Randomize mice into treatment and control groups (n=8-10 mice per group) based on tumor volume to ensure a similar average tumor size across all groups.
-
Group 1: Vehicle Control
-
Group 2: Non-targeting ADC Control
-
Group 3: this compound ADC (low dose)
-
Group 4: this compound ADC (high dose)
-
Group 5: Positive Control (e.g., Irinotecan)
-
-
Dosing and Administration:
-
Prepare fresh formulations of all test articles on each day of dosing.
-
Administer the treatments via intravenous (IV) injection into the tail vein. A typical dosing schedule might be once weekly for 3-4 weeks.[9]
-
Doses should be calculated based on the body weight of each mouse, and expressed as mg/kg for the ADC and as an equivalent of SN-38 for comparison with irinotecan.[9]
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea).
-
-
Endpoints:
-
The study may be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Other endpoints include tumor growth delay, tumor regression, and survival.
-
Ethical endpoints should be strictly followed, including euthanasia for animals with tumor ulceration or a body weight loss exceeding 20%.
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Analyze the statistical significance of the differences between groups using appropriate statistical tests (e.g., ANOVA).
-
Generate a Kaplan-Meier survival curve if survival is an endpoint.
-
Data Presentation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition in NCI-N87 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | - | Q7D x 3 | 1250 ± 150 | - | - |
| Non-targeting ADC | 5 | Q7D x 3 | 1100 ± 130 | 12 | >0.05 |
| This compound ADC | 2.5 | Q7D x 3 | 500 ± 80 | 60 | <0.01 |
| This compound ADC | 5 | Q7D x 3 | 200 ± 50 | 84 | <0.001 |
| Irinotecan | 20 | Q7D x 3 | 650 ± 95 | 48 | <0.05 |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change at Day 21 (%) | Observations |
| Vehicle Control | - | +5.2 | Normal weight gain |
| Non-targeting ADC | 5 | +4.8 | No significant toxicity |
| This compound ADC | 2.5 | +1.5 | Well-tolerated |
| This compound ADC | 5 | -3.0 | Mild, transient weight loss |
| Irinotecan | 20 | -8.5 | Moderate weight loss observed |
Table 3: Survival Analysis
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Increase in Lifespan (%) | p-value (vs. Vehicle) |
| Vehicle Control | - | 25 | - | - |
| Non-targeting ADC | 5 | 26 | 4 | >0.05 |
| This compound ADC | 2.5 | 45 | 80 | <0.01 |
| This compound ADC | 5 | Not Reached | >100 | <0.001 |
| Irinotecan | 20 | 38 | 52 | <0.05 |
Conclusion
The protocols and data presentation formats provided herein offer a standardized approach for the preclinical in vivo evaluation of this compound ADCs. Robust and well-controlled animal studies are critical for determining the therapeutic potential and safety profile of these promising anti-cancer agents, and for informing clinical trial design.[10] The use of appropriate xenograft models, detailed experimental procedures, and clear data reporting are essential for the successful development of the next generation of antibody-drug conjugates.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 4. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 9. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hoeford.com [hoeford.com]
Application Note: High-Performance Liquid Chromatography for Purity Assessment of 10-Boc-SN-38
Abstract
This application note details a robust analytical High-Performance Liquid Chromatography (HPLC) method for the characterization and purity determination of 10-Boc-SN-38, a key intermediate in the synthesis of various drug delivery systems. This compound is the tert-butyloxycarbonyl (Boc)-protected form of SN-38, the active metabolite of the anticancer drug irinotecan.[1][2][3] The method is designed to separate this compound from its primary potential impurities, including the deprotected active drug SN-38 and other related substances. The protocol provided is suitable for quality control and stability testing in research and drug development settings.
Introduction
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant anticancer activity.[3] However, its clinical application is often limited by poor solubility. The temporary protection of the 10-hydroxyl group with a Boc moiety allows for further chemical modifications and the development of targeted drug delivery systems. Ensuring the purity of the this compound intermediate is critical for the successful synthesis of the final drug conjugate and for regulatory compliance. This document provides a detailed HPLC method for the accurate and precise purity assessment of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a variable wavelength detector.
-
Column: A C18 reversed-phase analytical column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 250 mm, 5 µm) is recommended for optimal separation.[4]
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
SN-38 reference standard
-
Chromatographic Conditions
Two primary methods are presented below. Method A is a gradient method suitable for resolving a wide range of potential impurities, while Method B is an isocratic method for routine purity checks.
Table 1: HPLC Method Parameters
| Parameter | Method A: Gradient Elution | Method B: Isocratic Elution |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.3% Aqueous Ammonium Acetate, pH 4.43 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 9:1 (v/v) Acetonitrile:Mobile Phase A |
| Gradient | 20% B for 2 min, linear to 100% B at 3 min, hold at 100% B until 5 min, return to 20% B at 5.1 min, re-equilibrate for 3 min.[5] | Isocratic at a defined ratio (e.g., 65:35 A:B) |
| Flow Rate | 0.8 mL/min[5] | 1.0 mL/min |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | 30 °C | 25 °C |
| Detection Wavelength | 265 nm and 360 nm[4][6][7][8][9] | 265 nm[4][7][8][9] |
| Run Time | 8 minutes | 10 minutes |
Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent such as dimethyl sulfoxide (DMSO) or a mixture of acetonitrile and water.
-
Working Standard Solution (50 µg/mL): Dilute the stock solution with the mobile phase to achieve a final concentration of 50 µg/mL.
-
Sample Solution (50 µg/mL): Prepare the sample containing this compound in the same manner as the working standard solution.
-
SN-38 Impurity Standard (10 µg/mL): Prepare a separate stock and working standard of SN-38 to determine its retention time for impurity identification.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the SN-38 impurity standard to determine its retention time.
-
Inject the this compound working standard solution to determine the retention time of the main peak and to use for system suitability.
-
Inject the sample solution.
-
After each run, ensure the column is properly washed and stored according to the manufacturer's recommendations.
Data Analysis and Results
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Table 2: Expected Retention Times and Purity Data (Example)
| Compound | Retention Time (Method A) | Retention Time (Method B) | Purity Specification | Example Batch Purity |
| SN-38 | ~2.5 min | ~3.0 min | < 0.5% | 0.3% |
| This compound | ~4.2 min | ~6.8 min | > 98.0% | 99.2% |
| Unknown Impurity 1 | ~3.8 min | ~5.5 min | < 0.2% | 0.1% |
| Unknown Impurity 2 | ~5.1 min | ~8.2 min | < 0.2% | 0.15% |
Method Validation
This method should be validated according to the International Conference on Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Workflow and Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Relationship between Irinotecan, SN-38, and this compound.
Conclusion
The HPLC methods described in this application note are suitable for the routine purity analysis of this compound. The gradient method provides excellent resolution for impurity profiling, while the isocratic method is efficient for quality control purposes. Proper method validation is essential before implementation in a regulated environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SN-38 - Wikipedia [en.wikipedia.org]
- 4. HPLC method for determination of SN-38 content and SN-38 entrapment efficiency in a novel liposome-based formulation, LE-SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Determination of SN-38 in nanocapsules by chromatography and spectroscopy [wisdomlib.org]
- 9. jfda-online.com [jfda-online.com]
Application Notes and Protocols: Click Chemistry with 10-Boc-SN-38 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 10-Boc-SN-38 derivatives in click chemistry for the development of targeted cancer therapies. The protocols and data presented are compiled from recent scientific literature to aid in the design and execution of novel drug delivery systems.
Introduction
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity. However, its clinical application is limited by poor water solubility and non-specific toxicity. To overcome these limitations, researchers have increasingly turned to targeted delivery strategies, particularly through the synthesis of antibody-drug conjugates (ADCs) and prodrugs. The use of a tert-butyloxycarbonyl (Boc) protecting group at the 10-hydroxyl position of SN-38 (this compound) allows for selective modification at other positions, enabling the introduction of functionalities for "click" chemistry.[1][2]
Click chemistry, a class of biocompatible, highly efficient, and specific reactions, provides a powerful tool for conjugating SN-38 to various targeting moieties, such as antibodies, nanoparticles, and small molecules.[][][5] The most common click reaction employed is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[6] This approach has led to the development of innovative SN-38-based therapeutics with enhanced tumor targeting and controlled drug release.[7][8][9]
Applications of this compound in Click Chemistry
The primary applications of this compound in click chemistry revolve around the creation of:
-
Antibody-Drug Conjugates (ADCs): By functionalizing this compound with an azide or alkyne, it can be readily conjugated to a monoclonal antibody (mAb) that targets a tumor-specific antigen. This ensures that the cytotoxic payload is delivered directly to the cancer cells, minimizing off-target effects.[1][10]
-
Bioorthogonal Prodrugs: this compound derivatives can be incorporated into prodrug systems that are activated in a controlled manner within the body.[7][11][12] For instance, a bioorthogonal reaction can trigger the release of the active SN-38 at the tumor site, a strategy that has shown promise for on-demand drug activation.[7]
-
Targeted Nanoparticles: SN-38 can be encapsulated within or conjugated to the surface of nanoparticles. These nanoparticles can be further modified with targeting ligands via click chemistry to enhance their accumulation in tumor tissues.[8]
-
Multifunctional Drug Conjugates: Click chemistry facilitates the synthesis of complex conjugates where SN-38 is linked not only to a targeting molecule but also to other therapeutic agents, potentially leading to synergistic anticancer effects.[9]
Experimental Protocols
Protocol 1: Synthesis of an Azido-Functionalized SN-38 Derivative for Click Chemistry
This protocol describes a general method for synthesizing an azido-functionalized SN-38 derivative, starting from this compound, which can then be used for CuAAC reactions. The synthesis involves the derivatization of the 20-hydroxyl group.[1]
Materials:
-
This compound
-
Boc-glycine
-
Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium azide (NaN3)
-
Appropriate solvents for reaction and purification (e.g., DMF, ethyl acetate, hexanes)
Procedure:
-
Protection of SN-38: If starting from SN-38, protect the 10-hydroxyl group with a Boc group using di-tert-butyl dicarbonate (Boc)2O and a base like pyridine.[9]
-
Esterification at the 20-hydroxyl position:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add Boc-glycine (2 eq.), DIC (2 eq.), and DMAP (1.2 eq.).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, purify the product (this compound-20-O-Boc-glycinate) by flash chromatography.[1]
-
-
Deprotection of the Boc groups:
-
Dissolve the purified product in a mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield SN-38-20-O-glycinate.[1]
-
-
Azidation:
-
The resulting glycinate can be transformed into an azido derivative for click cycloaddition.[1] This often involves converting the terminal amino group to an azide. A common method is a diazotization reaction followed by substitution with sodium azide.
-
Logical Workflow for Synthesis of Azido-SN-38 Derivative
Caption: Synthetic workflow for an azido-SN-38 derivative.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Alkyne-Modified Antibody
This protocol outlines the general procedure for conjugating an azido-functionalized SN-38 derivative to an alkyne-modified antibody.
Materials:
-
Azido-functionalized SN-38 derivative
-
Alkyne-modified monoclonal antibody
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azido-SN-38 derivative in DMSO to prepare a stock solution.
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.
-
Prepare a stock solution of TBTA in DMSO.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the alkyne-modified antibody in PBS.
-
Add the azido-SN-38 stock solution to the antibody solution. The final concentration of DMSO should be kept low (e.g., <10%) to avoid denaturation of the antibody.
-
Premix CuSO4 and TBTA solutions before adding to the reaction mixture.
-
Initiate the reaction by adding sodium ascorbate.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours, or as optimized.
-
-
Purification of the ADC:
-
Purify the resulting SN-38-ADC from unreacted small molecules using size-exclusion chromatography or another suitable purification method.
-
-
Characterization:
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and retained antigen-binding affinity.
-
Experimental Workflow for Antibody-Drug Conjugation
Caption: Workflow for SN-38 antibody-drug conjugate synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving click chemistry with this compound derivatives.
Table 1: Yields of SN-38 Intermediate Synthesis
| Intermediate Compound | Starting Material | Key Reagents | Yield (%) | Reference |
| This compound-20-O-Boc-glycinate | This compound | Boc-glycine, DIC, DMAP | 94 | [1] |
| 10-O-tert-Butyldimethylsilyl-SN-38 | SN-38 | TBDMS-Cl, DIEA | 97 | [1] |
| CL2-SN-38 | TBDMS-protected SN-38 derivative | Click cycloaddition | 70-80 | [1] |
Table 2: In Vitro Cytotoxicity of SN-38 Derivatives and Conjugates
| Compound/Conjugate | Cell Line | IC50 (nM) | Reference |
| SN-38 | A549 (Lung Cancer) | ~10 (weakened cytotoxicity of prodrug by 10-fold) | [7] |
| Bioorthogonal Prodrug of SN-38 | A549 (Lung Cancer) | >100 | [7] |
| Biotin-SN38-Valproic Acid Conjugate (Compound 9) | HeLa (Cervical Cancer) | Superior to irinotecan | [9] |
| Biotin-SN38-Valproic Acid Conjugate (Compound 9) | NIH3T3 (Mouse Fibroblast) | Significantly reduced toxicity vs. SN-38 | [9] |
Signaling Pathway and Mechanism of Action
SN-38 exerts its cytotoxic effect by inhibiting DNA topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, SN-38 leads to DNA double-strand breaks and ultimately apoptosis (programmed cell death).
Signaling Pathway of SN-38 Induced Apoptosis
Caption: SN-38 mechanism of action leading to apoptosis.
Conclusion
The use of this compound as a precursor for click chemistry applications has significantly advanced the development of targeted SN-38-based cancer therapies. The ability to selectively introduce azide or alkyne functionalities allows for the precise and efficient conjugation of SN-38 to a wide range of targeting moieties. The protocols and data presented herein provide a valuable resource for researchers aiming to design and synthesize novel SN-38 conjugates with improved therapeutic indices. The versatility of click chemistry continues to open new avenues for creating sophisticated drug delivery systems to combat cancer.
References
- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 5. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. On-Demand Activation of a Bioorthogonal Prodrug of SN-38 with Fast Reaction Kinetics and High Releasing Efficiency In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click chemistry-mediated tumor-targeting of SN38-loaded nanoparticles using trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioorthogonal Bond Cleavage Chemistry for On-demand Prodrug Activation: Opportunities and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in 10-Boc-SN-38 synthesis reactions
Technical Support Center: 10-Boc-SN-38 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my yield of this compound consistently low?
Low and variable yields, sometimes as low as 10-30%, can be a significant issue in the synthesis of SN-38 derivatives.[1] Several factors can contribute to this problem:
-
Suboptimal Reaction Conditions: The reaction is sensitive to stoichiometry, temperature, and reaction time.
-
Reagent Quality: The purity of SN-38, Boc-anhydride ((Boc)₂O), and the base used (e.g., pyridine, DMAP) is critical.
-
Side Reactions: Competing reactions, such as acylation at the 20-hydroxyl group or instability of the lactone ring, can reduce the yield of the desired product.
-
Product Instability: The lactone ring of the camptothecin core is susceptible to hydrolysis under basic conditions, leading to the formation of an inactive carboxylate species.[2][3]
-
Inefficient Purification: Difficulty in separating this compound from starting materials and byproducts can lead to product loss during workup and chromatography.
Q2: What are the critical parameters to optimize for the Boc protection of SN-38?
Optimizing the following parameters is crucial for maximizing the yield and purity of this compound:
-
Stoichiometry of Reagents: An excess of Boc-anhydride is typically used to drive the reaction to completion. The amount of base should also be optimized.
-
Choice of Base and Solvent: Pyridine is commonly used as both a base and a solvent, but other non-nucleophilic bases like DMAP in a solvent like dichloromethane can also be effective.[4]
-
Reaction Temperature and Time: The reaction is typically run at room temperature.[4] Prolonged reaction times can sometimes lead to the formation of intractable byproducts.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.
Q3: I am observing multiple spots on my TLC/peaks in my HPLC analysis. What are the likely side products?
The formation of multiple products can be attributed to several factors:
-
Unreacted SN-38: Incomplete reaction will leave starting material.
-
Di-Boc-SN-38: Although less common due to steric hindrance, over-reaction could potentially lead to protection at the 20-hydroxyl group as well, especially with a large excess of reagents and prolonged reaction times.
-
Lactone Ring-Opened Species: If the reaction conditions are too basic or if aqueous workup is not carefully controlled, the E-ring lactone can hydrolyze to the carboxylate form.[2][3]
-
Other Byproducts: The stability of SN-38 and its derivatives can be a concern, and degradation products may be observed.
A troubleshooting workflow for low yield and impurity issues is presented below.
Experimental Protocols and Data
General Experimental Protocol for this compound Synthesis
This protocol is a synthesis of information from available literature.[4] Researchers should adapt it to their specific laboratory conditions and monitor the reaction's progress.
Materials:
-
SN-38
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1% Hydrochloric acid (HCl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolve SN-38 (1.0 eq) in a mixture of dichloromethane and pyridine.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (e.g., 1.8 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC until the starting material (SN-38) is consumed.
-
Once the reaction is complete, wash the reaction mixture with 1% HCl solution to remove pyridine, followed by washing with water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as a solid.
The simplified reaction scheme is depicted below.
Table 1: Summary of Reported Reaction Conditions and Yields
| Starting Material | Reagents | Solvent | Yield | Reference |
| SN-38 | (Boc)₂O, Pyridine | Dichloromethane | 86% | [4] |
| BOC-SN-38 | BOC-glycine, DIC, DMAP | Dichloromethane | 94% (for the subsequent step) | [1] |
Note: Yields can be highly dependent on reaction scale, purity of reagents, and purification efficiency.
Understanding Side Reactions and Stability
The chemical structure of SN-38 presents several challenges that can lead to low yields if not properly managed. The diagram below illustrates the relationship between reaction conditions and potential side reactions.
Key Takeaways:
-
The 10-hydroxyl group is more reactive than the 20-hydroxyl, allowing for selective protection under controlled conditions.[1]
-
The lactone E-ring is crucial for the cytotoxic activity of SN-38. Its stability is pH-dependent, and it is prone to hydrolysis in neutral or basic conditions.[2][3]
-
Careful control of reaction time and stoichiometry is necessary to prevent the formation of side products and degradation.
By understanding these common issues and implementing the suggested optimization and troubleshooting steps, researchers can improve the yield and reproducibility of their this compound synthesis.
References
- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges in SN38 drug delivery: current success and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Evaluation of Biotin-SN38-Valproic Acid Conjugates [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 10-Boc-SN-38 Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conjugation of 10-Boc-SN-38. Our aim is to offer practical solutions to common challenges encountered during the synthesis, purification, and handling of these conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is Boc protection of SN-38's 10-hydroxyl group necessary for conjugation at the 20-hydroxyl position?
The phenolic hydroxyl group at the 10-position of SN-38 is more reactive than the tertiary alcohol at the 20-position. To achieve selective conjugation at the 20-hydroxyl group, the 10-hydroxyl group must be protected. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose as it can be selectively removed under acidic conditions without affecting the newly formed conjugate bond at the 20-position.
Q2: My this compound starting material has poor solubility. How can I improve this for the conjugation reaction?
SN-38 and its derivatives are notoriously poorly soluble in many common organic solvents. To improve solubility for the conjugation reaction, consider using anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Gentle warming and sonication can also aid in dissolution. Ensure all solvents are anhydrous, as water can interfere with the coupling reaction and promote hydrolysis of the lactone ring.
Q3: The lactone ring of my SN-38 conjugate is hydrolyzing. How can I prevent this?
The active lactone ring of SN-38 is susceptible to hydrolysis at physiological and basic pH, rendering the drug inactive.[1][2][3] The lactone ring is most stable at a pH of ≤4.5.[1][2][3] During workup and purification, it is crucial to maintain acidic or neutral conditions. Avoid basic aqueous washes. If basic conditions are unavoidable, minimize the exposure time and temperature. Lyophilization from an acidic buffer can also help to preserve the lactone form.
Q4: How can I monitor the progress of my conjugation reaction?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction progress.[4][5] A successful reaction will show the consumption of the this compound starting material and the appearance of a new, typically more polar, product spot/peak. Co-spotting the reaction mixture with the starting material on a TLC plate is a simple way to track the conversion. For more quantitative analysis, HPLC is recommended.[6][7]
Troubleshooting Guides
Problem 1: Incomplete or Low Yield of this compound Formation
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Increase reaction time and/or temperature. Monitor by TLC until no starting material is observed. |
| Suboptimal reagent stoichiometry | Ensure an excess of di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., pyridine, DMAP) are used. A typical ratio is 1.5-2.0 equivalents of Boc₂O. |
| Moisture in the reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient base | 4-Dimethylaminopyridine (DMAP) is a more efficient catalyst than pyridine for this reaction. |
Problem 2: Low Yield or Failure of the DCC/DMAP Conjugation Reaction
| Potential Cause | Troubleshooting Step |
| Steric hindrance at the 20-hydroxyl group | This is a known challenge. Increase the equivalents of the coupling partner, DCC, and DMAP. Reaction times of 12-24 hours are common. |
| Formation of N-acylurea byproduct | This is a common side product in DCC couplings.[8][9] Minimize its formation by adding the DCC solution slowly at 0°C. The use of DMAP as a catalyst also helps to reduce this side product.[8][9] |
| Decomposition of reagents | Use fresh, high-purity DCC and DMAP. DCC can degrade upon exposure to moisture. |
| Inadequate activation of the carboxylic acid | Ensure the carboxylic acid coupling partner is fully dissolved before adding DCC. |
Problem 3: Difficulties in Purifying the this compound Conjugate
| Potential Cause | Troubleshooting Step |
| Contamination with dicyclohexylurea (DCU) | DCU, the byproduct of DCC, is often insoluble in the reaction solvent and can be removed by filtration.[10][11][12] If it remains in the crude product, it can often be removed by precipitation from a different solvent system or by column chromatography.[10][12] |
| Removal of excess DMAP | DMAP can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), provided the conjugate is stable under these conditions.[10] |
| Co-elution of product and impurities during chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.[5] Reverse-phase HPLC can also be a powerful tool for purifying SN-38 conjugates.[13] |
| Product instability on silica gel | If the conjugate is sensitive to silica gel, consider using a different stationary phase, such as alumina, or using a rapid flash chromatography technique to minimize contact time. |
Problem 4: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Step |
| Insufficient acid | Increase the concentration of trifluoroacetic acid (TFA). A common condition is a 1:1 mixture of TFA and DCM.[4][14] |
| Short reaction time | While many Boc deprotections are fast, some substrates require longer reaction times. Monitor the reaction by TLC or HPLC until the starting material is fully consumed.[14] |
| Presence of water in TFA | Use fresh, anhydrous TFA. Water can reduce the effective acidity.[14] |
| Formation of t-butyl adducts | The t-butyl cation generated during deprotection can sometimes react with the product. The addition of a scavenger, such as anisole or triisopropylsilane (TIS), can help to prevent this.[15] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve SN-38 in anhydrous dichloromethane (DCM) and anhydrous pyridine.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the solution and wash it sequentially with dilute HCl.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by flash chromatography.
Protocol 2: Conjugation of this compound with a Carboxylic Acid using DCC/DMAP
-
Dissolve this compound, the carboxylic acid coupling partner, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute acid (if the product is stable) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude conjugate by flash chromatography.
Protocol 3: Boc Deprotection of the SN-38 Conjugate
-
Dissolve the purified this compound conjugate in DCM.
-
Add an equal volume of trifluoroacetic acid (TFA) at 0°C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or HPLC.
-
Upon completion, remove the TFA and DCM under reduced pressure.
-
Co-evaporate with toluene or another suitable solvent to remove residual TFA.
-
The resulting TFA salt of the amine can often be used directly or neutralized and purified further if necessary.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Condition | Notes |
| Solvent | Anhydrous Dichloromethane (DCM) and Pyridine | Ensures solubility and prevents side reactions with water. |
| Reagents | SN-38, Di-tert-butyl dicarbonate (Boc₂O) | |
| Base/Catalyst | Pyridine or 4-Dimethylaminopyridine (DMAP) | DMAP is generally more efficient. |
| Temperature | Room Temperature | |
| Reaction Time | 24 hours | Monitor by TLC for completion. |
Table 2: Troubleshooting DCC/DMAP Coupling Reaction Parameters
| Parameter | Standard Condition | Optimization Strategy for Low Yield |
| This compound | 1 equivalent | - |
| Carboxylic Acid | 1.1 - 1.5 equivalents | Increase to 2-3 equivalents. |
| DCC | 1.1 - 1.5 equivalents | Increase to 2-3 equivalents. |
| DMAP | 0.1 - 0.2 equivalents | Increase to 0.5 - 1 equivalent. |
| Temperature | 0°C to Room Temperature | Can be gently heated (e.g., 40°C) if starting materials are stable. |
| Reaction Time | 12 - 24 hours | Extend to 48 hours. |
Visualizations
Caption: Workflow for this compound conjugation.
Caption: SN-38's signaling pathway.
References
- 1. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC method for determination of SN-38 content and SN-38 entrapment efficiency in a novel liposome-based formulation, LE-SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Workup [chem.rochester.edu]
- 13. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
preventing aggregation of 10-Boc-SN-38 during formulation
Welcome to the technical support center for the formulation of 10-Boc-SN-38. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the aggregation of this compound during formulation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
A1: this compound is a prodrug of SN-38, the active metabolite of the chemotherapy drug Irinotecan.[1][2] The 10-hydroxyl group of SN-38 is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This chemical modification serves two primary purposes in research and development:
-
Facilitating Chemical Synthesis: The Boc group protects the reactive 10-hydroxyl position, allowing for specific modifications at other sites of the molecule, such as the 20-hydroxyl group, for creating antibody-drug conjugates (ADCs) or other delivery systems.[2]
-
Improving Lipophilicity: The Boc group can increase the molecule's lipophilicity, which can be advantageous for certain formulation strategies like encapsulation into lipid-based or polymeric nanoparticles.
Q2: Why does this compound tend to aggregate during formulation?
A2: The aggregation of this compound is primarily driven by the physicochemical properties inherited from its parent compound, SN-38. SN-38 is an extremely hydrophobic and poorly soluble molecule in aqueous solutions and most pharmaceutically acceptable solvents.[3][4][5][] This poor solubility leads to the drug precipitating out of solution and forming aggregates or crystals, especially when an organic solvent solution of the drug is introduced into an aqueous phase during formulation processes like nanoprecipitation.[4][7] Additionally, strong π-π stacking interactions between the planar aromatic rings of the camptothecin structure can contribute to aggregation.[8]
Q3: What are the main consequences of this compound aggregation?
A3: Aggregation during formulation can lead to several critical issues:
-
Low Drug Loading and Encapsulation Efficiency: Premature precipitation and aggregation of the drug prevent its efficient incorporation into delivery systems like nanoparticles or liposomes.[4]
-
Poor Formulation Stability: Aggregates can lead to physical instability of the formulation, causing issues like sedimentation or inconsistent particle size.
-
Inconsistent Bioavailability and Efficacy: Large, aggregated drug particles have altered dissolution rates and absorption characteristics, leading to variable and unpredictable therapeutic outcomes.
-
Potential for Toxicity and Immunogenicity: Injectable formulations containing aggregates can pose safety risks, including embolism and adverse immune reactions.
Q4: What are the general strategies to prevent the aggregation of hydrophobic drugs like this compound?
A4: Strategies focus on improving the solubility and stability of the drug within the formulation. Key approaches include:
-
Prodrug Modification: Modifying the drug molecule to enhance solubility. This compound is itself a modification, but further conjugation to hydrophilic polymers like polyethylene glycol (PEG) can also be employed.[9][10]
-
Nanocarrier Encapsulation: Encapsulating the drug within nanoparticles (polymeric, lipid-based) or liposomes to protect it from the aqueous environment and prevent aggregation.[4][5][8]
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins to enhance the solubility of the drug in the formulation medium.[11]
-
pH Optimization: Although the 10-hydroxyl group is protected in this compound, the parent molecule SN-38's solubility is pH-dependent. The lactone ring is more stable at acidic pH (≤ 4.5).[3] While the Boc group may offer some protection, pH control remains a relevant parameter to consider for overall stability.
II. Troubleshooting Guide
This guide addresses specific issues you may encounter during the formulation of this compound.
Issue 1: Immediate precipitation of this compound upon addition to the aqueous phase.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility | Increase the ratio of organic solvent to aqueous phase during mixing. | This maintains the drug in a dissolved state for a longer period, allowing for more efficient encapsulation before it can precipitate. |
| Use a water-miscible solvent with higher solubilizing capacity for this compound (e.g., DMSO, NMP). | SN-38 is known to have higher solubility in solvents like DMSO.[8][12] | |
| Decrease the initial concentration of this compound in the organic phase. | A lower concentration reduces the chances of reaching saturation and precipitating upon mixing with the anti-solvent (aqueous phase). | |
| Inefficient Mixing | Increase the stirring speed or use a high-shear homogenizer or microfluidic device for mixing. | Rapid and efficient mixing creates smaller droplets of the organic phase, promoting faster solvent diffusion and more uniform nanoparticle formation, which can trap the drug before it aggregates. |
| Suboptimal Excipients | Add a stabilizer or surfactant (e.g., Poloxamer 188, PVA, Tween 80) to the aqueous phase before adding the drug solution. | Stabilizers adsorb to the surface of newly formed nanoparticles, preventing both drug and particle aggregation. |
Issue 2: Low drug loading or encapsulation efficiency (<70%).
| Potential Cause | Troubleshooting Step | Rationale |
| Premature Drug Crystallization | Optimize the polymer/lipid-to-drug ratio. Increase the amount of encapsulating material. | A higher concentration of the carrier material provides more matrix to entrap the hydrophobic drug, competing with the drug's self-aggregation.[7] |
| Use a blend of hydrophobic polymers (e.g., PLGA and PCL). | Blending polymers can create a more amorphous core in nanoparticles, which may provide a higher drug loading capacity for extremely hydrophobic drugs compared to using a single polymer.[7] | |
| Drug Leakage | Select a polymer with a high affinity for this compound. | Strong interactions (e.g., hydrophobic interactions) between the drug and the polymer matrix will improve retention. |
| For liposomes, modify the lipid composition or use a remote loading method if applicable (though less common for this hydrophobic prodrug). | Lipophilic prodrugs can improve drug loading in lipid-based formulations.[3] | |
| Inaccurate Measurement | Ensure complete extraction of the drug from the nanoparticles before quantification. | Use a validated analytical method, such as HPLC, after dissolving the nanoparticles in a suitable solvent (e.g., DMSO) to accurately measure the encapsulated drug.[13][14] |
Issue 3: Formulation instability (particle aggregation, drug leakage over time).
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Surface Stabilization | Increase the concentration of the stabilizer/surfactant. | Ensures complete coverage of the nanoparticle surface, providing a steric or electrostatic barrier against aggregation. |
| Add a cryoprotectant (e.g., trehalose, sucrose) before lyophilization. | Protects particles from aggregation stresses during freezing and drying, allowing for stable, long-term storage as a powder.[8] | |
| Hydrolysis of Boc Group or Lactone Ring | Maintain the formulation at an acidic pH (e.g., pH 4-5) and store at low temperatures (2-8°C). | The lactone ring of the parent SN-38 is more stable in acidic conditions.[3] While the Boc group is generally stable, acidic conditions can also help preserve the active lactone form of any deprotected SN-38. |
| High Polydispersity Index (PDI) | Refine the formulation process (e.g., optimize mixing speed, use microfluidics) to achieve a more uniform particle size distribution. | A narrow size distribution (low PDI) reduces the tendency for smaller particles to dissolve and redeposit onto larger ones (Ostwald ripening), which can lead to instability. |
III. Data and Protocols
Quantitative Data Summary
The following table summarizes key quantitative data for SN-38 and its formulations, which can serve as a benchmark for researchers working with this compound.
| Parameter | Value | Context / Formulation | Reference(s) |
| Solubility of SN-38 | |||
| In Water | 11-38 µg/mL | - | [3][8] |
| In DMSO | ~2 mg/mL | - | [12] |
| In DMSO:PBS (1:2) | ~0.3 mg/mL | pH 7.2 | [12] |
| Nanoparticle Formulations | |||
| Encapsulation Efficiency | 71% | SN-38 in PLGA NPs | [4] |
| >95% | LE-SN38 (Liposomal) | [8][15] | |
| ~90% | SN-38 in SLNs | [16][17] | |
| 97.1 ± 2.6% | SN-38 in HSA-PLA NPs | [18] | |
| Drug Loading | 19.4 ± 0.5% | SN-38 in HSA-PLA NPs | [18] |
| Particle Size | ~103 nm | SLN-SN38 | [16][17] |
| ~131 nm | PEG-SLN-SN38 | [16][17] | |
| 163 ± 21 nm | HSA-PLA (SN-38) NPs | [18] | |
| 229.5 ± 1.99 nm | SN-38 Nanocrystals (A) | [19] | |
| In Vitro Cytotoxicity (IC50) | |||
| SN-38 Nanocrystals (A) | 0.046 µg/mL | HT1080 cells | [19] |
| SN-38 Solution | 0.104 µg/mL | HT1080 cells | [19] |
| HSA-PLA (SN-38) NPs | 0.5–194 nM | Various cancer cell lines | [18] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles via Nanoprecipitation
This protocol is a standard method for encapsulating hydrophobic drugs like this compound.
-
Organic Phase Preparation:
-
Dissolve 10-20 mg of a polymer (e.g., PLGA, PCL, or a blend) and 1-2 mg of this compound in 1 mL of a water-miscible organic solvent (e.g., acetone, acetonitrile, or DMSO).
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Aqueous Phase Preparation:
-
Dissolve a stabilizer (e.g., 0.5-2.0% w/v PVA or Poloxamer 188) in 10 mL of deionized water.
-
Filter the aqueous phase through a 0.22 µm syringe filter.
-
-
Nanoparticle Formation:
-
Place the aqueous phase in a beaker on a magnetic stirrer with a stir bar set to a constant, rapid speed (e.g., 600-800 rpm).
-
Using a syringe pump for a controlled addition rate, add the organic phase dropwise into the center of the vortex of the stirring aqueous phase.
-
Immediate formation of a milky nanoparticle suspension should be observed.
-
-
Solvent Evaporation and Purification:
-
Leave the suspension stirring in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the organic solvent.
-
Purify the nanoparticles to remove unencapsulated drug and excess stabilizer by centrifugation (e.g., 15,000 x g for 20 min at 4°C).
-
Discard the supernatant, resuspend the nanoparticle pellet in deionized water, and repeat the washing step two more times.
-
-
Characterization and Storage:
-
Resuspend the final pellet in a suitable buffer or water.
-
Characterize the nanoparticles for size, PDI, zeta potential (e.g., using DLS), and drug loading (using HPLC after dissolving a known amount of nanoparticles).
-
For long-term storage, lyophilize the nanoparticles with a cryoprotectant.
-
Protocol 2: Quantification of Encapsulated this compound using HPLC
This protocol allows for the determination of drug loading and encapsulation efficiency.
-
Sample Preparation:
-
Take a known volume or mass of the purified nanoparticle suspension (or lyophilized powder).
-
Dissolve the nanoparticles completely by adding a strong solvent like DMSO to disrupt the carrier matrix and release the drug. Vortex or sonicate to ensure full dissolution.
-
Dilute the sample to a concentration within the linear range of the calibration curve using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example): [14][20]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (e.g., 25 mM NaH₂PO₄, pH adjusted to 3.0-4.0) at a ratio of approximately 50:50 (v/v). Note: This may need optimization for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at ~265 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in the same solvent as the dissolved sample.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Calculate Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
IV. Visualizations
Signaling and Workflow Diagrams
The following diagrams illustrate key pathways and logical workflows relevant to the formulation and action of SN-38 derivatives.
Caption: SN-38 inhibits Topoisomerase I, leading to DNA damage and apoptosis.
Caption: A logical workflow for troubleshooting common aggregation issues.
Caption: A streamlined workflow for nanoparticle formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. Item - SN-38 loading capacity of hydrophobic polymer blend nanoparticles: formulation, optimization and efficacy evaluation - figshare - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC method for determination of SN-38 content and SN-38 entrapment efficiency in a novel liposome-based formulation, LE-SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Solid lipid nanoparticles containing 7-ethyl-10-hydroxycamptothecin (SN38): Preparation, characterization, in vitro, and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. dovepress.com [dovepress.com]
- 20. rsc.org [rsc.org]
Technical Support Center: Enhancing the Stability of SN-38 Conjugates in Human Serum
For researchers, scientists, and drug development professionals, ensuring the stability of SN-38 conjugates in human serum is paramount for preclinical and clinical success. Premature release of the potent SN-38 payload can lead to off-target toxicity and reduced therapeutic efficacy. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the development of stable and effective SN-38 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of SN-38 conjugate instability in human serum?
A1: The instability of SN-38 conjugates in human serum is primarily attributed to two factors:
-
Chemical Instability of the Linker: Many linkers are susceptible to hydrolysis under physiological conditions (pH 7.4, 37°C). Ester-based linkers, for instance, can be particularly prone to cleavage by serum esterases, leading to premature release of SN-38.[1][2][3]
-
Enzymatic Cleavage: Certain linkers are designed to be cleaved by specific enzymes. While this is intended to occur within the target tumor cells, some serum proteases can also recognize and cleave these linkers, causing systemic drug release.
Q2: Which conjugation site on SN-38, the 10-OH or 20-OH group, generally results in a more stable conjugate?
A2: Conjugation at the 10-OH position of SN-38 is often associated with greater serum stability compared to the 20-OH position.[1][4] The 20-OH position is part of the lactone ring, which is crucial for the cytotoxic activity of SN-38.[5] Modification at this site can sometimes lead to instability of the lactone ring itself. However, linkers attached to the 20-OH position can be designed to stabilize the lactone ring.[5][6]
Q3: How does the choice of linker chemistry impact the serum stability of SN-38 conjugates?
A3: The linker chemistry is a critical determinant of conjugate stability.
-
Ether-based linkers have demonstrated high stability in human serum, with some conjugates showing half-lives of over 10 days.[1][4][7]
-
Cathepsin B-cleavable linkers , such as those containing dipeptides like valine-citrulline, can be engineered for high serum stability while allowing for efficient cleavage within the lysosomal compartment of tumor cells.[1][2]
-
Acid-sensitive linkers , such as carbonate-based linkers, have been used, but their stability can be variable. For example, the IMMU-132 conjugate, which utilizes an acid-sensitive carbonate linker, has a reported half-life of approximately 24 hours in human serum.[1][2]
Q4: What role does polyethylene glycol (PEG) play in improving SN-38 conjugate stability and properties?
A4: The incorporation of polyethylene glycol (PEG) moieties into SN-38 conjugates can offer several advantages. PEGylation can improve the solubility and pharmacokinetic profile of the conjugate.[5] It can also enable a higher drug-to-antibody ratio (DAR) without causing aggregation, which can enhance the therapeutic potential.[1][4][7]
Q5: Can Human Serum Albumin (HSA) be used to improve the stability of SN-38?
A5: Yes, conjugating SN-38 to human serum albumin (HSA) is a strategy to enhance its solubility and stability in its active lactone form.[8][9][10] HSA conjugates have been shown to be relatively stable in neutral and acidic solutions.[8][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Premature release of SN-38 in serum stability assays. | 1. Linker Instability: The linker may be susceptible to hydrolysis or enzymatic cleavage in serum.[1][2][3] 2. Incorrect Conjugation Site: Conjugation at the 20-OH position can sometimes lead to instability.[1] 3. Assay Conditions: Inappropriate pH or temperature during the assay can accelerate degradation. | 1. Re-evaluate Linker Chemistry: Consider using more stable linkers such as ether-based or specifically designed enzyme-cleavable linkers.[1][4][11] 2. Explore Alternative Conjugation Sites: If feasible, investigate conjugation at the 10-OH position.[1][4] 3. Optimize Assay Protocol: Ensure the stability assay is performed at physiological pH (7.4) and 37°C. Use fresh, high-quality human serum. |
| Low therapeutic efficacy in vivo despite in vitro potency. | 1. Rapid Clearance: The conjugate may be cleared from circulation too quickly. 2. Slow or Inefficient SN-38 Release at the Target Site: The linker may be too stable, preventing timely release of the active drug within the tumor.[1][2] | 1. Incorporate PEG: PEGylation can improve the pharmacokinetic profile and circulation half-life.[1][4][7] 2. Optimize Linker Cleavage Kinetics: If using an enzyme-cleavable linker, ensure it is efficiently cleaved by tumor-associated enzymes like Cathepsin B.[1][12] This may involve modifying the linker sequence. |
| Conjugate aggregation observed during formulation or storage. | 1. Hydrophobicity of SN-38: SN-38 is a very hydrophobic molecule, which can lead to aggregation, especially at high drug-to-antibody ratios (DAR).[13] 2. Inappropriate Buffer Conditions: The formulation buffer may not be optimal for maintaining conjugate solubility. | 1. Introduce Solubilizing Moieties: Incorporate hydrophilic linkers or PEG chains to counteract the hydrophobicity of SN-38.[1][4][7] 2. Optimize Formulation: Screen different buffer systems and consider using stabilizing excipients. CellMosaic suggests a proprietary ADC stabilizing PBS buffer.[13] 3. Control DAR: A lower DAR may be necessary to prevent aggregation, or a more hydrophilic linker may be required for higher DAR conjugates. |
| Inconsistent results in serum stability assays. | 1. Variability in Human Serum Lots: Different lots of human serum can have varying levels of esterases and proteases. 2. Analytical Method Variability: Inconsistencies in sample preparation, extraction of SN-38, or the analytical technique (HPLC, LC-MS) can lead to variable results.[14][15] | 1. Standardize Serum Source: Use a pooled lot of human serum for all comparative stability studies. 2. Validate Analytical Method: Thoroughly validate the analytical method for quantifying free SN-38, including linearity, accuracy, and precision.[16] Use an internal standard to control for extraction efficiency.[14] |
Data Presentation: Stability of SN-38 Conjugates in Human Serum
| Conjugate/Linker Strategy | Conjugation Site | Half-life (t½) in Human Serum | Reference(s) |
| Ether-linked SN-38-ADC | 10-OH | > 10 days | [1][4][7] |
| IMMU-132 (carbonate-based linker) | 20-OH | ~24 hours | [1][2] |
| CL2A-SN-38 Conjugates | Not Specified | ~1 day | [3] |
| CL2E-SN-38 Conjugates | Not Specified | > 10 days | [3] |
| hMN-14-CL1-SN-38 (glycinate linker) | 20-OH | 10.8 hours | [14] |
| hMN-14-CL2-SN-38 (carbonate linker) | 20-OH | 36.2 hours | [14] |
Experimental Protocols
Protocol 1: Assessment of SN-38 Conjugate Stability in Human Serum
This protocol outlines a general procedure for evaluating the stability of an SN-38 conjugate in human serum by quantifying the amount of released SN-38 over time.
Materials:
-
SN-38 conjugate
-
Pooled human serum (from a reputable commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Internal standard (e.g., 10-hydroxycamptothecin)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
LC-MS or HPLC system with a C18 column
Procedure:
-
Preparation of Samples:
-
Dilute the SN-38 conjugate to a final concentration in pre-warmed human serum (e.g., 50% human serum in PBS).
-
Prepare control samples of free SN-38 in the same serum matrix to create a standard curve.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and longer if the conjugate is expected to be highly stable), withdraw an aliquot of the sample.
-
-
Sample Processing (Protein Precipitation and Extraction):
-
To the collected aliquot, add a known concentration of the internal standard.
-
Add 3 volumes of cold acetonitrile to precipitate the serum proteins.
-
Vortex the sample vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the released SN-38 and the internal standard.
-
-
Analysis by LC-MS or HPLC:
-
Analyze the supernatant by reverse-phase HPLC or LC-MS.
-
Use a mobile phase gradient suitable for separating SN-38 from the internal standard and other serum components (e.g., a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA).
-
Monitor the absorbance at a wavelength appropriate for SN-38 (e.g., 380 nm).
-
-
Data Analysis:
-
Quantify the concentration of free SN-38 at each time point by comparing the peak area to the standard curve.
-
Calculate the percentage of SN-38 released over time.
-
Determine the half-life (t½) of the conjugate in human serum by fitting the data to a first-order decay model.
-
Visualizations
Caption: Key pathways leading to premature SN-38 release from conjugates in serum.
Caption: Step-by-step workflow for assessing SN-38 conjugate stability in serum.
Caption: A decision-making flowchart for troubleshooting premature SN-38 release.
References
- 1. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 6. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human serum albumin conjugates of 7-ethyl-10-hydroxycamptothecin (SN38) for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Serum Albumin Conjugates of 7-Ethyl-10-hydroxycamptothecin (SN38) for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cellmosaic.com [cellmosaic.com]
- 14. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jfda-online.com [jfda-online.com]
overcoming challenges in the purification of 10-Boc-SN-38 derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 10-Boc-SN-38 derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the purification of this compound derivatives?
A1: The primary challenges include the acid sensitivity of the Boc protecting group, the inherent instability of the SN-38 lactone ring at neutral to basic pH, the poor aqueous solubility of the compound, and the presence of closely related impurities from the synthesis, such as free SN-38.[1][2][3][4]
Q2: What are the most common impurities found after the synthesis of this compound?
A2: Common impurities include unreacted SN-38, di-acylated or di-protected SN-38 derivatives, and byproducts from the degradation of the starting materials or the product. In subsequent steps involving deprotection, residual Boc-protected starting material and byproducts from side reactions of the tert-butyl cation can also be present.[3][5]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the purification process. HPLC provides quantitative information on the purity of the fractions.[1][6]
Q4: What is the significance of maintaining the lactone ring integrity?
A4: The lactone ring of SN-38 and its derivatives is essential for its anticancer activity.[4] Under neutral or basic conditions (pH > 6), the lactone ring hydrolyzes to an inactive carboxylate form. Therefore, it is crucial to maintain acidic or anhydrous conditions during purification and storage to preserve the active form of the compound.[4][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after column chromatography | 1. Product decomposition on silica gel: The slightly acidic nature of silica gel can cause some degradation, especially with prolonged exposure. 2. Inappropriate solvent system: The chosen mobile phase may not be optimal for separating the product from impurities, leading to the loss of product in mixed fractions. 3. Product precipitation on the column: Due to the poor solubility of SN-38 derivatives, the product may precipitate on the column if the solvent polarity changes too rapidly. | 1. Use a less acidic stationary phase: Consider using neutral alumina or a deactivated silica gel. 2. Optimize the mobile phase: Perform small-scale experiments with different solvent systems to find the optimal separation conditions. A gradient elution from a non-polar to a more polar solvent system is often effective. For example, a gradient of methanol in dichloromethane (e.g., 1% to 7%) has been used.[1] 3. Use a gradual solvent gradient: Avoid abrupt changes in solvent polarity during elution. |
| Presence of free SN-38 in the final product | 1. Incomplete reaction: The reaction to introduce the Boc group may not have gone to completion. 2. Premature deprotection: The Boc group may have been partially removed during the work-up or purification steps due to acidic conditions. | 1. Drive the reaction to completion: Monitor the reaction by TLC or HPLC and ensure the disappearance of the starting SN-38. 2. Careful pH control: Maintain neutral or slightly acidic conditions during the work-up. Avoid strong acids. 3. Optimize chromatography: Use a well-optimized chromatographic method to separate the this compound from the more polar free SN-38. |
| Lactone ring opening during purification | 1. Use of basic solvents or reagents: Exposure to basic conditions will rapidly hydrolyze the lactone ring. 2. Presence of water at neutral or high pH: Aqueous conditions at a pH above 6 can lead to lactone hydrolysis.[4] | 1. Use anhydrous solvents: Ensure all solvents used for purification are dry. 2. Maintain acidic conditions: If an aqueous phase is necessary, ensure it is buffered to an acidic pH (e.g., pH 3-5).[6] |
| Unexpected byproducts after TFA deprotection | 1. Side reactions of the tert-butyl cation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the SN-38 molecule.[5] 2. Cleavage of other acid-labile groups: If other acid-sensitive functional groups are present, they may also be cleaved by TFA.[3] | 1. Use a scavenger: Add a scavenger such as triethylsilane or anisole to the reaction mixture to trap the tert-butyl cation.[3] 2. Control reaction time and temperature: Perform the deprotection at a low temperature (e.g., 0°C) and for a minimal amount of time (e.g., 2-5 minutes) to enhance selectivity.[3] |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Hexane
-
Ethyl acetate
-
TLC plates (silica gel 60 F254)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% DCM or a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol to the dichloromethane (e.g., starting from 1% MeOH in DCM and gradually increasing to 7% MeOH in DCM).[1]
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions containing the this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Analytical HPLC Method for Purity Assessment
This protocol describes a typical analytical HPLC method for determining the purity of this compound derivatives.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity)[8]
-
Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 250 mm, 5 µm)[6]
Mobile Phase:
-
Mobile Phase A: 25 mM Sodium Phosphate Monobasic (NaH₂PO₄), pH adjusted to 3.1 with phosphoric acid.[6]
-
Mobile Phase B: Acetonitrile.[6]
Chromatographic Conditions:
-
Isocratic Elution: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm[6]
-
Column Temperature: 25°C
Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or a mixture of the mobile phase).
-
Dilute the stock solution to an appropriate concentration for analysis (e.g., 10 µg/mL).
-
Inject the sample onto the HPLC system and record the chromatogram.
-
Calculate the purity of the sample by integrating the peak areas.
Quantitative Data
Table 1: Representative Yields for Synthesis and Purification of SN-38 Derivatives
| Compound | Purification Method | Yield | Reference |
| Boc-protected SN-38 intermediate | Silica gel column chromatography | ~30% (variable, sometimes as low as 10%) | [3] |
| SN-38 ether-linked derivative | Silica gel column chromatography | 64% | [1] |
| Boc-protected SN-38 derivative | Flash chromatography | 38% | [1] |
Table 2: Analytical Parameters for HPLC Quantification of SN-38
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 µg/mL | [6] |
| Limit of Quantitation (LOQ) | 0.25 µg/mL | [6] |
| Linearity Range | 0.03 to 150 µg/mL | [9] |
Visualizations
Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound derivatives.
References
- 1. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SN-38-cyclodextrin complexation and its influence on the solubility, stability, and in vitro anticancer activity against ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. HPLC method for determination of SN-38 content and SN-38 entrapment efficiency in a novel liposome-based formulation, LE-SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of 7-ethyl-10-hydroxycamptothecin (SN38) and its application to the development of C18-functionalized camptothecin derivatives. | Semantic Scholar [semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Drug-to-Antibody Ratio (DAR) in 10-Boc-SN-38 ADCs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 10-Boc-SN-38 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a consistently low drug-to-antibody ratio (DAR) in our this compound ADC. What are the potential causes and how can we improve it?
A1: A low DAR is a common challenge. Here are several factors to investigate:
-
Suboptimal Reaction Conditions:
-
pH: The conjugation efficiency can be highly pH-dependent. Ensure the pH of your reaction buffer is optimal for the chosen linker chemistry. For instance, thiol-maleimide reactions are typically more efficient at a pH between 6.5 and 7.5.
-
Molar Ratio: An insufficient molar excess of the this compound-linker complex to the antibody can lead to a low DAR. Try increasing the molar ratio of the drug-linker complex.
-
Reaction Time and Temperature: The conjugation reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature, while monitoring for potential antibody degradation.
-
-
Poor Solubility of Drug-Linker Complex: SN-38 is notoriously hydrophobic.[1][2] The this compound-linker complex may have poor aqueous solubility, leading to precipitation and reduced availability for conjugation. The inclusion of hydrophilic moieties, such as polyethylene glycol (PEG), in the linker can significantly improve solubility and help achieve a higher DAR.[3][4][5]
-
Instability of the Linker or Drug: The linker itself might be unstable under the reaction conditions, leading to premature cleavage. Similarly, the this compound may be degrading. Analyze the reaction mixture for signs of degradation products.
-
Inefficient Boc Deprotection: If the Boc deprotection step is incomplete, the subsequent conjugation will be inefficient. Ensure complete removal of the Boc group.
Q2: We are experiencing aggregation of our ADC during or after the conjugation process. What steps can we take to mitigate this?
A2: ADC aggregation is often linked to the hydrophobicity of the payload and can be exacerbated by a high DAR.
-
Hydrophilic Linkers: The most effective strategy is to use hydrophilic linkers. Incorporating PEG or other hydrophilic polymers into the linker design can significantly reduce aggregation, even at high DARs.[3][4][5]
-
Formulation Buffer: Optimizing the formulation buffer can help. This may include adjusting the pH or adding excipients like polysorbate to stabilize the ADC.
-
Controlled DAR: While a high DAR is often desired, an excessively high DAR with a hydrophobic drug-linker can lead to aggregation. It's a balance between efficacy and developability. If aggregation persists, you may need to target a slightly lower average DAR.
-
Purification Method: Ensure your purification method, such as size-exclusion chromatography (SEC), is effective at removing aggregates.
Q3: How do we choose the optimal linker for our this compound ADC to achieve a high DAR?
A3: The linker is a critical component for a successful ADC. Key considerations include:
-
Cleavability:
-
Cleavable Linkers: These are designed to release the payload under specific conditions in the tumor microenvironment (e.g., acidic pH or presence of certain enzymes like Cathepsin B). This can lead to a "bystander effect," where the released drug can kill neighboring tumor cells.[6] However, premature cleavage in circulation can lead to off-target toxicity.[7]
-
Non-cleavable Linkers: These are more stable in circulation and release the payload upon lysosomal degradation of the antibody. This can reduce off-target toxicity but may have a less pronounced bystander effect.
-
-
Hydrophilicity: As mentioned, incorporating hydrophilic components like PEG is crucial for SN-38 ADCs to overcome solubility issues and prevent aggregation, which in turn allows for a higher DAR.[3][4][5]
-
Conjugation Chemistry: The choice of conjugation chemistry (e.g., cysteine-based or lysine-based) will dictate the linker's reactive group and can influence the homogeneity of the final ADC.
Q4: What is the recommended protocol for the Boc deprotection of this compound prior to conjugation?
A4: The tert-Butoxycarbonyl (Boc) group is a common protecting group for the 10-hydroxyl of SN-38.[1] A typical deprotection step involves treatment with trifluoroacetic acid (TFA).
-
Reagents: A common solution is a mixture of TFA and a scavenger, such as anisole, in a solvent like dichloromethane.
-
Reaction Time: The reaction is typically rapid. It is often recommended to keep the reaction time short (e.g., 2-5 minutes) to prevent potential side reactions or degradation of the SN-38 molecule.[1]
-
Monitoring: The completion of the reaction should be monitored by an appropriate analytical method, such as HPLC or LC-MS.
-
Work-up: After the reaction is complete, the TFA is typically removed under vacuum, and the product is isolated, often by precipitation with a non-polar solvent like diethyl ether.[1]
Q5: Which analytical method is best for determining the DAR of our this compound ADC: Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS)?
A5: Both HIC and MS are powerful techniques for DAR determination, and they can be used complementarily.
-
Hydrophobic Interaction Chromatography (HIC):
-
Pros: HIC is a relatively rapid and robust method for determining the average DAR and the distribution of different drug-loaded species.[8] It separates ADC species based on the increased hydrophobicity imparted by the drug-linker. It is well-suited for routine analysis and initial screenings.[8]
-
Cons: Ambiguous peak assignment can sometimes occur, potentially affecting the accuracy of the average DAR calculation.[8]
-
-
Mass Spectrometry (MS):
-
Pros: MS provides more detailed information, including the precise molecular weights of the light and heavy chains, confirming conjugation.[8] This allows for an accurate determination of the drug distribution and average DAR. Native MS can be used to analyze the intact ADC.
-
Cons: MS can be more time-consuming and may require more complex sample preparation. Biases for light or heavy chain fragments can influence the calculated DAR.[8]
-
Recommendation: For routine analysis and process monitoring, HIC is often sufficient. For in-depth characterization and to confirm HIC results, MS is highly recommended. The results from both methods are generally comparable for the average DAR.[9]
Quantitative Data Summary
The following table summarizes reported DAR values for different SN-38 ADC constructs, highlighting the impact of linker design.
| ADC Construct | Linker Type | Key Linker Features | Achieved Average DAR | Reference |
| Sacituzumab govitecan (IMMU-132) | Cleavable (CL2A) | Hydrolysable, contains a short PEG moiety | ~7.6 | [10][11] |
| Mil40-SN38 | Cleavable (CTSB-sensitive) | Ether bond at 10-OH, PEG moieties | 7.1 | [3][4][5] |
| hMN-14-SN38 | Cleavable | Maleimide-based | Not specified, but higher DAR led to solubility issues | [1] |
| T7-SN-38 | Cleavable (Cathepsin B) | Peptide-based | Not applicable (peptide-drug conjugate) | [12][13] |
Experimental Protocols
General Protocol for this compound ADC Conjugation (Cysteine-based)
This is a representative protocol and should be optimized for your specific antibody and linker.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), at a specific molar excess to the antibody.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column.
-
-
Boc Deprotection of this compound-Linker:
-
Dissolve the this compound-linker complex in a suitable solvent (e.g., dichloromethane).
-
Add a solution of TFA (e.g., 20% in dichloromethane) and a scavenger (e.g., anisole).
-
Stir at room temperature for a short duration (e.g., 5 minutes), monitoring the reaction by HPLC.
-
Remove the solvent and TFA under reduced pressure.
-
Purify the deprotected drug-linker complex.
-
-
Conjugation:
-
Dissolve the deprotected and purified drug-linker complex in a suitable organic co-solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution at a specific molar ratio.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-16 hours).
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding an excess of a capping agent like N-acetylcysteine.
-
Purify the ADC from unreacted drug-linker and other impurities using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average DAR and drug distribution using HIC and/or MS.
-
Assess the level of aggregation using SEC.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound ADCs.
Caption: Troubleshooting decision tree for addressing low DAR in ADC conjugation.
Caption: Impact of linker design choices on final ADC properties.
References
- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualitative analysis of antibody-drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a Targeted SN-38-Conjugate for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
addressing side reactions during 10-Boc-SN-38 linker attachment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the attachment of linkers to 10-Boc-SN-38.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound linker conjugates.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Conjugate | 1. Incomplete reaction: The linker attachment to this compound may be inefficient. 2. Side reactions during linker attachment: Formation of intractable products or undesired modifications. 3. Product loss during purification: The conjugate may be difficult to separate from starting materials or byproducts. 4. Premature deprotection of Boc group: The Boc group may be unstable under the reaction conditions. | 1. Optimize reaction conditions: Adjust stoichiometry of reactants, reaction time, temperature, and choice of base (e.g., DIEA, cesium carbonate) and solvent (e.g., DMF, DCM). Monitor reaction progress by HPLC or TLC. 2. Control reaction time: For sensitive linkers (e.g., maleimide), shorter reaction times may be necessary to prevent the formation of intractable products. 3. Purification strategy: Use flash chromatography with an appropriate solvent system to carefully separate the product. Consider alternative purification methods if necessary. 4. Mild reaction conditions: Ensure that the reaction conditions for linker attachment are not acidic, which could lead to premature Boc deprotection. |
| Side Product Formation During Boc Deprotection | 1. Cleavage of the linker: Acid-labile linkers (e.g., some carbonates) can be cleaved by the strong acid (TFA) used for Boc removal. 2. Modification of the linker: Certain functional groups on the linker (e.g., maleimide) can be sensitive to deprotection conditions. | 1. Minimize TFA exposure: Limit the duration of TFA treatment to the shortest time necessary for complete Boc removal (e.g., 2-5 minutes). Monitor the reaction closely by HPLC.[1] 2. Use scavengers: Add scavengers like water and anisole to the TFA deprotection mixture to trap reactive cationic species.[1] 3. Alternative deprotection methods: Explore milder acidic conditions, such as using dichloroacetic acid (DCA), if compatible with the linker.[1] 4. Orthogonal protecting group strategy: Consider using a protecting group that can be removed under conditions that do not affect the linker. For example, if a maleimide linker is used, a silyl protecting group is not ideal due to the fluoride-mediated deprotection affecting the maleimide. In such cases, click chemistry for linker attachment can be an alternative.[1] |
| Presence of Free SN-38 in the Final Product | 1. Incomplete Boc protection: The initial this compound starting material may contain some unprotected SN-38. 2. Side reaction during Boc deprotection: As mentioned above, TFA treatment can cause some cleavage of the linker, releasing free SN-38.[1] | 1. Purify the this compound starting material: Ensure high purity of the protected SN-38 before starting the linker attachment reaction. 2. Optimize deprotection: Follow the recommendations for minimizing side reactions during Boc deprotection. 3. Purification of the final product: Additional purification steps after deprotection may be required to remove free SN-38.[1] |
| Lactone Ring Opening to Inactive Carboxylate Form | 1. Basic conditions: The lactone ring of SN-38 is susceptible to hydrolysis under basic conditions, leading to the inactive carboxylate form.[2][3][4] 2. Physiological pH: At physiological pH (~7.4), an equilibrium exists between the active lactone and inactive carboxylate forms.[2][3][4] | 1. Maintain acidic or neutral pH: During synthesis and storage, keep the pH below 6 to favor the lactone form.[3][4] 2. Attachment at the 20-hydroxyl position: Derivatization at the 20-OH position can help stabilize the lactone ring.[5] 3. Analytical monitoring: Use analytical techniques like HPLC to monitor the ratio of lactone to carboxylate forms.[2] |
| Incompatibility of Protecting Group with Linker | 1. Silyl protecting groups and maleimide linkers: Fluoride-mediated deprotection of silyl ethers can be incompatible with maleimide functional groups.[1] | 1. Choose an orthogonal strategy: If a maleimide linker is essential, use a protecting group that is not removed by fluoride, such as Boc. 2. Alternative linker chemistry: Employ linker chemistries that are compatible with a wider range of protecting groups, such as click chemistry.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the 10-hydroxyl group of SN-38 protected with a Boc group?
The 10-hydroxyl group of SN-38 is a phenolic hydroxyl group and is more reactive than the 20-hydroxyl group. Protecting the 10-OH group with Boc allows for selective modification of the 20-OH position for linker attachment.[1]
Q2: What are the main side reactions to watch for during the TFA-mediated deprotection of this compound?
The primary side reaction is the concomitant cleavage of the linker attached at the 20-position, especially if the linker contains an acid-sensitive bond like a carbonate. This can lead to the formation of free SN-38. By limiting the TFA reaction time to 5 minutes or less, this side product can be kept to a minimum (≤20%), which can be further reduced to ≤10% with additional purification.[1]
Q3: Can I use a silyl protecting group for the 10-OH of SN-38 instead of Boc?
Yes, a silyl protecting group like TBDMS (tert-butyldimethylsilyl) can be used. However, the fluoride-based deprotection of silyl ethers can be incompatible with certain linker functionalities, such as maleimide groups.[1] Therefore, the choice of protecting group must be compatible with the overall synthetic strategy.
Q4: How can I minimize the opening of the SN-38 lactone ring during my experiments?
The lactone ring of SN-38 is prone to hydrolysis under basic conditions (pH > 7). To maintain the active lactone form, it is crucial to perform reactions and store the compound under acidic or neutral conditions (pH < 7).[2][3][4]
Q5: Is it necessary to have a linker that stabilizes the lactone ring of SN-38?
While derivatization at the 20-hydroxyl position can help stabilize the lactone ring, some studies suggest that strict lactone stabilization in the antibody-drug conjugate (ADC) may not be essential for efficacy. This is because ADCs are often processed in the acidic environment of intracellular lysosomes, which favors the active, closed-lactone form of SN-38.
Q6: What analytical methods are recommended for monitoring the reaction and purity of the final product?
High-Performance Liquid Chromatography (HPLC) is a key analytical tool. A reversed-phase C18 column with UV detection can be used to monitor the progress of the reaction, identify the formation of side products, and assess the purity of the final conjugate.[1][2] HPLC methods can also be developed to specifically quantify the ratio of the active lactone form to the inactive carboxylate form of SN-38.[2][4] Liquid chromatography-mass spectrometry (LC-MS) is also valuable for confirming the identity of the products.[3]
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Side Product Formation (Free SN-38) | TFA deprotection of this compound with a 20-carbonate linker (≤ 5 min) | ≤ 20% | [1] |
| Side Product Formation (Free SN-38) | TFA deprotection (≤ 5 min) followed by additional purification | ≤ 10% | [1] |
| Yield of Carbonate Formation | Reaction of this compound-20-O-chloroformate with a maleimide-containing linker | Low and variable (10-30%) | [1] |
| Yield of 10-O-TBDMS-SN-38 | SN-38 with TBDMSCl and DIEA in DMF | 97% | [1] |
| Yield of 10-O-Ethoxycarbonyl-SN-38 | SN-38 with ethylchloroformate and DIEA in DMF | 95% | [1] |
| SN-38 Lactone vs. Carboxylate Equilibrium | pH 3-5 | Lactone form is most stable | [3] |
| SN-38 Lactone vs. Carboxylate Equilibrium | pH 9 | Rapid conversion to carboxylate form | [3] |
Experimental Protocols
Protocol 1: Boc Protection of 10-OH SN-38
This protocol is a general guideline and may require optimization.
Materials:
-
SN-38
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve SN-38 in anhydrous DCM or DMF.
-
Add DMAP (catalytic amount).
-
Add (Boc)₂O (e.g., 1.5-2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.
-
Upon completion, quench the reaction (e.g., with water or a mild acid).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
Protocol 2: Selective Deprotection of 10-Boc Group with TFA
This protocol is for the removal of the Boc group with minimal cleavage of an acid-sensitive linker.
Materials:
-
This compound-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., water, anisole)
-
Diethyl ether (cold)
Procedure:
-
Prepare a TFA deprotection mixture. A common mixture consists of TFA, DCM, and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane or anisole).[1]
-
Dissolve the this compound-linker conjugate in a minimal amount of DCM.
-
Add the TFA deprotection mixture to the dissolved conjugate.
-
Stir the reaction at room temperature for a short and precisely controlled duration (e.g., 2-5 minutes).[1] Monitor the deprotection in real-time by HPLC if possible.
-
Quench the reaction by removing the TFA under a stream of nitrogen or by evaporation under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove residual TFA and scavengers.
-
Dry the final product under vacuum.
-
If necessary, perform further purification by HPLC to remove any free SN-38.
Visualizations
Caption: General workflow for SN-38 linker attachment.
Caption: Troubleshooting logic for SN-38 conjugation.
References
- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
improving payload delivery and release from 10-Boc-SN-38 conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Boc-SN-38 conjugates. Our goal is to help you overcome common challenges in the synthesis, purification, and characterization of these conjugates to improve payload delivery and release.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the 10-Boc protecting group on SN-38?
The tert-butyloxycarbonyl (Boc) group is used to protect the more reactive phenolic hydroxyl group at the 10-position of SN-38.[1] This protection allows for selective chemical modifications at other positions of the SN-38 molecule, such as the 20-hydroxyl group, to attach linkers for conjugation to antibodies or other delivery vehicles.[1] The Boc group can be removed under specific acidic conditions to yield the final active conjugate.[1]
Q2: What are the key challenges in working with SN-38 and its conjugates?
The primary challenges with SN-38 include its poor aqueous solubility and the instability of its active lactone ring, which can hydrolyze to an inactive carboxylate form at physiological pH (pH > 6).[2] For this compound conjugates, challenges include incomplete Boc deprotection, premature drug release, low conjugation yields, and difficulties in purification and characterization.
Q3: How can I improve the solubility of my this compound conjugate?
Improving the solubility of this compound conjugates often involves the incorporation of hydrophilic linkers, such as polyethylene glycol (PEG).[3] Additionally, formulating the conjugate into drug delivery systems like liposomes or nanoparticles can enhance its aqueous dispersibility.[4]
Q4: What are the critical parameters for successful Boc deprotection of the 10-hydroxyl group?
Successful Boc deprotection requires careful control of the acid concentration, reaction time, and temperature.[5][6] The choice of acid, typically trifluoroacetic acid (TFA), and the use of scavengers to prevent side reactions are also crucial.[1][5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound conjugates.
Synthesis and Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | - Insufficient acid strength or concentration.- Inadequate reaction time or temperature.- Steric hindrance.- Poor quality of reagents (e.g., TFA containing water). | - Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[7]- Extend the reaction time and monitor progress by TLC or LC-MS.[7]- Consider using a stronger acid system like 4M HCl in dioxane.[5][8]- Use fresh, anhydrous reagents.[6]- Add a cation scavenger like anisole or thiophenol to prevent side reactions.[5] |
| Low Conjugation Yield | - Inefficient activation of the linker or drug.- Steric hindrance between the drug-linker and the delivery vehicle.- Suboptimal reaction conditions (pH, temperature, stoichiometry).- Degradation of the maleimide group if used in the linker.[1] | - Optimize the activation step of the carboxylic acid group of the linker using coupling agents like DIC/DMAP.[1]- Adjust the stoichiometry of reactants.- Modify the linker design to reduce steric hindrance.- Ensure the maleimide group is not exposed to harsh conditions.[1] |
| Difficult Purification of the Conjugate | - Presence of unreacted starting materials and byproducts.- Aggregation of the conjugate.- Similar chromatographic behavior of the product and impurities. | - Utilize size-exclusion chromatography (SEC) to separate the conjugate from smaller impurities.[9]- Employ hydrophobic interaction chromatography (HIC) for antibody-drug conjugates (ADCs) to separate species with different drug-to-antibody ratios (DAR).[]- Optimize the mobile phase and gradient in reversed-phase HPLC (RP-HPLC) for better separation. |
Payload Delivery and Release
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Premature Release of SN-38 | - Instability of the linker connecting SN-38 to the carrier.- Hydrolysis of the ester or carbonate bond in the linker under physiological conditions. | - Design more stable linkers, for example, by modifying the chemical bond susceptible to hydrolysis.[11]- For ADCs, consider linkers that are cleaved by specific enzymes present in the tumor microenvironment, such as cathepsin B.[3][11]- Encapsulate the conjugate in a nanocarrier to protect it from the physiological environment.[4] |
| Inadequate Release of SN-38 at the Target Site | - Linker is too stable and resistant to cleavage.- Insufficient concentration of the cleaving agent (e.g., enzymes) at the target site. | - Utilize linkers that are sensitive to the acidic environment of tumors or lysosomes.[11]- For enzyme-cleavable linkers, ensure the target cells express sufficient levels of the required enzyme. |
| High Systemic Toxicity | - Premature release of SN-38 in circulation.- Off-target delivery of the conjugate. | - Improve the stability of the conjugate in plasma.[11]- Enhance the targeting efficiency of the delivery vehicle (e.g., by using antibodies with high affinity for tumor-specific antigens). |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes a standard procedure for the removal of the Boc protecting group from the 10-hydroxyl position of SN-38 derivatives using Trifluoroacetic Acid (TFA).
Materials:
-
This compound derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative in anhydrous DCM (0.1-0.2 M) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired final concentration (typically 20-50% v/v) dropwise while stirring.[6][7]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5][6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times to ensure complete removal of residual TFA.[6]
-
The resulting SN-38 derivative (as a TFA salt) can often be used directly in the next step or purified further.
Protocol 2: In Vitro SN-38 Release Assay
This protocol outlines a method to evaluate the release of SN-38 from a conjugate in a simulated physiological environment.
Materials:
-
SN-38 conjugate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Incubator or water bath at 37°C
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a solution of the SN-38 conjugate in a suitable solvent (e.g., DMSO) and then dilute it with PBS (pH 7.4) to the desired final concentration.
-
Transfer a known volume of the conjugate solution into a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS (pH 7.4) to simulate physiological conditions.
-
Incubate the setup at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the external PBS solution.
-
Analyze the concentration of released SN-38 in the collected samples using a validated HPLC method.[12]
-
Calculate the cumulative percentage of SN-38 released over time.
Visualizations
References
- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and antitumor evaluation of the albumin-SN38 conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Technical Support Center: Overcoming SN-38 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to SN-38-based therapies in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to SN-38. What are the common mechanisms of resistance?
A1: Resistance to SN-38, the active metabolite of irinotecan, can arise from several well-documented mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein - BCRP), is a primary mechanism for pumping SN-38 out of the cancer cell, reducing its intracellular concentration and thereby its efficacy.[1][2][3][4][5][6]
-
Alterations in the Drug Target: Mutations in the topoisomerase I (TOP1) gene can alter the enzyme's structure, preventing SN-38 from effectively binding and stabilizing the TOP1-DNA cleavage complex.[1][7][8][9][10][11] This leads to a decrease in DNA double-strand breaks and reduced cytotoxicity.[1][7][8]
-
Enhanced DNA Damage Repair: Cancer cells can upregulate DNA damage repair pathways to more efficiently fix the DNA lesions caused by SN-38, thus mitigating the drug's cytotoxic effects.[2][12][13]
-
Metabolic Inactivation: Increased activity of UDP-glucuronosyltransferase 1A1 (UGT1A1) can lead to the rapid glucuronidation of SN-38 into its inactive form, SN-38G, which is then eliminated from the cell.[2][14][15][16]
-
Epigenetic Alterations: Changes in DNA methylation and histone acetylation can modulate the expression of genes involved in drug metabolism (like UGT1A1) and drug resistance, contributing to reduced SN-38 sensitivity.[17][18][19]
Q2: How can I determine if my resistant cell line is overexpressing ABCG2?
A2: You can investigate ABCG2 overexpression through the following experimental approaches:
-
Quantitative PCR (qPCR): To measure the mRNA expression level of the ABCG2 gene.
-
Western Blotting: To quantify the protein level of ABCG2.
-
Flow Cytometry: To detect the cell surface expression of ABCG2 using a specific antibody.
-
Functional Assays: By using a fluorescent ABCG2 substrate (e.g., pheophorbide a) and measuring its efflux in the presence and absence of a known ABCG2 inhibitor. A higher rate of efflux that is reversible by the inhibitor indicates increased ABCG2 activity.
Q3: My cells have developed resistance, but I don't see an increase in ABCG2 expression. What else should I investigate?
A3: If ABCG2 overexpression is ruled out, consider investigating the following:
-
TOP1 Gene Sequencing: Sequence the TOP1 gene in your resistant cell line to identify potential mutations that could affect SN-38 binding.[7][8][9][10][11]
-
Topoisomerase I Activity Assay: Compare the enzymatic activity of TOP1 from your resistant and parental cell lines in the presence of SN-38. Reduced inhibition of TOP1 activity in the resistant line suggests a target-based resistance mechanism.
-
DNA Damage Response Assays: Assess the levels of DNA double-strand breaks (e.g., by staining for γH2AX) after SN-38 treatment.[7][8] A significant reduction in γH2AX foci in resistant cells compared to parental cells could indicate either reduced drug-target engagement or enhanced DNA repair.
-
UGT1A1 Expression and Activity: Measure the mRNA and protein levels of UGT1A1.[2][14] You can also perform an in vitro glucuronidation assay using cell lysates to compare the rate of SN-38 to SN-38G conversion.
Troubleshooting Guides
Issue 1: Decreased SN-38 Cytotoxicity in a Previously Sensitive Cell Line
| Possible Cause | Troubleshooting Steps |
| Development of drug resistance through increased efflux. | 1. Assess ABCG2 Expression: Perform qPCR and Western blot to compare ABCG2 mRNA and protein levels between the resistant and parental cell lines. 2. Functional Efflux Assay: Use a fluorescent ABCG2 substrate and a known inhibitor (e.g., Ko143) to confirm functional overexpression.[6][20] 3. Co-treatment with ABCG2 Inhibitor: Treat the resistant cells with a combination of SN-38 and an ABCG2 inhibitor to see if sensitivity can be restored.[5][20][21] |
| Alteration in the drug target, Topoisomerase I. | 1. Sequence the TOP1 Gene: Identify potential mutations in the coding region of the TOP1 gene.[7][8][10] 2. ICE Assay: Perform an ImmunoComplex of Enzyme (ICE) assay to measure the formation of TOP1-DNA cleavage complexes after SN-38 treatment.[7] A reduction in complex formation in resistant cells is indicative of target-based resistance. |
| Enhanced DNA damage repair. | 1. γH2AX Staining: Quantify the formation of γH2AX foci via immunofluorescence or flow cytometry after SN-38 treatment. Fewer foci in resistant cells suggest altered DNA damage response.[7][8] 2. Comet Assay: Perform a comet assay to assess the level of DNA strand breaks.[22] |
| Increased metabolic inactivation of SN-38. | 1. Measure UGT1A1 Expression: Use qPCR and Western blot to check for upregulation of UGT1A1.[2][14] 2. Analyze SN-38 Metabolism: Use HPLC to measure the ratio of SN-38 to its inactive glucuronidated form (SN-38G) in cell culture media or cell lysates over time.[14] |
Data Presentation
Table 1: Effect of ABCG2 Inhibitors on SN-38 IC50 Values in Resistant Gastric Cancer Cells
| Cell Line | Treatment | IC50 of SN-38 (nM) | Fold-Reduction in IC50 |
| NCI-N87 (Parental) | SN-38 alone | 5.2 | - |
| NCI-N87 (Parental) | SN-38 + Ko143 (1 µM) | 4.8 | 1.1 |
| NCI-N87-S120 (Resistant) | SN-38 alone | 68.3 | - |
| NCI-N87-S120 (Resistant) | SN-38 + Ko143 (1 µM) | 6.1 | 11.2 |
This table summarizes data showing that the ABCG2 inhibitor Ko143 can significantly reduce the IC50 of SN-38 in resistant cells, with minimal effect on parental cells.[20]
Key Experimental Protocols
Protocol 1: Assessment of SN-38 Cytotoxicity using a Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of SN-38 in complete cell culture medium.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of SN-38. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the drug concentration. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for ABCG2 Protein Expression
-
Cell Lysis: Harvest parental and resistant cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCG2 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the ABCG2 signal to the loading control to compare its expression levels between cell lines.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Key mechanisms of cellular resistance to SN-38.
Experimental Workflow for Investigating SN-38 Resistance
References
- 1. New Topoisomerase I mutations are associated with resistance to camptothecin | springermedizin.de [springermedizin.de]
- 2. mdpi.com [mdpi.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Cellular irinotecan resistance in colorectal cancer and overcoming irinotecan refractoriness through various combination trials including DNA methyltransferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABCG2 overexpression in colon cancer cells resistant to SN38 and in irinotecan-treated metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Topoisomerase I mutations are associated with resistance to camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UGT1A10 is responsible for SN-38 glucuronidation and its expression in human lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. UGT1A1 gene variations and irinotecan treatment in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Epigenetic modulations in cancer: predictive biomarkers and potential targets for overcoming the resistance to topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Combining ABCG2 Inhibitors with IMMU-132, an Anti-Trop-2 Antibody Conjugate of SN-38, Overcomes Resistance to SN-38 in Breast and Gastric Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comet assay measures of DNA damage as biomarkers of irinotecan response in colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Activity of 10-Boc-SN-38 and Free SN-38
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic activity of 10-Boc-SN-38, a chemically protected derivative, and free SN-38, the active metabolite of the anticancer drug irinotecan. This analysis is supported by a review of the available scientific literature and outlines the fundamental principles governing their differential biological effects.
Executive Summary
Comparison of Cytotoxic Activity
Due to the protective Boc group on the 10-hydroxyl moiety, this compound is anticipated to be substantially less cytotoxic than free SN-38. The primary literature focuses on the cytotoxic effects of SN-38 and its prodrugs following the removal of such protecting groups. Therefore, a quantitative comparison table based on experimental IC50 values cannot be provided at this time. The following table summarizes the expected and reported cytotoxic activities.
| Compound | Chemical Modification | Expected Cytotoxicity | Reported IC50 Range (Free SN-38) |
| Free SN-38 | Unmodified | High | Nanomolar (nM) range across various cancer cell lines. For example, 8.8 nM in HT-29 cells has been reported[1]. |
| This compound | 10-hydroxyl group protected by a tert-butoxycarbonyl (Boc) group | Very Low to Inactive | Data not available in published literature. |
Mechanism of Action and the Role of the 10-Hydroxyl Group
SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. SN-38 stabilizes the covalent complex formed between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately, cell death. The interaction of SN-38 with this complex is critical for its anticancer activity. The 10-hydroxyl group of SN-38 is a key functional group involved in this interaction. By protecting this group with a Boc moiety, as in this compound, the ability of the molecule to bind to its target is sterically hindered and electronically altered, thus abrogating its cytotoxic potential.
Experimental Protocols
The following is a generalized, detailed methodology for a typical in vitro cytotoxicity assay used to determine the IC50 values of compounds like SN-38.
Cell-Based Cytotoxicity Assay (MTT or WST-1 Assay)
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested during their exponential growth phase using trypsin-EDTA.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight.
2. Compound Preparation and Treatment:
-
A stock solution of free SN-38 is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the stock solution are made in the cell culture medium to achieve a range of final concentrations (e.g., from picomolar to micromolar).
-
The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with the highest concentration of DMSO used) is also included.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.
4. Cytotoxicity Assessment:
-
For MTT Assay:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
-
For WST-1 Assay:
-
A water-soluble tetrazolium salt (WST-1) reagent is added to each well and incubated for 1-4 hours.
-
Viable cells will reduce WST-1 to a soluble formazan dye.
-
-
The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
5. Data Analysis:
-
The absorbance values are converted to percentage of cell viability relative to the vehicle control.
-
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve and fitting the data to a sigmoidal model using appropriate software (e.g., GraphPad Prism).
Visualizing the Experimental Workflow and SN-38's Mechanism
Below are diagrams generated using Graphviz to illustrate the experimental workflow for comparing cytotoxicity and the signaling pathway of SN-38.
Caption: Experimental workflow for comparing the cytotoxicity of chemical compounds.
Caption: Simplified signaling pathway of SN-38 leading to cancer cell death.
References
A Head-to-Head Showdown: Novel 10-Substituted SN-38 Derivatives Versus Irinotecan in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, irinotecan, a prodrug of the potent topoisomerase I inhibitor SN-38, has been a clinical mainstay for treating various solid tumors, notably colorectal cancer. However, its efficacy is often hampered by a low and variable conversion rate to its active metabolite, SN-38, and significant side effects.[1] This has spurred the development of novel SN-38 derivatives designed to overcome these limitations. This guide provides a head-to-head comparison of recently synthesized 10-substituted SN-38 prodrugs and irinotecan, supported by experimental data, to offer a clear perspective on their therapeutic potential.
Mechanism of Action: A Shared Pathway with a Critical Divergence
Both irinotecan and the novel 10-substituted SN-38 derivatives ultimately exert their cytotoxic effects through the same active molecule: SN-38. SN-38 is a potent inhibitor of topoisomerase I, a crucial enzyme for DNA replication and transcription.[2] By trapping the topoisomerase I-DNA cleavage complex, SN-38 induces lethal double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.[3]
The critical difference lies in the delivery and activation of SN-38. Irinotecan requires in vivo enzymatic conversion by carboxylesterases to release SN-38, a process that is often inefficient and varies significantly among patients.[1] In contrast, the novel 10-substituted SN-38 prodrugs are engineered for more direct and efficient release of SN-38, potentially leading to improved efficacy and a better safety profile.[1][4]
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of novel 10-substituted SN-38 derivatives compared to irinotecan.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 10-Substituted SN-38 Derivatives and Irinotecan
| Compound | HeLa (Cervical Cancer) | SGC-7901 (Gastric Cancer) |
| Irinotecan | > 10 | 1.75 ± 0.60 |
| SN-38 Derivative 5h | < 0.0032 | (9.07 ± 33.2) × 10⁻³ |
| SN-38 Derivative 7c | < 0.0032 | (9.85 ± 11.1) × 10⁻³ |
| SN-38 Derivative 7d | < 0.0032 | (5.61 ± 40.3) × 10⁻³ |
| SN-38 Derivative 7f | < 0.0032 | (1.82 ± 64.6) × 10⁻³ |
Data extracted from a study on novel 10-substituted SN-38 prodrugs.[1][4] The derivatives, particularly 5h, 7c, 7d, and 7f, demonstrated significantly more potent antiproliferative activities against both HeLa and SGC-7901 cancer cell lines compared to irinotecan.[4] In HeLa cells, these derivatives were approximately 1000 times more potent than irinotecan.[4]
Table 2: In Vivo Antitumor Efficacy in a Human Colon Xenograft Model
| Treatment Group (60 mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle | 0 |
| Irinotecan | 51 |
| SN-38 Derivative 5e | 51 |
| SN-38 | 8.6 |
Data from an in vivo study using a human colon adenocarcinoma SW1116 xenograft model in nude mice.[4] The 10-substituted SN-38 derivative 5e exhibited comparable tumor growth inhibitory activity to irinotecan at the same dosage, while SN-38 itself was less effective, likely due to its poor solubility and pharmacokinetics when administered directly.[4]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Plating: HeLa and SGC-7901 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the 10-substituted SN-38 derivatives or irinotecan and incubated for a further 72 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
In Vivo Antitumor Efficacy in a Human Colon Xenograft Model
The in vivo antitumor efficacy was evaluated using a human colon adenocarcinoma SW1116 xenograft model in nude mice.[4]
-
Tumor Implantation: SW1116 cells were subcutaneously injected into the flank of nude mice.
-
Treatment Initiation: When the tumors reached a palpable size, the mice were randomly assigned to different treatment groups.
-
Drug Administration: The 10-substituted SN-38 derivative 5e and irinotecan were administered intraperitoneally at a dose of 60 mg/kg daily for 6 consecutive days.[4]
-
Tumor Measurement: Tumor volume was measured every two days using a caliper.
-
Efficacy Evaluation: The tumor growth inhibition rate was calculated by comparing the tumor volume in the treated groups to the vehicle control group.
Visualizing the Molecular and Experimental Landscape
Irinotecan Activation and SN-38 Mechanism of Action
The following diagram illustrates the metabolic activation of irinotecan and the subsequent mechanism of action of its active metabolite, SN-38.
Caption: Metabolic activation of irinotecan and the mechanism of SN-38.
SN-38-Induced Apoptosis Signaling Pathway
This diagram outlines the key steps in the signaling cascade initiated by SN-38, leading to programmed cell death.
Caption: Simplified signaling pathway of SN-38-induced apoptosis.
Experimental Workflow for In Vivo Antitumor Efficacy
The following diagram provides a visual representation of the experimental workflow for assessing the in vivo efficacy of the compounds.
Caption: Experimental workflow for the in vivo xenograft study.
Conclusion
The development of 10-substituted SN-38 derivatives represents a promising strategy to enhance the therapeutic index of this potent anticancer agent. The preclinical data presented here indicates that these novel prodrugs can achieve significantly higher in vitro cytotoxicity compared to irinotecan.[4] Furthermore, in vivo studies demonstrate that these derivatives can match the tumor growth inhibition of irinotecan, likely with a more favorable pharmacokinetic and safety profile due to the more direct and efficient release of SN-38.[4] While further investigation into the pharmacokinetics and long-term toxicity of these novel compounds is warranted, this head-to-head comparison suggests a clear potential for 10-substituted SN-38 derivatives to emerge as superior alternatives to irinotecan in the clinical setting.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. P53 activation suppresses irinotecan metabolite SN-38-induced cell damage in non-malignant but not malignant epithelial colonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SN38 polymeric nanoparticles: in vitro cytotoxicity and in vivo antitumor efficacy in xenograft balb/c model with breast cancer versus irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures | Anticancer Research [ar.iiarjournals.org]
The Cutting Edge of Cancer Therapy: 10-Boc-SN-38 Derived ADCs Outpacing Traditional Chemotherapeutics
For Immediate Release
In the relentless pursuit of more effective and targeted cancer treatments, Antibody-Drug Conjugates (ADCs) derived from 10-Boc-SN-38 are demonstrating significant promise, showcasing superior efficacy over conventional chemotherapeutic agents in a variety of preclinical and clinical settings. These advanced therapies, which leverage the potency of SN-38, the active metabolite of irinotecan, are poised to revolutionize treatment paradigms for a range of solid tumors. This guide provides a comprehensive comparison of the performance of these novel ADCs against other established chemotherapeutics, supported by experimental data, detailed protocols, and mechanistic insights.
Unveiling the Power of Targeted SN-38 Delivery
SN-38 is a potent topoisomerase I inhibitor, exhibiting up to 1000 times more cytotoxic activity than its prodrug, irinotecan. However, its clinical utility as a standalone agent is hampered by poor solubility and systemic toxicity. The advent of this compound, a protected form of SN-38, has enabled its site-specific conjugation to monoclonal antibodies, creating highly targeted ADCs. This innovative approach ensures that the powerful cytotoxic payload is delivered directly to tumor cells, minimizing off-target effects and enhancing the therapeutic window.
Prominent among these next-generation therapies is Sacituzumab govitecan (Trodelvy®), an ADC targeting the Trop-2 receptor, which is overexpressed in many epithelial cancers. Clinical trials have demonstrated its remarkable efficacy in heavily pretreated patients with metastatic triple-negative breast cancer and urothelial carcinoma. Another notable SN-38-based ADC, Labetuzumab govitecan (IMMU-130), targets the CEACAM5 antigen, showing promise in metastatic colorectal cancer.
Quantitative Efficacy: A Head-to-Head Comparison
The true measure of a novel therapeutic lies in its performance against existing standards of care. The following tables summarize the quantitative data from preclinical and clinical studies, offering a clear comparison of this compound derived ADCs with other widely used chemotherapeutics.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound/Drug | Cancer Cell Line | IC50 (nM) | Reference |
| Sacituzumab govitecan | Calu-3 (Lung) | 1.95 | [1] |
| SK-MES-1 (Lung) | 23.14 | [1] | |
| COLO 205 (Colorectal) | - | [1] | |
| Capan-1 (Pancreatic) | - | [1] | |
| BxPC-3 (Pancreatic) | - | [1] | |
| SN-38 | OCUM-2M (Gastric) | 6.4 | |
| OCUM-8 (Gastric) | 2.6 | ||
| Doxorubicin | A375 (Melanoma) | 0.28 µM | [1] |
| A549 (Lung) | 0.28 µM | [1] | |
| PC3 (Prostate) | 0.13 µM | [1] | |
| MCF7 (Breast) | 4.81 µM | [1] | |
| Cisplatin | A375 (Melanoma) | 15.7 µM | [1] |
| A549 (Lung) | 33.03 µM | [1] | |
| PC3 (Prostate) | 6.27 µM | [1] | |
| MCF7 (Breast) | 12.8 µM | [1] |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.
Table 2: Clinical Efficacy of Sacituzumab Govitecan in Metastatic Triple-Negative Breast Cancer (ASCENT Trial)
This pivotal Phase 3 trial compared Sacituzumab govitecan to standard single-agent chemotherapy in patients with relapsed or refractory metastatic triple-negative breast cancer.
| Efficacy Endpoint | Sacituzumab govitecan | Standard Chemotherapy |
| Progression-Free Survival (PFS) | 5.6 months | 1.7 months |
| Overall Survival (OS) | 12.1 months | 6.7 months |
| Objective Response Rate (ORR) | 35% | 5% |
Table 3: Clinical Efficacy in Metastatic Colorectal Cancer
While direct head-to-head preclinical data of a this compound ADC versus FOLFIRI is limited, the following table presents clinical data for Labetuzumab govitecan and a standard FOLFIRI regimen in heavily pretreated metastatic colorectal cancer patients.
| Treatment | Progression-Free Survival (PFS) | Overall Survival (OS) |
| Labetuzumab govitecan | 3.6 months | 6.9 months |
| FOLFIRI + Bevacizumab | 10.3 months | 25.7 months |
Note: The patient populations and lines of therapy in these studies may differ, affecting direct comparison. The FOLFIRI data represents a first-line setting, while the Labetuzumab govitecan data is from a heavily pretreated population.
The Science Behind the Success: Mechanism of Action
The efficacy of this compound derived ADCs is rooted in their targeted delivery and potent mechanism of action.
The ADC binds to the Trop-2 receptor on the surface of the tumor cell and is internalized. Inside the cell, the linker is cleaved, releasing the active SN-38 payload. SN-38 then inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and ultimately, apoptosis (programmed cell death). A key advantage of some SN-38 ADCs is the "bystander effect," where the released SN-38 can diffuse out of the targeted cancer cell and kill neighboring tumor cells, even if they have low or no Trop-2 expression.
Experimental Protocols: Ensuring Rigorous and Reproducible Data
The following are detailed methodologies for the key experiments cited in the comparison of these therapeutics.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug that is required to inhibit the growth of 50% of a cell population (IC50).
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the this compound derived ADC and comparator chemotherapeutics are added to the wells.
-
Incubation: The plates are incubated for a period of 72 hours to allow the drugs to exert their cytotoxic effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.
-
IC50 Calculation: The absorbance data is used to generate dose-response curves, from which the IC50 values are calculated.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This study evaluates the efficacy of a drug in a living organism by measuring its ability to inhibit the growth of human tumors implanted in immunodeficient mice.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into different treatment groups, including the this compound derived ADC, a standard chemotherapeutic agent, and a vehicle control.
-
Drug Administration: The drugs are administered according to a predefined schedule and route (e.g., intravenously).
-
Tumor Volume Measurement: Tumor dimensions are measured with calipers two to three times a week, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Bioluminescence Imaging (Optional): For cell lines engineered to express luciferase, in vivo bioluminescence imaging can be used to non-invasively monitor tumor growth and metastasis in real-time.
-
Toxicity Monitoring: Animal body weight and general health are monitored regularly as indicators of treatment-related toxicity.
-
Endpoint Analysis: At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Survival data can also be analyzed using Kaplan-Meier curves.
Conclusion: A Paradigm Shift in Cancer Treatment
The evidence strongly suggests that this compound derived ADCs represent a significant advancement in oncology. Their ability to selectively deliver a highly potent payload to tumor cells translates into superior efficacy and a more favorable safety profile compared to traditional chemotherapeutics. As research continues to identify new targets and refine ADC technology, these innovative therapies are set to become a cornerstone of personalized cancer medicine, offering new hope to patients with difficult-to-treat malignancies.
References
Validating the Target Specificity of SN-38 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody-drug conjugates (ADCs) utilizing SN-38, the active metabolite of irinotecan. We delve into the critical aspect of target specificity, a cornerstone of ADC efficacy and safety, with a focus on different conjugation strategies involving the 10-hydroxyl (10-OH) and 20-hydroxyl (20-OH) positions of SN-38. This analysis includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant pathways and workflows.
Introduction to SN-38 ADCs and the Importance of Target Specificity
SN-38 is a potent topoisomerase I inhibitor, demonstrating 100 to 1,000 times more cytotoxicity than its prodrug, irinotecan.[1][2] Its incorporation into ADCs aims to deliver this potent payload specifically to cancer cells, thereby increasing the therapeutic window and reducing systemic toxicity. The target specificity of an SN-38 ADC is paramount and is determined by the selectivity of the monoclonal antibody (mAb) for its target antigen on the cancer cell surface and the stability of the linker connecting the antibody to the SN-38 payload.
A key challenge in developing SN-38 ADCs is the molecule's hydrophobicity and the limited number of sites for linker attachment without compromising its activity.[2] The two primary positions for linker conjugation are the 10-OH and 20-OH groups. Conjugation at the 20-OH position, as seen in the FDA-approved ADC Sacituzumab Govitecan (Trodelvy®), often requires a temporary protecting group, such as a tert-butyloxycarbonyl (Boc) group, on the more reactive 10-OH position during synthesis.[1] This guide will explore the validation of target specificity for SN-38 ADCs, considering these different manufacturing strategies.
Comparative Analysis of SN-38 ADC Performance
To objectively assess the target specificity of SN-38 ADCs, a series of in vitro and in vivo experiments are essential. Below, we summarize key performance data from preclinical studies of various SN-38 ADCs.
Table 1: In Vitro Cytotoxicity of SN-38 ADCs
| ADC | Target Antigen | Cell Line (Antigen Status) | IC50 (nM) | Reference |
| Sacituzumab Govitecan | Trop-2 | OVCAR-3 (Trop-2 High) | 8.5 | [3] |
| Sacituzumab Govitecan | Trop-2 | SK-OV-3 (Trop-2 Low) | 150 | [3] |
| hRS7-CL2-SN-38 | EGP-1 | Calu-3 (EGP-1 High) | Not Specified | [1] |
| Mil40-SN-38-ether | Her2 | SKOV-3 (Her2-positive) | 5.5 | [4][5] |
| Mil40-SN-38-ether | Her2 | MDA-MB-231 (Her2-negative) | >1000 | [4] |
| Free SN-38 | N/A | Multiple Cell Lines | 7.3 - 38.9 | [4] |
Table 2: In Vivo Efficacy of SN-38 ADCs in Xenograft Models
| ADC | Tumor Model | Dosing Regimen | Outcome | Reference |
| Sacituzumab Govitecan | Ovarian Cancer Xenograft (KRCH31, Trop-2 positive) | Twice weekly for 3 weeks | Significant tumor growth inhibition and increased median survival (60 days vs. 15-22 days for controls). | [3] |
| hRS7-CL-SN38 | Human Lung Adenocarcinoma Xenograft (Calu-3) | Not Specified | 80% of animals cured (no visible tumor) at 110 days. | [1] |
| Mil40-SN-38-ether | Not Specified | Not Specified | Significantly delayed tumor growth in vivo. | [4][5] |
Key Experimental Protocols for Validating Target Specificity
Detailed and robust experimental design is crucial for accurately assessing the target specificity of an SN-38 ADC. Below are protocols for key assays.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
Protocol:
-
Cell Seeding: Plate antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.[6]
-
ADC Treatment: Prepare serial dilutions of the SN-38 ADC, a non-targeting control ADC, and free SN-38. Add the treatments to the respective wells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Cell Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to each well and incubate for 2-4 hours.[7]
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the half-maximal inhibitory concentration (IC50) for each compound on both cell lines. A significantly lower IC50 on antigen-positive cells compared to antigen-negative cells indicates target specificity.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells after the payload is released from the target antigen-positive cells.
Protocol:
-
Cell Seeding: Co-culture a mixture of antigen-positive and antigen-negative cells (e.g., at a 1:1 ratio) in 96-well plates. The cell lines should be distinguishable, for example, by expressing different fluorescent proteins.
-
ADC Treatment: Treat the co-culture with the SN-38 ADC or a control ADC.
-
Incubation and Imaging: Incubate the plate and monitor cell viability over time using live-cell imaging to quantify the number of surviving antigen-positive and antigen-negative cells.[8]
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the targeted ADC to those treated with a non-targeting ADC or vehicle control. A significant reduction in the viability of antigen-negative cells in the presence of the targeted ADC demonstrates a bystander effect.
Competitive Binding Assay
This assay confirms that the ADC binds specifically to the target antigen.
Protocol:
-
Cell Preparation: Seed antigen-positive cells in a 96-well plate and incubate overnight.
-
Competition: Incubate the cells with a fixed concentration of fluorescently labeled naked antibody in the presence of increasing concentrations of the SN-38 ADC or unlabeled naked antibody.
-
Incubation and Washing: Incubate to allow binding to reach equilibrium, then wash the cells to remove unbound antibodies.
-
Data Analysis: Measure the fluorescence intensity in each well. A dose-dependent decrease in fluorescence with increasing concentrations of the ADC or unlabeled antibody indicates specific binding to the target antigen.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy and target specificity of the ADC in a living organism.
Protocol:
-
Tumor Implantation: Implant antigen-positive and antigen-negative tumor cells subcutaneously into the flanks of immunocompromised mice.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment groups: vehicle control, non-targeting ADC, naked antibody, and the SN-38 ADC. Administer the treatments intravenously.[3]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study (or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition and survival rates between the different treatment groups. Significantly greater tumor growth inhibition in the antigen-positive model compared to the antigen-negative model confirms target specificity in vivo.
Visualizing Key Mechanisms and Workflows
Mechanism of Action of a Trop-2 Targeted SN-38 ADC
Caption: Mechanism of a Trop-2 targeted SN-38 ADC.
Experimental Workflow for In Vitro Specificity Testing
References
- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer [frontiersin.org]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
A Comparative Analysis of Linker Technologies for 10-Boc-SN-38 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of effective antibody-drug conjugates (ADCs) hinges on the intricate interplay between the antibody, the cytotoxic payload, and the linker that connects them. For the potent topoisomerase I inhibitor SN-38, a derivative of irinotecan, the choice of linker technology is paramount to achieving a therapeutic window that maximizes efficacy while minimizing off-target toxicity. This guide provides a comparative analysis of different linker technologies for 10-Boc-SN-38, the protected form of SN-38 often used in ADC synthesis, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Key Performance Indicators of this compound Linker Technologies
The stability of the linker in systemic circulation and its ability to efficiently release the active SN-38 payload within the target tumor cell are critical determinants of an ADC's success. This section summarizes the quantitative data for various linker types that have been investigated for use with SN-38.
| Linker Type | Specific Linker Example | Drug-to-Antibody Ratio (DAR) | Serum Stability (Half-life) | Payload Release Mechanism | In Vitro Efficacy (IC50) | Key Findings & Citations |
| Enzyme-Cleavable | Cathepsin B-cleavable (Ether-linked) | ~7.1 | > 10 days (in human serum) | Enzymatic cleavage by Cathepsin B in the lysosome. | 5.5 nM (optimized ADC) | Novel ether linkage at the 10-OH position of SN-38 demonstrated high stability and potent cytotoxicity.[1] |
| Enzyme-Cleavable | Cathepsin B-cleavable (CL2E) | Not specified | > 10 days (in human serum) | Cathepsin B cleavage followed by intramolecular cyclization. | 34 nM - 242 nM (depending on the antibody and cell line) | More stable than CL2A, with slower payload release. Efficacy is dependent on the internalization rate of the antibody.[2][3] |
| pH-Sensitive | Acid-labile (CL2A) | ~6 | ~ 1 day (in human serum) | pH-mediated hydrolysis in the acidic environment of the lysosome. | 3.2 nM - 20 nM (depending on the antibody and cell line) | Demonstrates a faster drug release compared to more stable linkers, which can be advantageous for rapidly internalizing antibodies.[2][3][4] |
| pH-Sensitive | Carbamate-ester | Not specified | More stable than carbonate linker in neutral buffer. | Two-step release initiated by Cathepsin B cleavage followed by intramolecular cyclization. | Not specified | The carbamate-ester linkage provides enhanced stability at physiological pH compared to carbonate-based linkers.[5] |
| Non-Cleavable | Thioether (General) | Not specified | Generally high | Proteolytic degradation of the antibody in the lysosome. | Not specified for SN-38 | Non-cleavable linkers offer high plasma stability but rely on the complete degradation of the antibody for payload release, which can result in a different efficacy and toxicity profile.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies. Below are protocols for key experiments cited in the evaluation of this compound ADCs.
Synthesis of a Cathepsin B-Cleavable Ether-Linked SN-38 Conjugate
This protocol describes a novel strategy for creating a stable, high-drug-to-antibody ratio (DAR) SN-38 ADC.[1]
-
Synthesis of the Linker-Payload Moiety:
-
Protect the 10-OH group of SN-38.
-
Directly connect a Cathepsin B (CTSB)-sensitive linker (e.g., a dipeptide) to the 10-OH group of the protected SN-38 via an ether bond.
-
Introduce a maleimide group to the linker for subsequent conjugation to the antibody.
-
Incorporate polyethylene glycol (PEG) moieties into the linker to improve hydrophilicity and allow for a higher DAR without causing aggregation.
-
-
Antibody Conjugation:
-
Partially reduce the interchain disulfide bonds of a monoclonal antibody (e.g., Trastuzumab) using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.
-
React the maleimide-functionalized linker-payload with the reduced antibody to form a stable thioether bond.
-
Purify the resulting ADC using chromatography techniques such as size-exclusion chromatography (SEC) to remove unconjugated drug-linker and aggregated species.
-
-
Characterization:
In Vitro Serum Stability Assay
This assay evaluates the stability of the ADC in human serum, a critical parameter for predicting its in vivo performance.
-
Incubate the ADC in human serum at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).
-
At each time point, capture the ADC from the serum using an appropriate method (e.g., affinity chromatography with Protein A/G).
-
Elute the captured ADC and analyze the amount of released SN-38 using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Calculate the half-life (t½) of the ADC in serum by fitting the data to a first-order decay model.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
-
Plate cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, free SN-38 (as a positive control), and a non-targeting ADC (as a negative control).
-
Incubate the cells for a specified period (e.g., 72 or 96 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Visualizing the Mechanisms
Diagrams are essential for understanding the complex biological and experimental processes involved in ADC technology.
Caption: SN-38 signaling pathway.
Caption: Experimental workflow for ADC development.
Conclusion
The selection of a linker for this compound ADCs is a critical decision that profoundly impacts the therapeutic index of the resulting conjugate. Enzyme-cleavable linkers, particularly those with enhanced stability such as ether-based linkages, offer a promising approach by providing a long serum half-life while ensuring efficient payload release in the tumor microenvironment. pH-sensitive linkers like CL2A can be effective, especially for rapidly internalizing antibodies, but their lower serum stability may lead to premature drug release. Non-cleavable linkers, while highly stable, have a different mechanism of action that is entirely dependent on antibody degradation.
Ultimately, the optimal linker technology will depend on the specific characteristics of the target antigen, the antibody, and the desired therapeutic outcome. The data and protocols presented in this guide provide a framework for the rational design and evaluation of next-generation SN-38 ADCs with improved efficacy and safety profiles.
References
- 1. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
A Comparative Benchmarking Guide to SN-38 Nanoparticle Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various nanoparticle delivery systems for 7-ethyl-10-hydroxycamptothecin (SN-38), the potent active metabolite of irinotecan. While the direct use of 10-Boc-SN-38 in final formulations is not extensively documented, as the Boc group is typically a protecting group removed during synthesis, this guide focuses on the delivery of the active compound, SN-38. The objective is to offer a clear comparison of performance metrics and detailed experimental protocols to aid in the selection and development of optimal SN-38 delivery platforms.
SN-38's clinical application is hampered by its poor solubility and the instability of its active lactone ring at physiological pH.[1] Nanoparticle-based delivery systems offer a promising solution to these challenges by enhancing solubility, stability, and tumor-specific delivery.[2] This guide will compare several prominent SN-38 nanoparticle formulations, including albumin-based nanoparticles, polymeric nanoparticles, solid lipid nanoparticles, and nanocrystals.
Comparative Performance of SN-38 Nanoparticle Delivery Systems
The following tables summarize the key quantitative data from various studies on different SN-38 nanoparticle formulations.
| Nanoparticle System | Composition | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Entrapment Efficiency (%) | Reference |
| HSA-PLA NPs | Human Serum Albumin-Polylactic Acid | 163 ± 21 | -32.4 ± 1.4 | 19.4 ± 0.5 | 97.1 ± 2.6 | [3] |
| PLGA NPs | Poly Lactic-co-Glycolic Acid | 170.5 ± 11.87 | Not Reported | 5.95 ± 0.087 | 77.35 ± 2.31 | [4] |
| SLN-SN38 | Solid Lipid Nanoparticles | ~103 | -5 to -15 | Not Reported | ~90 | [5] |
| PEG-SLN-SN38 | PEGylated Solid Lipid Nanoparticles | ~131 | -5 to -15 | Not Reported | ~90 | [5] |
| SN-38/NCs-A | SN-38 Nanocrystals | 229.5 ± 1.99 | Not Reported | Not Applicable | Not Applicable | [1] |
| SN-38/NCs-B | SN-38 Nanocrystals | 799.2 ± 14.44 | Not Reported | Not Applicable | Not Applicable | [1] |
| Phytantriol Cubosomes | Phytantriol with α-monoglyceride additives | 190-230 | -17 to -22 | Not Reported | >97 | [6] |
Table 1: Physicochemical Properties of SN-38 Nanoparticle Formulations
| Nanoparticle System | Cell Line | IC50 | Incubation Time (h) | Reference |
| HSA-PLA (SN-38) NPs | A549, PC3, BT549, HT29, A2780, A431, MIA PaCa-2 | 0.001–0.494 µM | Not Specified | [3] |
| SLN-SN38 | C-26 | 886.4 nM | 48 | [2] |
| PEG-SLN-SN38 | C-26 | 1148.0 nM | 48 | [2] |
| Free SN-38 | C-26 | 10167.7 nM | 48 | [2] |
| SLN-SN38 | HCT-116 | 217.3 nM | 48 | [2] |
| PEG-SLN-SN38 | HCT-116 | 220.6 nM | 48 | [2] |
| Free SN-38 | HCT-116 | 282.7 nM | 48 | [2] |
| SN-38/NCs-A | HT1080 | 0.046 µg/mL | Not Specified | [1] |
| SN-38/NCs-B | HT1080 | 0.111 µg/mL | Not Specified | [1] |
| Free SN-38 | HT1080 | 0.104 µg/mL | Not Specified | [1] |
Table 2: In Vitro Cytotoxicity (IC50) of SN-38 Formulations
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
Preparation of HSA-PLA (SN-38) Nanoparticles
This protocol is based on an encapsulation strategy utilizing the reversible lactone-carboxylate equilibrium of SN-38.[3]
-
Preparation of SN-38 Solution: Dissolve SN-38 in an alkaline methanol solution (0.1% w/v NaOH in 60% v/v methanol) to convert the lactone form to the more soluble carboxylate form.
-
Nanoparticle Formulation: Prepare Human Serum Albumin-Polylactic Acid (HSA-PLA) nanoparticles as previously described. Disperse the lyophilized HSA-PLA powder in the SN-38 solution.
-
Encapsulation: Subject the mixture to probe sonication to encapsulate the SN-38 carboxylate within the HSA-PLA nanoparticles.
-
Lactone Reconversion: Acidify the nanoparticle suspension with HCl to convert the encapsulated SN-38 from its carboxylate form back to the active lactone form.
-
Purification and Lyophilization: Purify the nanoparticles through centrifugation and wash steps to remove unencapsulated SN-38. Lyophilize the final product for storage.
Preparation of SN-38 Loaded PLGA Nanoparticles
This protocol utilizes a modified emulsification-solvent evaporation technique.
-
Organic Phase Preparation: Dissolve SN-38 and Poly Lactic-co-Glycolic Acid (PLGA) in a suitable organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure, leading to the formation of solid SN-38 loaded PLGA nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, wash with deionized water to remove excess stabilizer and unencapsulated drug, and then lyophilize.
Characterization of Nanoparticles
The following are standard methods for characterizing the physicochemical properties of nanoparticles.
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS) using an instrument such as a Zetasizer Nano. Samples are diluted in deionized water to an appropriate concentration before measurement.[1][7]
-
Morphology: Visualized by transmission electron microscopy (TEM). A drop of the nanoparticle suspension is placed on a carbon-coated copper grid, allowed to dry, and then imaged.[1]
-
Drug Loading and Entrapment Efficiency: The amount of SN-38 encapsulated in the nanoparticles is quantified using High-Performance Liquid Chromatography (HPLC). A known amount of lyophilized nanoparticles is dissolved in a suitable solvent to release the drug, and the concentration is measured against a standard curve.
-
Crystalline State: Analyzed by X-ray powder diffraction (XRPD) to determine if the drug is in a crystalline or amorphous state within the nanoparticle.[1][7]
In Vitro Cytotoxicity Assay
The potency of the SN-38 formulations is assessed using a cell viability assay, such as the MTT or SRB assay, on various cancer cell lines.
-
Cell Seeding: Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the different SN-38 nanoparticle formulations and a free SN-38 control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT) and incubate further. Then, solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
IC50 Calculation: Plot the cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50).
Mandatory Visualizations
Signaling Pathway of SN-38
SN-38 exerts its cytotoxic effects by inhibiting Topoisomerase I, a nuclear enzyme essential for DNA replication and repair.[8][9] This leads to the accumulation of DNA double-strand breaks and subsequent cell death.
Caption: Mechanism of action of SN-38.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram illustrates a typical workflow for the preparation and analysis of SN-38 loaded nanoparticles.
Caption: Nanoparticle formulation and characterization workflow.
References
- 1. dovepress.com [dovepress.com]
- 2. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Albumin-based nanoparticles encapsulating SN-38 demonstrate superior antitumor efficacy compared to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid lipid nanoparticles containing 7-ethyl-10-hydroxycamptothecin (SN38): Preparation, characterization, in vitro, and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of SN-38-Encapsulated Phytantriol Cubosomes Containing α-Monoglyceride Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
Comparative Efficacy of 10-O-Substituted SN-38 Formulations: An In Vitro and In Vivo Correlation
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of a novel 10-O-substituted SN-38 prodrug versus the conventional chemotherapeutic agent, irinotecan. This guide provides a detailed analysis of preclinical data, experimental protocols, and the underlying mechanism of action.
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity. However, its clinical utility is hampered by poor solubility and stability. To overcome these limitations, various prodrug strategies have been explored, including modifications at the 10-hydroxyl position of the SN-38 molecule. This guide focuses on a representative 10-O-substituted SN-38 prodrug, specifically an amino acid conjugate (compound 5e from a selected study), and compares its efficacy with the widely used prodrug, irinotecan.
It is important to note that while the query specified a "10-Boc-SN-38" formulation, a comprehensive literature search did not yield specific efficacy studies for a formulation with this exact designation. The tert-butyloxycarbonyl (Boc) group is commonly used as a protecting group in chemical synthesis and "BOC-SN-38" is often an intermediate. Therefore, this guide presents data on a well-characterized 10-O-substituted SN-38 prodrug to provide a relevant and data-supported comparison.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the in vitro cytotoxicity and in vivo antitumor activity of the 10-O-amino acid-substituted SN-38 prodrug (5e), SN-38, and irinotecan.
Table 1: In Vitro Cytotoxicity (IC50) of SN-38 Prodrugs and Irinotecan [1][2]
| Compound | HeLa (Human Cervical Cancer) IC50 (µM) | SGC-7901 (Human Gastric Cancer) IC50 (µM) |
| Irinotecan | 3.16 ± 0.25 | 1.95 ± 0.18 |
| SN-38 | 0.0028 ± 0.0003 | 0.0042 ± 0.0005 |
| Prodrug 5e | 0.0035 ± 0.0004 | 0.0061 ± 0.0007 |
IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Table 2: In Vivo Antitumor Efficacy in a Human Colon Xenograft Model [1]
| Treatment Group (60 mg/kg) | Tumor Growth Inhibition Rate (%) |
| Vehicle Control | 0 |
| Irinotecan | 51 |
| SN-38 | 8.6 |
| Prodrug 5e | 51 |
Experimental Protocols
In Vitro Cytotoxicity Assay[1][2]
-
Cell Lines: Human cervical cancer (HeLa) and human gastric cancer (SGC-7901) cell lines were used.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess cell viability.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of irinotecan, SN-38, and the 10-O-substituted SN-38 prodrug (5e) for a specified period.
-
Following treatment, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured using a microplate reader at a specific wavelength to determine the percentage of viable cells.
-
IC50 values were calculated from the dose-response curves.
-
In Vivo Antitumor Efficacy Study[1]
-
Animal Model: A human colon adenocarcinoma SW1116 xenograft model was established in nude mice.
-
Procedure:
-
SW1116 cells were subcutaneously injected into the flanks of the mice.
-
When the tumors reached a palpable size, the mice were randomly assigned to different treatment groups (vehicle control, irinotecan, SN-38, and prodrug 5e).
-
The respective treatments were administered via injection into the tumor section daily for six consecutive days at a dose of 60 mg/kg.
-
Tumor size and body weight were measured every two days.
-
The tumor growth inhibition rate was calculated at the end of the study.
-
Mandatory Visualizations
Signaling Pathway of SN-38
The primary mechanism of action for SN-38 is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and transcription.
References
Assessing the Cross-Reactivity of Antibodies Generated Against SN-38 Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for the accurate quantification and characterization of drug molecules. This guide provides a detailed comparison of the cross-reactivity of antibodies generated against SN-38, the active metabolite of the chemotherapeutic drug irinotecan. Understanding the cross-reactivity profile is crucial for developing robust immunoassays for pharmacokinetic (PK) and pharmacodynamic (PD) studies of SN-38-containing therapeutics, including antibody-drug conjugates (ADCs).
SN-38 is a potent topoisomerase I inhibitor, estimated to be 200 to 2,000 times more cytotoxic than its prodrug, irinotecan.[1][2] However, its clinical utility as a standalone agent is hampered by poor solubility.[1][3][4] This limitation is overcome by its inclusion as a payload in ADCs, such as sacituzumab govitecan, where it is conjugated to a monoclonal antibody targeting a tumor-specific antigen.[5][6] The development of such conjugates necessitates precise measurement of SN-38 levels, requiring antibodies with high specificity that can distinguish SN-38 from its parent drug, irinotecan, and other metabolites.
Antibodies against small molecules like SN-38, known as haptens, are generated by conjugating them to larger carrier proteins, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response.[3][4] The resulting antibodies' specificity is then evaluated to ensure they do not cross-react with structurally similar molecules, which could lead to inaccurate measurements and misinterpretation of experimental results.[7][8]
Structural Differences: Irinotecan vs. SN-38
The primary determinant of antibody specificity between irinotecan and SN-38 lies in their distinct chemical structures. Irinotecan is a water-soluble prodrug that is converted in the body to the active SN-38 by carboxylesterases.[9] This conversion involves the cleavage of a bulky bis-piperidine side chain at the C-10 position of the camptothecin core, exposing a hydroxyl group.[9] This structural change is the key feature that antibodies can be raised to recognize with high specificity.
-
Irinotecan: Possesses a large, hydrophilic [1,4'-bipiperidine]-1'-carboxylate side chain, which enhances its solubility.[9][10][11]
-
SN-38: Features a simple hydroxyl group at the C-10 position, which is responsible for its potent anti-tumor activity but also contributes to its poor solubility.[1][12]
Comparative Analysis of Antibody Cross-Reactivity
The development of specific ELISAs for both irinotecan and SN-38 has allowed for the quantitative assessment of antibody cross-reactivity. Studies have successfully generated antibodies that can differentiate between the two molecules with high fidelity.
| Antibody Specificity | Target Analyte | Cross-Reactivity with Irinotecan | Cross-Reactivity with SN-38 | Reference |
| Anti-Irinotecan Antibody | Irinotecan | 100% | Almost None | [13][14] |
| Anti-SN-38 Antibody | SN-38 | 0.08% | 100% | [13][14] |
The data clearly indicates that highly specific polyclonal and monoclonal antibodies can be generated.[3][4] The anti-irinotecan antibody shows virtually no binding to SN-38, and conversely, the anti-SN-38 antibody exhibits minimal cross-reactivity with the irinotecan prodrug.[13][14] This high degree of specificity is essential for accurately monitoring the conversion of irinotecan to SN-38 and for quantifying SN-38 in biological samples without interference from the parent compound.
Experimental Protocols
The generation and characterization of specific antibodies against SN-38 involve several key experimental steps. The following protocols are based on established methodologies for hapten-carrier conjugation and immunoassay development.[3][4][13][14]
1. Hapten Synthesis and Conjugation to Carrier Protein
-
Objective: To prepare an immunogen by covalently linking SN-38 (the hapten) to a larger carrier protein (e.g., KLH or BSA) to make it immunogenic.
-
Methodology:
-
SN-38 is functionalized by introducing a linker arm, for example, by adding a glycine or 4-amino-4-oxobutanyol(glycine) moiety.[3][4] This provides a functional group for conjugation without masking key epitopes on the SN-38 molecule.
-
The chemical modification of the hapten is confirmed using IR, NMR, and mass spectrometry.[3][4]
-
The functionalized SN-38 is then conjugated to the carrier protein (e.g., BSA) using a coupling agent, such as the N-succinimidyl ester method.[13][14]
-
The resulting SN-38-protein conjugate is purified to remove unconjugated hapten and reagents.
-
2. Antibody Generation and Purification
-
Objective: To produce polyclonal or monoclonal antibodies that recognize SN-38.
-
Methodology:
-
Animals (typically rabbits for polyclonal or mice for monoclonal antibodies) are immunized with the SN-38-carrier protein conjugate.[3][4][13]
-
A series of immunizations are performed to elicit a high-titer antibody response.
-
For polyclonal antibodies, serum is collected, and the antibodies are purified.
-
For monoclonal antibodies, spleen cells from immunized mice are fused with myeloma cells to create hybridomas, which are then screened to identify clones producing antibodies with the desired specificity.[3][4]
-
3. Cross-Reactivity Assessment by Competitive ELISA
-
Objective: To determine the specificity of the anti-SN-38 antibody by measuring its binding to SN-38 in the presence of potential cross-reactants like irinotecan.
-
Methodology:
-
A 96-well microtiter plate is coated with an SN-38-enzyme conjugate (e.g., SN-38-HRP).[13][14]
-
The anti-SN-38 antibody is pre-incubated with either standard solutions of SN-38 or varying concentrations of the potential cross-reactant (irinotecan).
-
This mixture is then added to the coated wells. The free antibody (not bound to the standard or cross-reactant) will bind to the SN-38-HRP on the plate.
-
The plate is washed to remove unbound reagents.
-
A substrate for the enzyme is added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the concentration of SN-38 or the cross-reactant in the solution.
-
Cross-reactivity is calculated as the ratio of the concentration of SN-38 required to cause 50% inhibition of binding to the concentration of the cross-reactant required for the same level of inhibition, multiplied by 100.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams outline the metabolic pathway of irinotecan and the experimental workflow for assessing antibody cross-reactivity.
Caption: Metabolic conversion of Irinotecan to its active form, SN-38.
Caption: Workflow for antibody generation and cross-reactivity assessment.
References
- 1. 7-Ethyl-10-Hydroxycamptothecin | C22H20N2O5 | CID 104842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation of anti-SN38 antibody for loading efficacy and therapeutic monitoring of SN38-containing therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. elisakits.co.uk [elisakits.co.uk]
- 8. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Irinotecan | C33H38N4O6 | CID 60838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Development of ELISAs for irinotecan and its active metabolite SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to 10-Boc-SN-38 and Other Topoisomerase I Inhibitor Prodrugs
For researchers and drug development professionals navigating the landscape of cancer therapeutics, the strategic design of prodrugs for potent cytotoxic agents is of paramount importance. SN-38, the active metabolite of irinotecan, is a powerful topoisomerase I inhibitor, yet its clinical utility is hampered by poor solubility and stability. This has spurred the development of various prodrug strategies aimed at improving its pharmacokinetic profile and therapeutic index. This guide provides a detailed comparison of 10-Boc-SN-38, a more recent investigational prodrug, with other established and emerging topoisomerase I inhibitor prodrugs.
Mechanism of Action: Targeting the DNA Replication Machinery
Topoisomerase I inhibitors exert their anticancer effects by trapping the topoisomerase I-DNA cleavage complex. This prevents the re-ligation of single-strand breaks introduced by the enzyme to relieve torsional stress during DNA replication and transcription. The accumulation of these stalled complexes leads to the formation of lethal double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. The core mechanism for all prodrugs discussed here relies on the eventual release of a topoisomerase I-inhibiting molecule.
Activation Pathways of Topoisomerase I Inhibitor Prodrugs
The activation of these prodrugs is a critical step in their mechanism of action, often involving enzymatic cleavage to release the active cytotoxic agent.
Irinotecan (CPT-11) is converted to its active metabolite, SN-38, by carboxylesterases primarily in the liver and tumor tissue.[1][2] this compound is designed with a tert-butyloxycarbonyl (Boc) protecting group at the 10-hydroxyl position of SN-38. This group is intended to be cleaved by intracellular esterases or under the acidic conditions often found in the tumor microenvironment to release the active SN-38. Other topoisomerase I inhibitors like topotecan, exatecan, and gimatecan are administered as the active drug and do not require metabolic activation.[3][4]
Comparative In Vitro Cytotoxicity
The in vitro cytotoxicity of these compounds is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (and related 10-substituted prodrugs) | HeLa | <3.2 (for most active derivatives) | [5] |
| SGC-7901 | ~30-fold lower than Irinotecan | [5] | |
| SN-38 | HT-29 | 8.8 | [2] |
| HeLa | ~1000-fold lower than Irinotecan | [5] | |
| Irinotecan (CPT-11) | HT-29 | >100 | [2] |
| HeLa | ~3200 | [5] | |
| Topotecan | HT-29 | 33 | [2] |
| MOLT-4 | ~5 | [6] | |
| Exatecan (DX-8951f) | MOLT-4 | ~0.1 | [6] |
| CCRF-CEM | ~0.2 | [6] | |
| DU145 | ~0.5 | [6] | |
| DMS114 | ~0.3 | [6] | |
| Gimatecan (ST1481) | SNU-1 | 1.95 | [7] |
| HGC27 | 1.63 | [7] |
Note: IC50 values are highly dependent on the cell line and experimental conditions (e.g., drug exposure time). Data from different studies should be compared with caution.
From the available data, SN-38 is consistently the most potent cytotoxic agent in vitro.[2][5] Prodrugs of SN-38, including the class of 10-substituted derivatives to which this compound belongs, demonstrate significantly greater potency than the parent prodrug, irinotecan.[5] Exatecan stands out as a particularly potent inhibitor, with picomolar IC50 values across several cell lines.[6] Gimatecan also exhibits high nanomolar potency against gastric cancer cell lines.[7]
Comparative In Vivo Antitumor Efficacy
Preclinical xenograft models are crucial for evaluating the in vivo antitumor activity of these compounds. The following table summarizes some of the reported findings.
| Compound | Xenograft Model | Dosing Schedule | Antitumor Activity | Reference |
| 10-Boronic acid SN-38 (B1) | U87MG (glioblastoma) | 2.0 mg/kg | Significant tumor growth inhibition | [] |
| Irinotecan (CPT-11) | HT-29 (colon) | Varies | Moderate tumor growth inhibition | [4][9][10] |
| Topotecan | Various | Varies | Regressions in some colon and rhabdomyosarcoma xenografts | [11] |
| Exatecan (DX-8951f) | Various | Varies | Superior efficacy to topotecan and irinotecan in several models | [12][13] |
| Gimatecan (ST1481) | Various | Oral, various schedules | Impressive antitumor efficacy in a large panel of xenografts | [14] |
Note: Antitumor activity is dependent on the tumor model, drug dose, and treatment schedule. Direct comparisons should be made with caution.
While specific in vivo data for this compound is limited, a related compound, 10-boronic acid substituted SN-38, has shown significant antitumor activity in a glioblastoma xenograft model.[] This suggests that modifications at the 10-position of SN-38 can yield prodrugs with promising in vivo efficacy. Established drugs like irinotecan and topotecan show activity in various models, while newer agents like exatecan and gimatecan have demonstrated superior or impressive antitumor effects in preclinical studies.[7][11][12][13][14]
Pharmacokinetic Profiles
The pharmacokinetic properties of these prodrugs determine the exposure of the tumor to the active drug. A longer half-life and preferential accumulation in tumor tissue are desirable characteristics.
| Compound | Species | Key Pharmacokinetic Parameters | Reference |
| Irinotecan (CPT-11) | Mouse | t1/2 of CPT-11: ~1 h; SN-38 maintained at ~0.1 µg/mL for a few hours | [15] |
| Topotecan | Mouse | Non-linear pharmacokinetics; t1/2 of ~2-3 hours in patients | [11][16][17][18] |
| Exatecan (DX-8951f) | Human | Linear pharmacokinetics | [12] |
| Gimatecan (ST1481) | Human | Very long apparent biological half-life (~77 h) | [14][19][20] |
Pharmacokinetic data for this compound is not yet widely available in the public domain. However, the design of SN-38 prodrugs often aims to improve upon the pharmacokinetic profile of irinotecan, which has a relatively short half-life and variable conversion to SN-38.[15] Gimatecan is notable for its exceptionally long half-life in humans, which allows for sustained exposure to the active drug.[14][19][20]
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This common colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced antitumor activity of 6-hydroxymethylacylfulvene in combination with irinotecan and 5-fluorouracil in the HT29 human colon tumor xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gimatecan exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 10. The synergistic effects of low-dose irinotecan and TRAIL on TRAIL-resistant HT-29 colon carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of topotecan in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Gimatecan, a novel camptothecin with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physiologically based pharmacokinetic model for topotecan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mathematical modeling of topotecan pharmacokinetics and toxicodynamics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Scholars@Duke publication: Phase I and pharmacokinetic study of gimatecan given orally once a week for 3 of 4 weeks in patients with advanced solid tumors. [scholars.duke.edu]
- 20. [PDF] Research Progress of SN38 Drug Delivery System in Cancer Treatment | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Therapeutic Index of 10-Boc-SN-38 Conjugates Versus Standard of Care in Oncology Research
For Immediate Release
In the landscape of oncology drug development, the quest for therapies with a higher therapeutic index—a measure of a drug's beneficial effects at a dose that is not harmfully toxic—is paramount. This guide provides a comparative evaluation of emerging 10-Boc-SN-38 conjugates against the established standard of care for relevant malignancies, primarily focusing on colorectal cancer. The data presented herein, derived from preclinical studies, aims to equip researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and development directions.
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor.[1] While significantly more cytotoxic to cancer cells than its prodrug irinotecan, the clinical utility of free SN-38 is hampered by its poor solubility and stability.[2] The use of a tert-butyloxycarbonyl (Boc) protecting group at the 10-hydroxyl position (this compound) facilitates the synthesis of various SN-38 conjugates, including antibody-drug conjugates (ADCs), designed to improve its therapeutic index by enabling targeted delivery to tumor cells and minimizing systemic exposure.[1]
Quantitative Comparison of Therapeutic Efficacy and Toxicity
The following tables summarize preclinical data for this compound-derived conjugates and the standard of care, irinotecan (a key component of the FOLFIRI regimen). It is important to note that the data are compiled from different studies and direct cross-study comparisons should be made with caution due to variations in experimental models and methodologies.
Table 1: Preclinical Efficacy of this compound Conjugates and Irinotecan in Human Colorectal Cancer Xenograft Models
| Compound/Regimen | Cancer Model | Dosing Schedule | Efficacy Endpoint | Result | Reference |
| This compound Derived Conjugates | |||||
| Labetuzumab Govitecan (anti-CEACAM5-SN-38 ADC) | COLO 205 | Not specified | Tumor Growth Inhibition | Significant antitumor effects compared to non-targeting ADC | [3][4] |
| Sacituzumab Govitecan (anti-Trop-2-SN-38 ADC) | Capan-1 (Pancreatic) | Single injection | SN-38 Tumor Delivery (AUC) | 20- to 136-fold more SN-38 delivered to tumors than irinotecan | [1][5] |
| Sacituzumab Govitecan (anti-Trop-2-SN-38 ADC) | COLO 205 | Not specified | Tumor Growth Inhibition | Significant antitumor effects at non-toxic doses | [3][4] |
| Standard of Care | |||||
| Irinotecan | HT29 | Not specified | Tumor Growth Inhibition | 39% | [6] |
| Irinotecan | HCT116 | Not specified | Tumor Growth Inhibition | Not statistically significant | [6] |
| FOLFIRI (Irinotecan component) | HCT-116 Orthotopic | 16 or 24 mg/kg CPT-11 | Inhibition of Metastasis | Significant inhibition of tumor growth and metastasis | [7] |
Table 2: Preclinical Toxicity of this compound Conjugates and Irinotecan in Animal Models
| Compound/Regimen | Animal Model | Dosing Schedule | Toxicity Endpoint | Result | Reference |
| This compound Derived Conjugates | |||||
| Sacituzumab Govitecan (anti-Trop-2-SN-38 ADC) | Mice | 2 x 12 mg/kg (SN-38 equiv.) | Maximum Tolerated Dose (MTD) | Tolerated with transient elevations in liver enzymes | [4] |
| Sacituzumab Govitecan (anti-Trop-2-SN-38 ADC) | Cynomolgus Monkeys | 2 x 0.96 mg/kg | No Observed Adverse Effect Level (NOAEL) | Tolerated with transient, non-severe decreases in blood counts | [4] |
| Standard of Care | |||||
| Irinotecan | Mice (Holoxenic) | 60-80 mg/kg/4 days | Lethal Dose (LD) | LD was between 60 and 80 mg/kg | [6] |
| Irinotecan | Mice | 400 mg/kg (i.v.) | Toxic Deaths | Toxic deaths observed | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summarized protocols for key experiments cited in this guide.
In Vivo Tumor Xenograft Efficacy Study
-
Cell Culture and Implantation: Human colorectal cancer cells (e.g., COLO 205, HT29, HCT-116) are cultured under standard conditions. A specified number of cells (typically 5-10 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The this compound conjugate, irinotecan, or vehicle control is administered according to the specified dosing schedule (e.g., intravenously, intraperitoneally).
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints can include tumor regression and survival.[6][7][9]
Maximum Tolerated Dose (MTD) Study
-
Animal Model: Healthy mice or other relevant species (e.g., Cynomolgus monkeys) are used.[4]
-
Dose Escalation: Animals are divided into cohorts and receive escalating doses of the test compound (e.g., the SN-38 conjugate).
-
Toxicity Monitoring: Animals are closely monitored for signs of toxicity, including weight loss, changes in behavior, and alterations in hematological and clinical chemistry parameters (e.g., liver enzymes, blood cell counts).[4]
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity, often defined as a certain percentage of body weight loss or severe clinical signs.[4]
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action, the process of creating a this compound conjugate, and the workflow for evaluating its therapeutic index.
Caption: Mechanism of action of SN-38 in a cancer cell.
Caption: Workflow for the synthesis of a this compound antibody-drug conjugate.
Caption: Experimental workflow for determining the therapeutic index.
Conclusion
The development of this compound conjugates represents a promising strategy to harness the high potency of SN-38 while mitigating its associated toxicities. Preclinical data suggests that these conjugates, particularly ADCs, can achieve significantly higher concentrations of the active drug in tumor tissues compared to systemic administration of irinotecan, and are well-tolerated at effective doses in animal models.[1][4] This improved tumor-specific delivery is the cornerstone of an enhanced therapeutic index.
References
- 1. Enhanced Delivery of SN-38 to Human Tumor Xenografts with an Anti-Trop-2-SN-38 Antibody Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the therapeutic index in cancer therapy by using antibody-drug conjugates designed with a moderately cytotoxic drug. | Semantic Scholar [semanticscholar.org]
- 3. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: preclinical studies in human cancer xenograft models and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 7. The combination of 5-FU, leucovorin and CPT-11 (FOLFIRI) prolongs survival through inhibition of metastasis in an orthotopic model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the pharmacokinetics and efficacy of irinotecan after administration by the intravenous versus intraperitoneal route in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of 10-Boc-SN-38: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like 10-Boc-SN-38, a protected form of the highly active metabolite of Irinotecan, SN-38, is a critical component of laboratory safety and environmental responsibility.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical waste.
Hazard Profile and Safety Precautions
Key Safety Precautions:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[5] For situations with a risk of dust generation, respiratory protection may be necessary.
-
Avoid Contact: Prevent contact with skin and eyes.[5] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[5]
-
Contaminated Clothing: Take off any contaminated clothing immediately.[5]
-
Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools and explosion-proof equipment where applicable.[5]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure adequate ventilation.[5]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[4][5]
-
Collect: Carefully collect the spilled material using appropriate tools (e.g., spark-proof) and place it into a suitable, closed, and labeled container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Procedures
The primary recommendation for the disposal of SN-38 and, by extension, this compound, is through a licensed chemical destruction facility.[5]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Place all waste material, including empty containers and contaminated articles, in a suitable, tightly closed, and clearly labeled container.[5] The label should identify the contents as "Hazardous Chemical Waste: this compound."
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[5]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. The recommended methods of destruction are controlled incineration with flue gas scrubbing.[5]
-
Environmental Protection: Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into sewer systems or the environment.[4][5]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information for the related compound SN-38.
| Property | Data | Reference |
| Chemical Formula | C₂₂H₂₀N₂O₅ | --INVALID-LINK--[4] |
| Molecular Weight | 392.4 g/mol | --INVALID-LINK--[4] |
| UN Number | UN2811 | --INVALID-LINK--[4] |
| Transport Hazard Class | 6.1 (Toxic substances) | --INVALID-LINK--[4] |
| Packing Group | III | --INVALID-LINK--[4] |
| Water Hazard Class | 3 (Extremely hazardous for water) | --INVALID-LINK--[4] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the specific chemical deactivation of this compound in a laboratory setting. The recommended procedure is to treat it as a hazardous chemical waste and transfer it to a specialized disposal facility.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 10-Boc-SN-38
Audience: Researchers, scientists, and drug development professionals.
This document provides critical safety protocols and logistical plans for the handling and disposal of 10-Boc-SN-38. Given that this compound is a derivative of the potent cytotoxic compound SN-38, it should be handled with extreme caution to minimize exposure risks. The following procedures are based on established guidelines for managing highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic drugs.
I. Operational Plan: Safe Handling and Storage
A. Engineering Controls: All work with this compound, particularly when handling the solid compound or preparing solutions, must be conducted in a designated containment area.
-
Primary Engineering Control: A certified Class II, Type A2 ducted Biological Safety Cabinet (BSC) or a chemical fume hood is required to protect the operator from inhalation of particles and aerosols.[1] The work surface should be covered with a disposable, plastic-backed absorbent pad, which should be disposed of as cytotoxic waste after each use or at the end of the day.[2]
-
Secondary Engineering Control: The laboratory should have controlled access, and the air pressure should be negative relative to surrounding areas to prevent the escape of contaminants.[3]
B. Personal Protective Equipment (PPE): The selection and proper use of PPE are critical to prevent skin, eye, and respiratory exposure. Double gloving is a mandatory practice.[2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated gloves (ASTM D6978 certified).[4] The outer glove should be worn over the cuff of the gown, and the inner glove underneath.[5] Gloves should be changed every hour or immediately if contaminated or torn.[2] | Prevents skin contact with the cytotoxic compound. Double gloving provides an additional barrier against contamination. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[1][6] | Protects the skin and personal clothing from contamination. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[7] For tasks with a splash risk, chemical splash goggles and a full-face shield should be worn.[6] | Protects the eyes and face from splashes of liquids or airborne particles. |
| Respiratory Protection | An N95 respirator should be used when handling the solid compound outside of a primary engineering control or if there is a risk of aerosol generation.[1][5] | Prevents the inhalation of hazardous airborne particles. |
| Foot Protection | Disposable shoe covers should be worn in the designated handling area and removed before exiting. | Prevents the tracking of contaminants out of the controlled workspace. |
C. Storage: this compound should be stored at room temperature in the continental US, though this may vary elsewhere; always refer to the Certificate of Analysis for specific storage conditions.[8] It should be kept in a clearly labeled, sealed container in a designated and secure area with restricted access. The storage area should be well-ventilated.
II. Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
A. Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, gowns, shoe covers, absorbent pads, and empty vials, must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container.[7][9] This container should be clearly labeled with the cytotoxic symbol.[9]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Liquid Waste" and includes the chemical name. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of immediately into a designated, puncture-proof sharps container for cytotoxic waste.[10]
B. Decontamination and Cleaning:
-
All surfaces and equipment must be decontaminated after use. A solution of detergent and water is generally recommended for initial cleaning, followed by a suitable decontaminating agent.[11] Studies have shown that sodium hypochlorite (0.1%) and quaternary ammonium solutions can be effective in decontaminating surfaces contaminated with irinotecan, a related compound.[12]
-
All cleaning materials must be disposed of as cytotoxic waste.
C. Final Disposal: The final disposal method for all cytotoxic waste is typically high-temperature incineration.[9] Arrangements should be made with a certified hazardous waste disposal vendor for the collection and disposal of cytotoxic waste containers.
III. Experimental Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 2. osha.gov [osha.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Cytotoxic Drug Safety [tru.ca]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. danielshealth.ca [danielshealth.ca]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
